molecular formula C12H9N3 B611319 TG693 CAS No. 885272-55-9

TG693

カタログ番号: B611319
CAS番号: 885272-55-9
分子量: 195.22 g/mol
InChIキー: CILGVAIRQUNMLT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

TG693 is an orally available, selective, ATP-competitive CLK1 inhibitor.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-pyridin-4-yl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-12-11(8-14-15-12)7-10(1)9-3-5-13-6-4-9/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILGVAIRQUNMLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C3=CC=NC=C3)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694654
Record name 5-(Pyridin-4-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-55-9
Record name 5-(Pyridin-4-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 885272-55-9
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on TG693 for Duchenne Muscular Dystrophy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TG693, a promising small molecule inhibitor for Duchenne muscular dystrophy (DMD) research. It details the compound's mechanism of action, summarizes key quantitative data, provides experimental protocols, and visualizes the underlying signaling pathway.

Core Mechanism of Action

Duchenne muscular dystrophy is a fatal genetic disorder caused by mutations in the DMD gene, which encodes the protein dystrophin. These mutations often lead to a frameshift, resulting in a premature stop codon and the absence of functional dystrophin protein. This compound is an orally active and metabolically stable inhibitor of CDC2-like kinase 1 (CLK1)[1]. By inhibiting CLK1, this compound modulates the splicing of pre-mRNA[1].

In the context of specific DMD mutations, such as a point mutation in exon 31 (c.4303G > T), this compound promotes the skipping of this mutated exon[1][2]. This exon skipping restores the reading frame of the dystrophin mRNA, leading to the production of a truncated but still functional dystrophin protein[1]. This therapeutic approach aims to convert a severe DMD phenotype into a milder Becker-like muscular dystrophy phenotype. The inhibition of CLK1 by this compound leads to a decrease in the phosphorylation of serine/arginine-rich (SR) proteins, which are key regulators of splicing[1].

Quantitative Data Summary

The efficacy of this compound in restoring dystrophin expression has been quantified in DMD patient-derived cells. The following tables summarize the key findings from in vitro studies.

Table 1: Dose-Dependent Increase in Dystrophin Protein Expression

This compound Concentration (μM)Increase in Dystrophin Protein Expression (%)
10130%
20200%

Data sourced from studies on immortalized DMD patient-derived cells with a c.4303G > T mutation in exon 31[2].

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound's action and a typical experimental workflow for its evaluation.

TG693_Signaling_Pathway cluster_cell Cell This compound This compound CLK1 CLK1 This compound->CLK1 inhibits SR_proteins_P Phosphorylated SR Proteins CLK1->SR_proteins_P phosphorylates Splicing_machinery Splicing Machinery SR_proteins_P->Splicing_machinery activates SR_proteins SR Proteins DMD_pre_mRNA Mutated Dystrophin pre-mRNA (with exon 31) Splicing_machinery->DMD_pre_mRNA acts on Exon_skipping Exon 31 Skipping Splicing_machinery->Exon_skipping mediates Functional_Dystrophin_mRNA Functional (truncated) Dystrophin mRNA DMD_pre_mRNA->Functional_Dystrophin_mRNA splicing Functional_Dystrophin_Protein Functional (truncated) Dystrophin Protein Functional_Dystrophin_mRNA->Functional_Dystrophin_Protein translation

Caption: this compound inhibits CLK1, preventing phosphorylation of SR proteins and promoting exon 31 skipping.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Evaluation start DMD Patient-Derived Cells (e.g., with exon 31 mutation) treatment Treat cells with varying concentrations of this compound start->treatment rna_extraction RNA Extraction treatment->rna_extraction protein_extraction Protein Extraction treatment->protein_extraction rt_pcr Semi-quantitative RT-PCR (to measure exon skipping) rna_extraction->rt_pcr analysis Data Analysis (dose-response curve) rt_pcr->analysis western_blot Western Blot (to quantify dystrophin protein) protein_extraction->western_blot western_blot->analysis

Caption: Workflow for assessing this compound's effect on exon skipping and dystrophin protein expression.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized protocols for the key experiments involved in evaluating this compound.

1. Cell Culture and this compound Treatment

  • Cell Line: Immortalized myoblasts derived from a DMD patient with a relevant mutation (e.g., c.4303G > T in exon 31).

  • Culture Conditions: Cells are typically cultured in a suitable growth medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: For experiments, cells are seeded in appropriate culture plates. After reaching a desired confluency, the growth medium is replaced with a differentiation medium to induce myotube formation. This compound, dissolved in a suitable solvent like DMSO, is then added to the differentiation medium at various concentrations (e.g., 0, 5, 10, 20 μM). The final DMSO concentration should be kept constant across all conditions and should not exceed a level that affects cell viability (typically <0.1%). Cells are incubated with this compound for a specified period (e.g., 48-72 hours) before harvesting for RNA or protein analysis.

2. Semi-quantitative Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

This technique is used to assess the level of exon skipping at the mRNA level.

  • RNA Isolation: Total RNA is extracted from the treated cells using a commercial kit (e.g., TRIzol reagent or RNeasy Kit) according to the manufacturer's instructions. The quality and quantity of the extracted RNA are determined using a spectrophotometer.

  • Reverse Transcription (RT): First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • Polymerase Chain Reaction (PCR): The cDNA is then used as a template for PCR amplification. Primers are designed to flank the target exon (e.g., exon 31 of the dystrophin gene). The PCR reaction will produce different sized amplicons depending on whether the exon is included or skipped.

    • Forward Primer: Located in the exon preceding the target exon.

    • Reverse Primer: Located in the exon following the target exon.

  • Gel Electrophoresis: The PCR products are separated by size on an agarose gel. The intensity of the bands corresponding to the skipped and un-skipped products is quantified using gel imaging software. The ratio of the skipped to the un-skipped product is then calculated to determine the extent of exon skipping. A housekeeping gene (e.g., GAPDH or ACTB) is often co-amplified as an internal control to normalize for variations in RNA input and RT efficiency[3][4].

3. Western Blotting

This method is used to detect and quantify the levels of dystrophin protein.

  • Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer or a similar lysis buffer containing protease inhibitors. The total protein concentration of the lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of total protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Due to the large size of the dystrophin protein, a low-percentage polyacrylamide gel is typically used.

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • The membrane is then incubated with a primary antibody specific to the dystrophin protein (e.g., an antibody targeting the C-terminus).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorescent dye that recognizes the primary antibody.

  • Detection and Quantification: The protein bands are visualized using a chemiluminescent substrate or by detecting the fluorescence signal. The intensity of the dystrophin band is quantified using imaging software. A loading control, such as α-tubulin or GAPDH, is also probed on the same membrane to normalize the dystrophin signal and ensure equal protein loading across lanes[5][6].

Conclusion

This compound represents a promising therapeutic strategy for Duchenne muscular dystrophy by targeting the underlying mechanism of aberrant splicing. Its ability to induce exon skipping and restore the production of a functional dystrophin protein in a dose-dependent manner has been demonstrated in preclinical models. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound and similar compounds for the treatment of DMD.

References

TG693: A Technical Guide to Alternative Splicing Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of TG693, a small molecule inhibitor of CDC2-like kinase 1 (CLK1), and its role in the modulation of alternative splicing. This compound has emerged as a promising therapeutic agent, particularly in the context of Duchenne muscular dystrophy (DMD), by correcting aberrant splicing patterns.[1][2] This guide details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the underlying biological and experimental pathways.

Core Mechanism of Action: CLK1 Inhibition

This compound functions as a potent and selective ATP-competitive inhibitor of CLK1.[2][3] CLK1 is a dual-specificity kinase that plays a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[2][3] These SR proteins are essential components of the spliceosome, and their phosphorylation status dictates their localization and ability to bind to splicing enhancers and silencers on pre-mRNA, thereby influencing exon recognition and splice site selection.

By inhibiting CLK1, this compound reduces the phosphorylation of SR proteins.[2][4] This hypo-phosphorylation alters the binding of SR proteins to pre-mRNA, leading to the modulation of alternative splicing. In the context of certain genetic diseases like Duchenne muscular dystrophy, this modulation can induce the skipping of mutated exons, restoring the reading frame and enabling the production of a truncated, yet functional, protein.[2][3]

TG693_Mechanism_of_Action Mechanism of this compound in Splicing Modulation cluster_0 Normal Splicing Regulation cluster_1 This compound Intervention CLK1 CLK1 Kinase pSR_Proteins Phosphorylated SR Proteins CLK1->pSR_Proteins Phosphorylates ATP ATP ATP->CLK1 SR_Proteins SR Proteins (Unphosphorylated) SR_Proteins->CLK1 pre_mRNA pre-mRNA pSR_Proteins->pre_mRNA Binds to Splicing Elements Splicing Normal Splicing pre_mRNA->Splicing This compound This compound Inhibited_CLK1 CLK1 Kinase (Inhibited) This compound->Inhibited_CLK1 Inhibits Hypo_pSR Hypo-phosphorylated SR Proteins Inhibited_CLK1->Hypo_pSR Reduced Phosphorylation Mutated_pre_mRNA Mutated pre-mRNA Hypo_pSR->Mutated_pre_mRNA Altered Binding Altered_Splicing Altered Splicing (e.g., Exon Skipping) Mutated_pre_mRNA->Altered_Splicing

Caption: Mechanism of this compound-mediated alternative splicing modulation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Kinase Inhibition Profile
Kinase TargetThis compound Concentration% InhibitionReference
CLK11 µM> 90%[4]
Haspin1 µM> 90%[4]
Other (4 of 313 kinases)1 µM> 70%[2]
Table 2: Cellular Activity in HeLa Cells
SR Protein TargetThis compound ConcentrationObservationReference
SRSF45 µMInhibition of phosphorylation[4]
SRSF610 µMInhibition of phosphorylation[4]
SRSF620 µMInhibition of phosphorylation[4]
Table 3: Effect on Dystrophin Exon 31 Splicing in Patient-Derived Cells
This compound ConcentrationEffectReference
Increasing ConcentrationsDose-dependent increase in exon 31 skipping[4]
Increasing ConcentrationsRestoration of truncated dystrophin protein expression[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the core experimental protocols used to characterize this compound.

In Vitro Kinase Inhibition Assay

This assay is performed to determine the selectivity and potency of this compound against a panel of kinases.

  • Kinase Panel: A broad panel of recombinant kinases (e.g., 313 kinases) is utilized.[4]

  • Reaction Mixture: Each kinase is incubated with its specific substrate, ATP, and the test compound (this compound at a fixed concentration, e.g., 1 µM) or DMSO as a vehicle control.

  • Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specified time.

  • Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate, typically using methods like radiometric assays (³³P-ATP) or fluorescence-based immunoassays.

  • Data Analysis: The percentage of inhibition is calculated by comparing the activity in the presence of this compound to the DMSO control.

Cellular Splicing Modulation Analysis

This protocol is designed to assess the effect of this compound on alternative splicing in a cellular context.

  • Cell Culture: HeLa cells or immortalized DMD patient-derived myoblasts are cultured under standard conditions.[4]

  • Compound Treatment: Cells are treated with increasing concentrations of this compound or DMSO for a specified duration (e.g., 24 hours for splicing analysis, 48 hours for protein analysis).[4]

  • RNA Extraction: Total RNA is isolated from the treated cells using a standard method like TRIzol reagent.

  • Reverse Transcription (RT): First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and appropriate primers.

  • Polymerase Chain Reaction (PCR): The cDNA is used as a template for PCR amplification using primers that flank the exon of interest (e.g., dystrophin exon 31).[4] Primers for a housekeeping gene (e.g., GAPDH) are used as a loading control.[4]

  • Analysis: PCR products are resolved by agarose gel electrophoresis to visualize the different splice isoforms (e.g., with and without the target exon). The intensity of the bands is quantified to determine the extent of exon skipping.

Experimental_Workflow Workflow for Cellular Exon Skipping Analysis cluster_0 Cell Treatment cluster_1 Molecular Analysis cluster_2 Data Readout A Culture Patient-Derived Myoblasts B Treat with this compound (Dose-Response) A->B C Isolate Total RNA B->C F Western Blot (Protein Expression) B->F 48h D Reverse Transcription (RNA -> cDNA) C->D E RT-PCR Amplification (Target Exon) D->E G Agarose Gel Electrophoresis E->G I Visualize Dystrophin Protein Band F->I H Quantify Splicing Isoforms G->H

Caption: Experimental workflow for analyzing this compound's effect on exon skipping.
Western Blotting for SR Protein Phosphorylation and Dystrophin Expression

This method is used to detect changes in protein phosphorylation and expression levels.

  • Cell Lysis: Following treatment with this compound, cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-pan-phospho-SR, anti-dystrophin, or a loading control like anti-Lamin B or anti-α-Tubulin).[4]

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Efficacy Studies

Animal models are essential for evaluating the in vivo activity and tolerability of this compound.

  • Animal Model: Wild-type mice are often used for initial pharmacokinetic and pharmacodynamic studies.

  • Compound Administration: this compound is administered to the animals, typically via oral gavage, to assess its bioavailability and ability to reach target tissues.[2][3]

  • Tissue Collection: After a defined treatment period, tissues of interest (e.g., muscle) are collected.[3]

  • Pharmacodynamic Analysis: The phosphorylation status of SR proteins in the collected tissue is assessed by Western blotting to confirm target engagement in vivo.[3]

  • Toxicity Assessment: Animals are monitored for any signs of acute toxicity.[4]

Therapeutic Applications and Future Outlook

The primary therapeutic application for this compound investigated to date is in Duchenne muscular dystrophy.[1] By inducing the skipping of mutated exons in the dystrophin gene, this compound can restore the production of a shorter but functional dystrophin protein, which has the potential to ameliorate the severe muscle wasting characteristic of the disease.[2][3]

The mechanism of modulating splicing through kinase inhibition is a platform that could potentially be applied to other genetic disorders or cancers where aberrant splicing plays a pathogenic role.[5] Research efforts are ongoing to develop next-generation CLK1 inhibitors with improved efficacy and selectivity, building on the foundation established by compounds like this compound.[4]

References

TG693: A Potent and Selective SR Protein Phosphorylation Inhibitor for Modulating Alternative Splicing

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TG693 is a selective, orally available, and metabolically stable small molecule inhibitor of CDC2-like kinase 1 (CLK1). By competitively binding to the ATP-binding site of CLK1, this compound effectively reduces the phosphorylation of serine/arginine-rich (SR) proteins, key regulators of pre-mRNA splicing. This mechanism of action allows for the modulation of alternative splicing events, a process frequently dysregulated in various diseases. Notably, this compound has demonstrated significant potential in the context of Duchenne muscular dystrophy (DMD) by promoting the skipping of mutated exons in the dystrophin gene, thereby restoring the production of a truncated, yet functional, dystrophin protein. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its investigation.

Introduction

Alternative splicing is a fundamental cellular process that generates a vast diversity of proteins from a limited number of genes. The precise regulation of this process is critical for normal cellular function, and its dysregulation is implicated in numerous pathologies, including genetic disorders and cancer. Serine/arginine-rich (SR) proteins are a family of essential splicing factors that play a pivotal role in the selection of splice sites. The activity of SR proteins is tightly controlled by their phosphorylation status, which is primarily mediated by the CDC2-like kinase (CLK) family.

This compound has emerged as a valuable research tool and potential therapeutic agent due to its selective inhibition of CLK1.[1][2] This indazole derivative demonstrates favorable pharmacokinetic properties, including metabolic stability, making it suitable for in vivo studies.[1] This guide will delve into the technical details of this compound, providing researchers and drug development professionals with the necessary information to effectively utilize this compound in their studies.

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of CLK1 kinase activity. As an ATP-competitive inhibitor, this compound occupies the ATP-binding pocket of CLK1, preventing the transfer of a phosphate group to its substrates, the SR proteins.[1][2] The reduced phosphorylation of SR proteins, particularly SRSF4 and SRSF6, alters their ability to bind to splicing enhancers and recruit the spliceosome machinery.[3] This modulation of SR protein activity ultimately leads to changes in alternative splicing patterns. In the specific case of certain Duchenne muscular dystrophy mutations, this alteration promotes the exclusion, or "skipping," of a mutated exon from the final mRNA transcript of the dystrophin gene.[1][2] This allows for the restoration of the reading frame and the production of a shorter but still functional dystrophin protein.

TG693_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Effect of this compound This compound This compound CLK1 CLK1 This compound->CLK1 Inhibits SR_Proteins SR Proteins (e.g., SRSF4, SRSF6) CLK1->SR_Proteins pSR_Proteins Phosphorylated SR Proteins ATP ATP Splicing Alternative Splicing pSR_Proteins->Splicing Pre_mRNA Dystrophin pre-mRNA (with mutated exon) Mutated_mRNA mRNA with mutated exon Splicing->Mutated_mRNA Skipped_mRNA mRNA with skipped exon Splicing->Skipped_mRNA Promotes exon skipping Nonfunctional_Dystrophin Non-functional Dystrophin Mutated_mRNA->Nonfunctional_Dystrophin Truncated_Dystrophin Truncated, Functional Dystrophin Skipped_mRNA->Truncated_Dystrophin

Caption: Mechanism of action of this compound in promoting exon skipping.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and interpretation.

Table 1: In Vitro Kinase Inhibition

CompoundTarget KinaseIC50 (nM)Assay Substrate
This compound CLK1112.6[1][2]Synthetic SRSF1 RS domain peptide
TG003CLK113.1[1][2]Synthetic SRSF1 RS domain peptide

Table 2: Kinase Selectivity Profile of this compound

Kinase% Inhibition at 1 µM
CLK1 >90%[1]
Haspin >90%[1]
Other 4 kinases>70%[1]
Remaining 307 kinases<70%[1]

Table 3: Cellular Activity of this compound

Cell LineTarget SR ProteinEffective Concentration
HeLaSRSF45 µM[3]
HeLaSRSF610-20 µM[3]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro CLK1 Kinase Assay

This protocol is for determining the IC50 of this compound against CLK1.

Materials:

  • Recombinant human CLK1

  • Synthetic SRSF1 RS domain peptide (substrate)

  • This compound (and TG003 for comparison)

  • ATP (γ-32P-ATP for radioactive detection or cold ATP for non-radioactive methods)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • 96-well plates

  • Scintillation counter or appropriate detection system

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add recombinant CLK1, the synthetic SRSF1 RS domain peptide, and the diluted this compound or DMSO vehicle control to the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).

  • Quantify the incorporation of phosphate into the substrate peptide using a scintillation counter or other suitable detection method.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_0 In Vitro Kinase Assay A Prepare Serial Dilutions of this compound B Combine CLK1, Substrate, and this compound in Kinase Buffer A->B C Initiate Reaction with ATP B->C D Incubate at 30°C C->D E Stop Reaction D->E F Quantify Phosphorylation E->F G Calculate IC50 F->G

Caption: Workflow for the in vitro CLK1 kinase assay.

Cellular SR Protein Phosphorylation Assay (Western Blot)

This protocol describes how to assess the effect of this compound on SR protein phosphorylation in cultured cells.

Materials:

  • HeLa cells (or other suitable cell line)

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pan-phospho-SR (e.g., mAb104), anti-Lamin B (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed HeLa cells in culture plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) or DMSO for 1 hour.[3]

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-pan-phospho-SR antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-Lamin B antibody to confirm equal loading.

Western_Blot_Workflow cluster_0 Cellular Phosphorylation Assay A Cell Culture and This compound Treatment B Cell Lysis and Protein Quantification A->B C SDS-PAGE and Western Blot Transfer B->C D Blocking C->D E Primary Antibody Incubation (anti-pSR) D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G H Stripping and Re-probing (Loading Control) G->H

Caption: Workflow for Western blot analysis of SR protein phosphorylation.

In Vivo Studies

Oral administration of this compound to mice has been shown to effectively decrease SR protein phosphorylation in muscle tissue and modulate the splicing pattern of endogenous Clk1.[1] This demonstrates the in vivo bioavailability and activity of this compound, making it a valuable tool for preclinical studies. Further pharmacokinetic and pharmacodynamic studies are warranted to fully characterize its in vivo profile.

Conclusion

This compound is a potent and selective inhibitor of CLK1 that effectively modulates SR protein phosphorylation and alternative splicing. Its demonstrated in vitro and in vivo activity, coupled with its metabolic stability, makes it an important compound for research into the roles of CLK1 and SR proteins in health and disease. For drug development professionals, this compound represents a promising lead compound for the development of splicing-modifying therapies for a range of genetic disorders, including Duchenne muscular dystrophy. This technical guide provides a solid foundation for the further investigation and application of this valuable molecule.

References

CLK1 Function in RNA Splicing: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cdc2-like kinase 1 (CLK1), a member of the dual-specificity LAMMER kinase family, is a critical regulator of pre-mRNA splicing.[1] This process is fundamental for gene expression, allowing for the production of multiple protein isoforms from a single gene through alternative splicing.[2] CLK1 exerts its primary function through the phosphorylation of serine/arginine-rich (SR) proteins, key components of the spliceosome.[1][3] This phosphorylation event is a pivotal control point, influencing the subcellular localization of SR proteins, their binding to RNA, and ultimately, the selection of splice sites.[1][4] Dysregulation of CLK1 activity and the subsequent alterations in splicing patterns are implicated in numerous diseases, including cancer, neurodegenerative disorders like Alzheimer's disease, and viral infections, making CLK1 a promising therapeutic target.[5][6][7][8]

This guide provides an in-depth technical overview of CLK1's function in RNA splicing, its regulatory mechanisms, and its role in disease, supplemented with detailed experimental protocols and quantitative data for researchers in the field.

Core Mechanism of Action

CLK1's regulatory role in splicing is multifaceted, primarily revolving around its kinase activity directed at splicing factors.

1. Phosphorylation of SR Proteins

CLK1 directly phosphorylates SR proteins, a family of essential splicing factors characterized by a C-terminal domain rich in arginine-serine (RS) dipeptides. This phosphorylation is a key step in modulating their activity.

  • Substrate Specificity: Unlike other kinases such as SRPKs which primarily target Arg-Ser repeats, CLK1 exhibits broader specificity. It phosphorylates serine residues within the RS domain and also targets serines adjacent to prolines (Ser-Pro dipeptides).[9][10]

  • Hyperphosphorylation: CLK1 is responsible for the "hyperphosphorylated" state of SR proteins observed in the nucleus.[4] This extensive phosphorylation, facilitated by the N-terminal domain of CLK1 which acts as a bridge to the SR protein's RS domain, induces a significant conformational change.[4] This change is often visualized as a mobility shift on an SDS-PAGE gel.[9]

  • Functional Impact: This hyperphosphorylation is thought to mobilize SR proteins from their storage sites in nuclear speckles to the spliceosome, where they can engage with pre-mRNA.[4] The phosphorylation status of SR proteins can have both stimulatory and inhibitory effects on their splicing activity, depending on the specific SR protein and the pre-mRNA target.[3]

2. Regulation of Other Splicing Factors

CLK1's influence extends beyond SR proteins to other key components of the splicing machinery.

  • U1-70K: CLK1 phosphorylates Ser-226 in the C-terminus of U1-70K, a core protein of the U1 snRNP complex that recognizes the 5' splice site.[11] This phosphorylation event is critical for early spliceosome assembly. It releases U1-70K from subnuclear granules and breaks intramolecular inhibitory contacts, allowing its RNA recognition motif (RRM) to bind to SR proteins like SRSF1, thereby stabilizing the U1 snRNP at the 5' splice site.[11]

  • SPF45 (Splicing Factor 45): CLK1 can directly phosphorylate the non-SR splicing factor SPF45 on multiple serine residues.[12] This regulation is complex, with phosphorylation at different sites leading to both positive and negative effects on SPF45's ability to promote exon skipping.[12] Furthermore, CLK1 activity stabilizes the SPF45 protein by protecting it from proteasome-dependent degradation.[12]

Regulation of CLK1 Activity

CLK1 activity is tightly controlled through a sophisticated network of autoregulation and interplay with other kinases.

1. Autoregulation via Alternative Splicing

CLK1 gene expression is itself regulated by alternative splicing, creating a feedback loop. The CLK1 pre-mRNA can undergo skipping of exon 4, which encodes part of the kinase domain.[2][3]

  • Inactive Isoform: The exclusion of exon 4 leads to a truncated, catalytically inactive protein variant (CLK1T).[2][13][14]

  • Regulatory Control: The balance between the full-length (active) and truncated (inactive) isoforms is controlled by the very SR proteins that CLK1 phosphorylates. For instance, TRA2α and TRA2β promote the inclusion of exon 4, thereby increasing active CLK1 levels, while SRSF3, SRSF10, and SRSF12 promote its skipping.[3][15] The activity of these repressor SR proteins is, in turn, dependent on their phosphorylation by CLK1, establishing a homeostatic autoregulatory mechanism.[3][15] Environmental stressors like heat shock can rapidly shift this balance towards the production of full-length, active CLK1.[2]

2. Interaction with SRPK1 Kinase

CLK1 engages in a symbiotic relationship with another major SR protein kinase, SRPK1, to ensure precise control over splicing.

  • SR Protein Release: While CLK1 is efficient at binding and phosphorylating SR proteins, it lacks a mechanism for their subsequent release, which would effectively sequester and inactivate the splicing factors.[10][16]

  • The SRPK1 Solution: SRPK1 interacts with the N-terminus of CLK1. This interaction facilitates the release of the phosphorylated SR protein from CLK1, allowing it to participate in splicing.[10][16] This kinase-kinase interaction ensures that SR proteins are not only activated by phosphorylation but are also made available to the spliceosome in a regulated manner.

Signaling Pathways and Cellular Roles

The regulatory network controlled by CLK1 is central to cellular function, particularly in processes requiring dynamic changes in gene expression.

CLK1_Splicing_Pathway

Caption: CLK1 signaling pathway in pre-mRNA splicing regulation.

CLK1 is also deeply integrated with the cell cycle. Its expression and activity fluctuate during cell cycle progression, and it regulates the alternative splicing of numerous genes critical for mitosis and cell cycle control.[17] Inhibition of CLK1 can lead to significant defects in mitosis, resulting in cell cycle arrest or apoptosis, highlighting its essential role in cellular proliferation.[17][18]

Role in Disease and Therapeutic Potential

Given its central role in regulating gene expression, it is not surprising that aberrant CLK1 activity is linked to several human diseases.

  • Cancer: CLK1 is overexpressed in various cancers, including gastric, prostate, and breast cancer.[7][8] By altering the splicing of key oncogenes and tumor suppressors, CLK1 can promote tumor growth, metastasis, and resistance to therapy.[19][20] Consequently, inhibiting CLK1 is an emerging anti-cancer strategy.

  • Neurodegenerative Diseases: In Alzheimer's disease, CLK1 is implicated in the aberrant splicing and phosphorylation of the tau protein, a key factor in disease pathology.[5][6] Inhibition of CLK1 is being explored as a potential therapeutic approach to correct these defects.

  • Viral Infections: Many viruses, including influenza A and HIV-1, hijack the host cell's splicing machinery to process their own genetic material and replicate efficiently.[5][21] CLK1 has been identified as a critical host factor for the replication of these viruses, making it an attractive target for host-directed antiviral therapies.[21][22]

Quantitative Data Summary

Table 1: Inhibitory Activity of Compounds against CLK Family Kinases

This table summarizes the half-maximal inhibitory concentrations (IC50) of various small molecule inhibitors against CLK1 and related kinases.

CompoundCLK1 IC50 (nM)CLK2 IC50 (nM)NotesReference(s)
TG003 10 - 20-Selectively inhibits CLK1 and CLK4.[20][21]
KH-CB19 20-Highly specific and potent inhibitor of CLK1/CLK4.[6][21]
Leucettamine B 15-Potent inhibitor of CLK1, DYRK1A, and DYRK2.[6]
Cpd-1 1645CLK family inhibitor.[20]
Cpd-2 1.12.4Potent and selective CLK1/CLK2 inhibitor.[20]
Cpd-3 1.12.1Potent and selective CLK1/CLK2 inhibitor.[20]
Table 2: Regulation of Endogenous CLK1 Exon 4 Splicing by SR Proteins

This table outlines the effect of overexpressing various SR proteins on the inclusion of CLK1's catalytic exon 4 in HCT116 cells. The Percent Spliced In (PSI) value indicates the proportion of transcripts that include the exon.

SR Protein OverexpressedEffect on Exon 4ClassificationReference(s)
TRA2β Increased InclusionActivator[3][15]
TRA2α Increased InclusionActivator[3][15]
SRSF4, 5, 7, 8, 9 Increased InclusionActivators[3][15]
SRSF3 Increased SkippingRepressor[3][15]
SRSF10 Increased SkippingRepressor[3][15]
SRSF12 Increased SkippingRepressor[3][15]

Experimental Protocols

CLK1 Kinase Activity Assay (ADP-Glo™ Luminescence Assay)

This protocol outlines a common method to measure the kinase activity of purified CLK1 and to assess the potency of inhibitors. The assay quantifies the amount of ADP produced during the kinase reaction.

A. Materials:

  • Recombinant human CLK1 enzyme (e.g., Promega, V4056)[23]

  • Substrate (e.g., Native Swine Myelin Basic Protein, MBP)[24]

  • ADP-Glo™ Kinase Assay Kit (Promega, V9101), containing:[23]

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • ATP

    • ADP

  • Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1 mg/ml BSA)

  • DTT (1mM final concentration)

  • CLK1 inhibitor compound or DMSO (vehicle control)

  • White, opaque 96-well or 384-well plates

B. Workflow Diagram:

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; step1 [label="1. Prepare Reagents\n- Dilute CLK1 Enzyme\n- Dilute Substrate (MBP) & ATP\n- Dilute Inhibitor Compounds"]; step2 [label="2. Set up Kinase Reaction\n- Add Buffer, Inhibitor/DMSO\n- Add Enzyme\n- Initiate with Substrate/ATP Mix", fillcolor="#FFFFFF"]; step3 [label="3. Incubate\n- 30-60 minutes at 30°C\n(CLK1 phosphorylates MBP, ATP -> ADP)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; step4 [label="4. Terminate & Deplete ATP\n- Add ADP-Glo™ Reagent", fillcolor="#FFFFFF"]; step5 [label="5. Incubate\n- 40 minutes at Room Temp", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; step6 [label="6. Convert ADP to ATP & Detect\n- Add Kinase Detection Reagent\n(ADP -> ATP -> Light)", fillcolor="#FFFFFF"]; step7 [label="7. Incubate\n- 30-60 minutes at Room Temp", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; step8 [label="8. Read Luminescence\n- Use a plate-reading luminometer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> step1 [color="#202124"]; step1 -> step2 [color="#202124"]; step2 -> step3 [color="#202124"]; step3 -> step4 [color="#202124"]; step4 -> step5 [color="#202124"]; step5 -> step6 [color="#202124"]; step6 -> step7 [color="#202124"]; step7 -> step8 [color="#202124"]; step8 -> end [color="#202124"]; }

Caption: Workflow for a luminescence-based CLK1 kinase assay.

C. Detailed Procedure:

  • Reagent Preparation:

    • Prepare Kinase Reaction Buffer and add DTT just before use.

    • Thaw CLK1 enzyme, substrate, and ATP on ice.

    • Prepare a 2X Substrate/ATP mix in Kinase Reaction Buffer. The final ATP concentration should be at or near its Km for CLK1.

    • Prepare serial dilutions of the test inhibitor in Kinase Reaction Buffer with DMSO. Ensure the final DMSO concentration in the assay does not exceed 1%.[25]

  • Kinase Reaction:

    • Add inhibitor or DMSO (for positive and negative controls) to the wells of a white assay plate.

    • Add diluted CLK1 enzyme to all wells except the "no enzyme" negative control.

    • Initiate the reaction by adding the 2X Substrate/ATP mix. The final reaction volume is typically 5-25 µL.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.[25]

  • Signal Generation:

    • Equilibrate the plate to room temperature.

    • Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add a 2x volume of Kinase Detection Reagent to each well to convert the ADP generated into ATP, which is then used by luciferase to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to CLK1 activity.[26]

In Vitro Splicing Assay

This protocol provides a general framework for assessing the splicing of a specific pre-mRNA substrate in the presence of nuclear extracts, which contain CLK1 and other essential splicing factors.

A. Materials:

  • HeLa cell nuclear extract (or S100 extract supplemented with SR proteins)[27]

  • Radiolabeled pre-mRNA substrate (e.g., transcribed in vitro with [α-³²P]UTP)

  • Splicing Reaction Buffer (containing ATP, MgCl₂, and other salts)

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol

  • RNA loading dye

  • Urea-polyacrylamide gel (denaturing)

B. Workflow Diagram:

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; step1 [label="1. Prepare Components\n- Synthesize radiolabeled\npre-mRNA substrate\n- Prepare HeLa nuclear extract"]; step2 [label="2. Assemble Splicing Reaction\n- Combine nuclear extract, buffer,\nATP, and pre-mRNA\n- (Optional) Add inhibitor or\nrecombinant protein", fillcolor="#FFFFFF"]; step3 [label="3. Incubate\n- Typically 1-2 hours at 30°C", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; step4 [label="4. Stop Reaction & Isolate RNA\n- Add Proteinase K to digest proteins\n- Perform Phenol/Chloroform extraction\n- Precipitate RNA with ethanol", fillcolor="#FFFFFF"]; step5 [label="5. Analyze RNA Products\n- Resuspend RNA in loading dye\n- Separate products on a denaturing\nurea-polyacrylamide gel", fillcolor="#FFFFFF"]; step6 [label="6. Visualize Results\n- Expose gel to phosphor screen\nor X-ray film (Autoradiography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> step1 [color="#202124"]; step1 -> step2 [color="#202124"]; step2 -> step3 [color="#202124"]; step3 -> step4 [color="#202124"]; step4 -> step5 [color="#202124"]; step5 -> step6 [color="#202124"]; step6 -> end [color="#202124"]; }

Caption: General workflow for an in vitro pre-mRNA splicing assay.

C. Detailed Procedure:

  • Reaction Setup:

    • On ice, combine the nuclear extract, splicing buffer, ATP, and water in a microfuge tube.

    • If testing inhibitors or recombinant proteins (like CLK1), add them at this stage and pre-incubate as needed.

  • Splicing Reaction:

    • Initiate the reaction by adding the ³²P-labeled pre-mRNA substrate.

    • Incubate the reaction at 30°C for the desired time course (e.g., 0, 30, 60, 120 minutes).

  • RNA Purification:

    • Stop the reaction by adding Proteinase K and incubating for 15-30 minutes to digest proteins.

    • Extract the RNA using a phenol:chloroform wash to remove all protein components.

    • Precipitate the RNA from the aqueous phase using ethanol and a salt (e.g., sodium acetate).

    • Wash the RNA pellet with 70% ethanol and air dry briefly.

  • Analysis:

    • Resuspend the RNA pellet in a denaturing formamide-based loading dye.

    • Heat the samples to denature the RNA.

    • Load the samples onto a denaturing urea-polyacrylamide gel.

    • Run the gel to separate the RNA species based on size (pre-mRNA, mRNA, lariat intron, exons).

    • Visualize the radiolabeled RNA by exposing the dried gel to a phosphor screen or X-ray film (autoradiography).[27]

Conclusion

CLK1 is a master regulator of RNA splicing, acting through the phosphorylation of SR proteins and other key splicing factors to control splice site selection and modulate gene expression. Its activity is intricately controlled by autoregulatory alternative splicing and its interaction with other kinases like SRPK1. The profound impact of CLK1 on cellular processes such as cell cycle progression, and its dysregulation in major diseases, has established it as a high-value target for therapeutic intervention. The continued development of specific CLK1 inhibitors and a deeper understanding of its complex regulatory networks will be crucial for translating this knowledge into effective treatments for cancer, neurodegenerative disorders, and viral diseases.

References

TG693: A Technical Guide to a Selective Chemical Probe for CLK1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TG693, a potent and orally available chemical probe for Cdc2-like kinase 1 (CLK1). This compound serves as a valuable tool for investigating the biological functions of CLK1 and for exploring its therapeutic potential in diseases such as Duchenne muscular dystrophy (DMD). This document outlines the quantitative biochemical and cellular data, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction to this compound

This compound is a small molecule inhibitor of CLK1, identified as a more metabolically stable analogue of the earlier CLK inhibitor, TG003.[1] It is an ATP-competitive inhibitor that has demonstrated efficacy in cellular and in vivo models.[1][2] A primary application of this compound has been in the context of DMD, where it promotes the skipping of a mutated dystrophin exon, leading to the production of a functional dystrophin protein.[1] Its oral bioavailability and ability to modulate pre-mRNA splicing in skeletal muscle make it a significant tool for both basic research and preclinical studies.[1]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its activity and selectivity.

Table 1: In Vitro Inhibitory Activity against CLK1

CompoundIC50 (nM)Ki (nM)Inhibition Type
This compound 112.6105.3ATP-competitive
TG003 13.1Not ReportedATP-competitive

Data sourced from in vitro kinase assays using a synthetic SRSF1 RS domain peptide as a substrate.[1][2]

Table 2: Kinase Selectivity Profile of this compound

The selectivity of this compound was assessed against a panel of 313 recombinant kinases at a concentration of 1 µM.

KinasePercent Inhibition (%)
CLK1 >90
Haspin >90

This compound shows high selectivity, with significant inhibition (>70%) observed for only 4 out of 313 kinases in the panel.[2]

Table 3: Cellular Activity of this compound

The cellular activity of this compound was determined by its ability to inhibit the phosphorylation of Serine/Arginine-rich (SR) proteins in HeLa cells.

SR Protein TargetEffective Concentration of this compound
SRSF4 Phosphorylation 5 µM
SRSF6 Phosphorylation 20 µM

For comparison, TG003 inhibited SRSF4 phosphorylation at 5 µM and SRSF6 phosphorylation at 10 µM.[1]

Table 4: In Vivo Pharmacokinetics and Efficacy of this compound

Administration RouteDosePeak Serum Concentration (6h post-injection)Tibialis Anterior Muscle ConcentrationIn Vivo Effect
Subcutaneous30 mg/kg~13 µMNot ReportedNot Reported
Oral30 mg/kgNot Reported>4 µMSignificant reduction of SR protein phosphorylation

These studies were conducted in ICR mice.[1][2]

Mechanism of Action and Signaling Pathway

CLK1 is a dual-specificity kinase that plays a crucial role in the regulation of pre-mRNA splicing by phosphorylating SR proteins.[3] These proteins are key components of the spliceosome. Phosphorylation of SR proteins by CLK1 is essential for their localization to nuclear speckles and their participation in splice site selection.

This compound acts as a Type I, ATP-competitive inhibitor of CLK1.[1][2] By binding to the ATP-binding pocket of CLK1, this compound prevents the transfer of a phosphate group from ATP to SR proteins. This inhibition of SR protein phosphorylation alters alternative splicing events. In the context of DMD, this modulation leads to the skipping of a mutated exon in the dystrophin pre-mRNA, restoring the reading frame and allowing for the production of a truncated, yet functional, dystrophin protein.[1]

CLK1_Signaling_Pathway cluster_nucleus Nucleus ATP ATP CLK1 CLK1 ATP->CLK1 binds pSR_protein p-SR Protein (phosphorylated) CLK1->pSR_protein Phosphorylates SR_protein SR Protein (unphosphorylated) SR_protein->CLK1 substrate Spliceosome Spliceosome Assembly pSR_protein->Spliceosome promotes pre_mRNA pre-mRNA Spliceosome->pre_mRNA acts on mRNA Mature mRNA pre_mRNA->mRNA Splicing This compound This compound This compound->CLK1 inhibits

Caption: CLK1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Kinase Inhibition Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound against CLK1.

  • Reagents and Materials:

    • Recombinant CLK1 enzyme.

    • Synthetic SRSF1 RS domain peptide (substrate).

    • ATP.

    • This compound (serially diluted).

    • Kinase assay buffer.

    • ADP-Glo™ Kinase Assay kit or similar luminescence-based detection system.

    • 96-well plates.

  • Procedure:

    • Prepare a master mix containing kinase assay buffer, ATP, and the SRSF1 substrate peptide.

    • Dispense 12.5 µL of the master mix into each well of a 96-well plate.

    • Add 2.5 µL of serially diluted this compound or vehicle control (e.g., DMSO) to the appropriate wells.

    • Initiate the kinase reaction by adding 10 µL of diluted recombinant CLK1 enzyme to each well.

    • Incubate the plate at 30°C for 45 minutes.

    • Stop the reaction and measure the remaining ATP levels by adding the ADP-Glo™ reagent according to the manufacturer's protocol. This typically involves a 45-minute incubation.

    • Add the Kinase Detection Reagent and incubate for another 45 minutes.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Western Blot for SR Protein Phosphorylation

This protocol assesses the ability of this compound to inhibit CLK1 activity within a cellular context.

  • Cell Culture and Treatment:

    • Culture HeLa cells in appropriate media until they reach 70-80% confluency.

    • Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for a specified period (e.g., 24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the total protein extract.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody against pan-phospho-SR proteins.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

    • Normalize the results to a loading control, such as Lamin B or β-actin.

In Vivo Pharmacokinetics and Efficacy Study

This protocol describes the administration of this compound to mice to evaluate its bioavailability and its effect on SR protein phosphorylation in muscle tissue.[1]

  • Animal Husbandry and Dosing:

    • Use seven-week-old male ICR mice.

    • For oral administration, suspend this compound in 0.5% carboxymethylcellulose.

    • Administer a single oral dose of 30 mg/kg this compound.

  • Sample Collection:

    • At various time points post-administration, euthanize the mice.

    • Collect blood samples for serum analysis.

    • Dissect the tibialis anterior (TA) muscle.

  • Pharmacokinetic Analysis:

    • Process the blood samples to obtain serum.

    • Homogenize the TA muscle tissue.

    • Extract this compound from the serum and tissue homogenates.

    • Quantify the concentration of this compound using liquid chromatography-mass spectrometry (LC/MS).

  • In Vivo Efficacy (Western Blot):

    • Prepare protein lysates from the collected TA muscle tissue as described in Protocol 4.2.

    • Perform Western blotting using an anti-pan-phospho-SR antibody to assess the level of SR protein phosphorylation.[1]

    • Analyze the results to determine if oral administration of this compound leads to a reduction in SR protein phosphorylation in the target tissue.

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflows and the logical progression of this compound's development as a chemical probe.

In_Vitro_Kinase_Assay prep Prepare Master Mix (Buffer, ATP, Substrate) dispense Dispense Mix into 96-well Plate prep->dispense add_cpd Add Serially Diluted this compound dispense->add_cpd start_rxn Add Recombinant CLK1 Enzyme add_cpd->start_rxn incubate Incubate at 30°C for 45 min start_rxn->incubate detect Measure Luminescence (ADP-Glo™ Assay) incubate->detect analyze Calculate % Inhibition & IC50 detect->analyze

Caption: Workflow for the in vitro kinase inhibition assay.

Cellular_Activity_Workflow culture Culture HeLa Cells treat Treat Cells with this compound culture->treat lyse Lyse Cells & Extract Protein treat->lyse sds_page SDS-PAGE & Western Blot lyse->sds_page probe Probe with anti-p-SR Antibody sds_page->probe detect Detect & Quantify Signal probe->detect result Assess Inhibition of SR Protein Phosphorylation detect->result

Caption: Workflow for assessing the cellular activity of this compound.

Logical_Relationship a Identify this compound as a metabolically stable CLK1 inhibitor b Biochemical Validation (In Vitro Kinase Assay) IC50 = 112.6 nM a->b c Determine Mechanism (ATP-Competitive) a->c d Assess Selectivity (Kinase Panel Screen) a->d e Cellular Validation (Inhibition of SR Protein Phosphorylation) b->e d->e f In Vivo Validation (Oral Bioavailability & Target Engagement in Muscle) e->f g Conclusion: this compound is a potent, selective, and orally available in vivo chemical probe for CLK1 f->g

Caption: Logical flow for the validation of this compound as a chemical probe.

Conclusion

This compound has been established as a potent, selective, and metabolically stable chemical probe for CLK1. Its characterization through biochemical, cellular, and in vivo studies demonstrates its utility in modulating the activity of CLK1 to study its role in pre-mRNA splicing and other cellular processes. The oral bioavailability of this compound and its proven efficacy in animal models make it a particularly valuable tool for preclinical research, especially in the development of potential therapeutics for Duchenne muscular dystrophy and other diseases linked to splicing dysregulation. This guide provides the foundational data and protocols necessary for researchers to effectively utilize this compound in their scientific investigations.

References

Pharmacological properties of TG693

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Pharmacological Properties of TG693

This technical guide provides a comprehensive overview of the pharmacological properties of this compound, a selective inhibitor of CDC2-like kinase 1 (CLK1). The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, particularly in the context of Duchenne muscular dystrophy (DMD).

Introduction

This compound is an orally active, small molecule inhibitor of CLK1.[1][2] It has been identified as a potent and selective ATP-competitive inhibitor.[3][4] The primary therapeutic application of this compound currently under investigation is for the treatment of Duchenne muscular dystrophy, where it acts to modulate alternative splicing of the dystrophin gene.[1][2][3]

Mechanism of Action

This compound exerts its pharmacological effect by inhibiting CLK1, a kinase that plays a crucial role in the regulation of alternative splicing. CLKs phosphorylate serine/arginine-rich (SR) proteins, which are key components of the spliceosome.[3] By inhibiting CLK1, this compound prevents the phosphorylation of SR proteins.[3][5] This dephosphorylation alters the association of SR proteins with pre-mRNA, leading to the modulation of alternative splicing.[3] In the context of DMD caused by specific mutations, this compound can induce the skipping of a mutated exon, resulting in the production of a truncated but still functional dystrophin protein.[3][6] Specifically, it has been shown to regulate the mutated exon 31 of the dystrophin gene.[1][2]

cluster_0 Cellular Environment This compound This compound CLK1 CLK1 This compound->CLK1 Inhibits SR_Proteins_Dephospho SR Proteins (Dephosphorylated) This compound->SR_Proteins_Dephospho Leads to dephosphorylation SR_Proteins SR Proteins (Phosphorylated) CLK1->SR_Proteins Phosphorylates Splicing Alternative Splicing SR_Proteins->Splicing Promotes inclusion of mutated exon SR_Proteins_Dephospho->Splicing Promotes skipping of mutated exon Pre_mRNA Dystrophin pre-mRNA (with mutated exon) Pre_mRNA->Splicing Mutated_mRNA mRNA with mutated exon Splicing->Mutated_mRNA Skipped_mRNA mRNA with skipped exon Splicing->Skipped_mRNA Non_functional_Dystrophin Non-functional Dystrophin Mutated_mRNA->Non_functional_Dystrophin Truncated_Dystrophin Truncated, Functional Dystrophin Skipped_mRNA->Truncated_Dystrophin

Caption: Signaling pathway of this compound in modulating dystrophin pre-mRNA splicing.

Pharmacological Data

The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Potency and Selectivity

ParameterValueDescription
IC50 (CLK1) 112.6 nM[4]The half maximal inhibitory concentration against CLK1, indicating high potency.
Kinase Selectivity >90% inhibition of Haspin[3][5]This compound shows significant inhibitory activity against Haspin kinase in addition to CLK1.
>70% inhibition of 4 out of 313 kinases[3][6]Demonstrates a high degree of selectivity, with significant off-target effects on a small fraction of the tested kinome.

Table 2: Cellular Activity

ParameterConcentrationEffectCell Line
SRSF4 Phosphorylation Inhibition 5 µM[5]Inhibition of phosphorylation of the SR protein SRSF4.HeLa[5]
SRSF6 Phosphorylation Inhibition 10-20 µM[5]Inhibition of phosphorylation of the SR protein SRSF6.HeLa[5]
Dystrophin Protein Expression 10 µM130% increase in truncated dystrophin expression.[6]Immortalized DMD patient-derived cells[6]
20 µM200% increase in truncated dystrophin expression.[6]Immortalized DMD patient-derived cells[6]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Cellular SR Protein Phosphorylation Assay

This protocol is used to assess the ability of this compound to inhibit the phosphorylation of SR proteins in a cellular context.

cluster_workflow Experimental Workflow start Start cell_culture Culture HeLa cells start->cell_culture treatment Treat cells with increasing concentrations of this compound (or DMSO vehicle) for 1 hour cell_culture->treatment lysis Lyse cells and collect protein extracts treatment->lysis western_blot Perform Western blotting lysis->western_blot antibody Probe with anti-pan-phospho-SR antibody and loading control (e.g., Lamin B) western_blot->antibody analysis Analyze protein bands to determine the extent of SR protein phosphorylation antibody->analysis end End analysis->end

Caption: Workflow for assessing SR protein phosphorylation.
Dystrophin Exon Skipping and Protein Expression in Patient-Derived Cells

This protocol evaluates the efficacy of this compound in inducing exon skipping and restoring dystrophin protein expression in cells derived from DMD patients.

cluster_workflow Experimental Workflow cluster_rna RNA Analysis cluster_protein Protein Analysis start Start cell_culture Culture immortalized DMD patient-derived cells start->cell_culture treatment Treat cells with increasing concentrations of this compound for 2 days cell_culture->treatment rna_extraction Extract total RNA treatment->rna_extraction protein_extraction Extract total protein treatment->protein_extraction rt_pcr Perform semi-quantitative RT-PCR for dystrophin exon skipping rna_extraction->rt_pcr analysis Analyze results to determine the effect on exon skipping and dystrophin expression rt_pcr->analysis western_blot Perform Western blotting protein_extraction->western_blot antibody Probe with C-terminal-directed dystrophin antibody and loading control (e.g., α-Tubulin) western_blot->antibody antibody->analysis end End analysis->end

Caption: Workflow for dystrophin exon skipping and protein expression analysis.

Preclinical Safety

Initial preclinical studies have provided some insights into the safety profile of this compound. In vivo experiments in mice demonstrated that oral administration of this compound led to a decrease in SR protein phosphorylation in muscle tissue.[3] Importantly, no apparent acute toxicity was observed in rats at doses up to 100 mg/kg administered orally.[3][6] Further preclinical studies in various animal models are necessary to fully characterize the safety and toxicology profile of this compound before clinical application.[5][6]

Conclusion

This compound is a promising, orally active CLK1 inhibitor with a well-defined mechanism of action that involves the modulation of alternative splicing. Its high potency and selectivity, coupled with demonstrated efficacy in cellular models of Duchenne muscular dystrophy, underscore its therapeutic potential. The available data on its cellular activity and initial safety profile warrant further investigation and development of this compound as a novel treatment for DMD and potentially other diseases driven by splicing dysregulation.

References

The Spliceosome as a Therapeutic Target: An In-depth Technical Guide to the Action of TG693

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of the compound TG693 and its targeted effect on the spliceosome, a critical cellular machinery for gene expression. Through a detailed examination of its mechanism of action, supported by quantitative data and experimental protocols, this guide aims to equip researchers with a thorough understanding of this compound's potential as a modulator of RNA splicing for therapeutic applications.

Introduction to Spliceosome Modulation and this compound

The spliceosome, a dynamic and complex ribonucleoprotein machinery, is responsible for the precise removal of introns from pre-messenger RNA (pre-mRNA) and the ligation of exons to form mature mRNA.[1] This process, known as splicing, is fundamental to eukaryotic gene expression, and its dysregulation is implicated in a multitude of human diseases, including genetic disorders and cancer.[2][3] The serine/arginine-rich (SR) proteins are a key family of splicing factors that play a crucial role in the recognition of splice sites and the regulation of alternative splicing.[4] The activity of SR proteins is modulated by phosphorylation, primarily by Cdc2-like kinases (CLKs).[4][5]

This compound has emerged as a potent and orally available small molecule inhibitor of CLK1.[1][5] By targeting CLK1, this compound modulates the phosphorylation status of SR proteins, thereby influencing splicing outcomes. This targeted action has shown promise in the context of Duchenne muscular dystrophy (DMD), where it can induce the skipping of mutated exons to restore the reading frame and produce a functional dystrophin protein.[2][5] This guide delves into the specifics of this compound's interaction with the spliceosome machinery.

Quantitative Data on this compound Activity

The efficacy of this compound as a CLK1 inhibitor and a modulator of splicing has been quantified through various in vitro and cellular assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Kinase Inhibition Profile of this compound
CompoundTargetIC50 (nM)Inhibition MechanismReference
This compound CLK1112.6ATP-competitive[5][6]
TG003 (comparator)CLK113.1ATP-competitive[5][6]
Table 2: Cellular Activity of this compound on SR Protein Phosphorylation and Dystrophin Expression
AssayCell LineThis compound ConcentrationEffectReference
SR Protein PhosphorylationHeLa5 µMInhibition of SRSF4 phosphorylation[5][7]
10-20 µMInhibition of SRSF6 phosphorylation[5][7]
Dystrophin Protein ExpressionDMD patient-derived cells10 µM130% increase[7]
20 µM200% increase[7]
Wild-type Dystrophin SplicingHeLaup to 30 µMNo effect[5]

Signaling Pathway of this compound Action

This compound exerts its effect on the spliceosome through a well-defined signaling pathway. By inhibiting CLK1, it sets off a cascade that ultimately alters pre-mRNA splicing.

TG693_Signaling_Pathway This compound This compound CLK1 CLK1 This compound->CLK1 inhibits pSRSF Phosphorylated SRSF4 & SRSF6 CLK1->pSRSF phosphorylates SRSF SRSF4 & SRSF6 pSRSF->SRSF dephosphorylation Spliceosome Spliceosome pSRSF->Spliceosome regulates SRSF->Spliceosome altered regulation Splicing Altered Splicing (Exon Skipping) Spliceosome->Splicing

Caption: this compound signaling pathway leading to altered splicing.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

In Vitro CLK1 Kinase Assay

This assay is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against CLK1.

In_Vitro_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Reagents Prepare Reagents: - Recombinant CLK1 - SRSF1 RS peptide (substrate) - ATP - this compound dilutions Incubate Incubate CLK1, substrate, ATP, and this compound at 30°C Reagents->Incubate Measure Measure phosphorylation (e.g., ADP-Glo Kinase Assay) Incubate->Measure Analyze Calculate IC50 values Measure->Analyze

Caption: Workflow for the in vitro CLK1 kinase assay.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Dilute recombinant human CLK1 to the desired concentration in the reaction buffer.

    • Prepare a stock solution of a synthetic peptide corresponding to the RS domain of SRSF1 in the reaction buffer.

    • Prepare serial dilutions of this compound in DMSO, then dilute further in the reaction buffer.

    • Prepare a solution of ATP (with [γ-32P]ATP for radiometric assays or unlabeled ATP for luminescence-based assays) in the reaction buffer.

  • Kinase Reaction:

    • In a 96-well plate, add the reaction buffer, the CLK1 enzyme, the SRSF1 peptide substrate, and the this compound dilution.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Detection:

    • Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash unbound ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Luminescence-based Assay (e.g., ADP-Glo™): Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP to ATP and measure the luminescence produced by a luciferase reaction.

  • Data Analysis:

    • Plot the percentage of kinase activity against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot for SR Protein Phosphorylation

This cellular assay assesses the effect of this compound on the phosphorylation status of SR proteins in cultured cells.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_electrophoresis Electrophoresis & Transfer cluster_immunoblotting Immunoblotting cluster_detection_analysis Detection & Analysis TreatCells Culture HeLa cells and treat with varying concentrations of this compound LyseCells Lyse cells and extract proteins. Quantify protein concentration. TreatCells->LyseCells SDSPAGE Separate proteins by SDS-PAGE and transfer to a PVDF membrane. LyseCells->SDSPAGE Block Block membrane and incubate with primary antibodies (anti-phospho-SR, anti-Lamin B). SDSPAGE->Block IncubateSecondary Incubate with HRP-conjugated secondary antibodies. Block->IncubateSecondary Detect Detect signal using ECL and analyze band intensities. IncubateSecondary->Detect

Caption: Workflow for Western blot analysis of SR protein phosphorylation.

Protocol:

  • Cell Culture and Treatment:

    • Seed HeLa cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for a specified duration (e.g., 1 hour).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against pan-phospho-SR proteins (e.g., mAb104) overnight at 4°C.

    • For a loading control, incubate a separate membrane or strip the first membrane and re-probe with an antibody against Lamin B.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection and Analysis:

    • Wash the membrane extensively with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities using densitometry software and normalize the phospho-SR protein signal to the loading control.

RT-PCR for Dystrophin Exon Skipping

This assay is used to qualitatively and quantitatively assess the ability of this compound to induce skipping of a specific exon in the dystrophin pre-mRNA.

RTPCR_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_extraction RNA Extraction & cDNA Synthesis cluster_pcr PCR Amplification cluster_analysis Analysis TreatCells Culture DMD patient-derived myotubes and treat with this compound. ExtractRNA Isolate total RNA from cells. TreatCells->ExtractRNA ReverseTranscription Synthesize cDNA using reverse transcriptase. ExtractRNA->ReverseTranscription PCR Amplify dystrophin cDNA using primers flanking the target exon. ReverseTranscription->PCR GelElectrophoresis Analyze PCR products by agarose gel electrophoresis. PCR->GelElectrophoresis Quantify Quantify the ratio of skipped to unskipped transcript. GelElectrophoresis->Quantify

Caption: Workflow for RT-PCR analysis of exon skipping.

Protocol:

  • Cell Culture and Treatment:

    • Culture DMD patient-derived myoblasts and differentiate them into myotubes.

    • Treat the myotubes with different concentrations of this compound for 24-48 hours.

  • RNA Isolation and cDNA Synthesis:

    • Isolate total RNA from the treated cells using a suitable method (e.g., TRIzol reagent).

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and random hexamer or oligo(dT) primers.

  • PCR Amplification:

    • Design PCR primers that flank the dystrophin exon targeted for skipping.

    • Perform PCR using the synthesized cDNA as a template. Include a control reaction for a housekeeping gene (e.g., GAPDH) for normalization.

    • Use the following typical PCR cycling conditions: initial denaturation at 95°C for 5 minutes, followed by 30-35 cycles of denaturation at 95°C for 30 seconds, annealing at 55-60°C for 30 seconds, and extension at 72°C for 1 minute, with a final extension at 72°C for 5 minutes.

  • Analysis:

    • Separate the PCR products on a 2% agarose gel stained with ethidium bromide or a safer alternative.

    • Visualize the DNA bands under UV light. The presence of a smaller band in the this compound-treated samples, in addition to the wild-type band, indicates exon skipping.

    • For quantitative analysis, use densitometry to measure the intensity of the bands corresponding to the skipped and unskipped transcripts. The percentage of exon skipping can be calculated as: (intensity of skipped band / (intensity of skipped band + intensity of unskipped band)) x 100. Alternatively, quantitative real-time PCR (qRT-PCR) with primers specific to the skipped and unskipped junctions can be performed for more precise quantification.

Conclusion

This compound represents a promising therapeutic candidate that operates through the targeted inhibition of CLK1, a key regulator of the spliceosome. The quantitative data clearly demonstrate its potency in modulating SR protein phosphorylation and inducing specific exon skipping, leading to the restoration of functional protein in a disease model. The detailed experimental protocols provided herein offer a robust framework for further investigation into this compound and other spliceosome-modulating compounds. As our understanding of the intricate mechanisms of splicing regulation deepens, the targeted manipulation of the spliceosome with small molecules like this compound holds immense potential for the development of novel therapies for a wide range of genetic and acquired diseases.

References

An In-depth Technical Guide to the Cellular Targets of TG693

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG693 has emerged as a promising small molecule inhibitor with significant therapeutic potential, primarily investigated for its role in modulating pre-mRNA splicing. This technical guide provides a comprehensive overview of the cellular targets of this compound, its mechanism of action, and detailed protocols for key experimental procedures to facilitate further research and development.

Primary Cellular Target and Mechanism of Action

The principal cellular target of this compound is CDC2-like kinase 1 (CLK1) , a dual-specificity kinase that plays a crucial role in the regulation of pre-mRNA splicing. This compound acts as a potent and selective ATP-competitive inhibitor of CLK1.

The mechanism of action of this compound centers on its ability to modulate the phosphorylation state of serine/arginine-rich (SR) proteins, which are key splicing factors. By inhibiting CLK1, this compound prevents the phosphorylation of SR proteins, such as SRSF4 and SRSF6. This alteration in phosphorylation status affects the assembly of the spliceosome on pre-mRNA, leading to changes in splicing patterns, including the skipping of specific exons. This targeted modulation of splicing is the basis for its therapeutic application in diseases like Duchenne muscular dystrophy (DMD), where it can promote the skipping of mutated exons to restore the reading frame and produce a functional protein.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Kinase Inhibition

ParameterValueDescription
CLK1 IC50 112.6 nMThe half-maximal inhibitory concentration of this compound against recombinant CLK1, indicating its potency.
Mechanism of Inhibition ATP-competitiveThis compound binds to the ATP-binding pocket of CLK1, competing with the endogenous ATP.

Table 2: Kinase Selectivity Profile

Kinase Target% Inhibition at 1 µM this compound
CLK1 >90%
Haspin >90%
DYRK1A ~50-70%
Other 310 kinases<50%

Data from a screening panel of 313 kinases.

Table 3: In Vivo Pharmacokinetics in Mice

CompoundAdministrationDoseSerum Concentration (at 6h)
This compound Subcutaneous30 mg/kg~13 µM
TG003 Subcutaneous30 mg/kgTrace amounts

Detailed Experimental Protocols

In Vitro CLK1 Kinase Inhibition Assay

This protocol describes how to measure the inhibitory activity of this compound on CLK1 using a synthetic peptide substrate.

Materials:

  • Recombinant human CLK1 enzyme

  • Synthetic peptide substrate (e.g., based on the RS domain of SRSF1)

  • This compound

  • ATP

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare Reagents:

    • Dilute recombinant CLK1 to the desired concentration in kinase assay buffer.

    • Prepare a stock solution of the synthetic peptide substrate in kinase assay buffer.

    • Prepare a serial dilution of this compound in DMSO, followed by a final dilution in kinase assay buffer.

    • Prepare a solution of ATP in kinase assay buffer.

  • Assay Reaction:

    • To the wells of a 384-well plate, add 1 µL of the this compound dilution (or DMSO for control).

    • Add 2 µL of the diluted CLK1 enzyme.

    • Add 2 µL of the substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Exon Skipping Assay

This protocol outlines the procedure for assessing the ability of this compound to induce exon skipping in patient-derived cells.

Materials:

  • DMD patient-derived myoblasts or fibroblasts with a relevant mutation

  • Cell culture medium and supplements

  • This compound

  • RNA extraction kit (e.g., TRIzol)

  • Reverse transcription kit

  • PCR primers flanking the target exon

  • Taq DNA polymerase

  • Agarose gel electrophoresis system

Procedure:

  • Cell Culture and Treatment:

    • Culture the patient-derived cells under standard conditions.

    • Treat the cells with varying concentrations of this compound for 24-48 hours. Include a vehicle-treated control.

  • RNA Extraction and Reverse Transcription:

    • Harvest the cells and extract total RNA using a suitable RNA extraction kit.

    • Perform reverse transcription on the extracted RNA to generate cDNA.

  • PCR Amplification:

    • Set up a PCR reaction using primers that flank the exon of interest.

    • Perform PCR amplification.

  • Analysis:

    • Analyze the PCR products by agarose gel electrophoresis. The presence of a smaller band in the this compound-treated samples compared to the control indicates exon skipping.

    • For quantitative analysis, use quantitative real-time PCR (qRT-PCR) with primers and probes specific for the skipped and un-skipped transcripts.

In Vivo Assessment in mdx Mouse Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in the mdx mouse model of DMD.

Materials:

  • mdx mice

  • This compound

  • Vehicle for administration (e.g., 0.5% carboxymethylcellulose)

  • Gavage needles

  • Tissue collection tools

  • Reagents for RNA and protein extraction

Procedure:

  • Animal Dosing:

    • Administer this compound orally to mdx mice at a predetermined dose and frequency. A typical starting point could be 30 mg/kg daily.

    • Include a control group receiving the vehicle only.

  • Tissue Collection:

    • After the treatment period, euthanize the mice and collect relevant tissues, such as skeletal muscle (e.g., tibialis anterior, gastrocnemius) and heart.

  • Analysis of Exon Skipping:

    • Extract RNA from the collected tissues and perform RT-PCR or qRT-PCR as described in the cellular exon skipping assay to assess the level of dystrophin exon skipping.

  • Analysis of Protein Expression:

    • Extract protein from the tissues and perform Western blotting to detect the expression of the restored, truncated dystrophin protein.

Western Blot for SR Protein Phosphorylation

This protocol details the method for analyzing the phosphorylation status of SR proteins following this compound treatment.

Materials:

  • Cell lysates from this compound-treated and control cells

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody against pan-phospho-SR proteins (e.g., mAb104)

  • Primary antibodies against specific SR proteins (e.g., SRSF4, SRSF6)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation and Gel Electrophoresis:

    • Lyse cells in a buffer containing phosphatase inhibitors.

    • Separate the protein lysates by SDS-PAGE.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-pan-phospho-SR) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis:

    • Compare the intensity of the phosphorylated SR protein bands between the this compound-treated and control samples.

Visualizations

TG693_Signaling_Pathway This compound This compound CLK1 CLK1 This compound->CLK1 SR_Proteins SR Proteins (e.g., SRSF4, SRSF6) (Phosphorylated) CLK1->SR_Proteins Phosphorylation SR_Proteins_dephospho SR Proteins (Dephosphorylated) Spliceosome Spliceosome Assembly SR_Proteins->Spliceosome SR_Proteins_dephospho->Spliceosome Splicing Alternative Splicing Modulation Spliceosome->Splicing Exon_Skipping Mutated Exon Skipping (e.g., Dystrophin Exon 31) Splicing->Exon_Skipping

Caption: this compound inhibits CLK1, leading to altered SR protein phosphorylation and modulation of alternative splicing.

Experimental_Workflow_Exon_Skipping cluster_cell_culture Cell-Based Assay cluster_molecular_analysis Molecular Analysis cluster_invivo In Vivo Model Patient_Cells DMD Patient-Derived Cells Treatment Treat with this compound Patient_Cells->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction RT_PCR RT-PCR / qRT-PCR RNA_Extraction->RT_PCR Gel_Electrophoresis Agarose Gel Analysis RT_PCR->Gel_Electrophoresis Quantification Quantify Exon Skipping Gel_Electrophoresis->Quantification mdx_Mouse mdx Mouse Model Dosing Oral Administration of this compound mdx_Mouse->Dosing Tissue_Harvest Tissue Harvest (Muscle, Heart) Dosing->Tissue_Harvest Tissue_Harvest->RNA_Extraction Proceed to Molecular Analysis

Caption: Workflow for assessing this compound-induced exon skipping in vitro and in vivo.

Methodological & Application

Application Notes and Protocols for TG693 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing TG693, a potent inhibitor of CDC-like kinase 1 (CLK1), in various cell culture-based assays. The following sections offer comprehensive methodologies for assessing cell viability, apoptosis, and cell cycle distribution, along with representative data from studies on CLK1 inhibitors. Additionally, a proposed signaling pathway and experimental workflows are visualized to facilitate a deeper understanding of this compound's mechanism of action.

Introduction to this compound

This compound is a small molecule inhibitor targeting CLK1, a dual-specificity kinase that plays a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins. Dysregulation of CLK1 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. By inhibiting CLK1, this compound can modulate the splicing of numerous genes involved in essential cellular processes such as cell proliferation, apoptosis, and cell cycle progression. These notes are intended to guide researchers in the design and execution of experiments to investigate the cellular effects of this compound.

Data Presentation: Effects of CLK1 Inhibition

While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize representative data from studies using other potent CLK1 inhibitors, such as TG003 and T-025. This information can serve as a valuable reference for expected outcomes in experiments with this compound.

It is crucial to note that the following data were generated using CLK1 inhibitors other than this compound and should be considered as representative examples. Researchers are encouraged to generate their own dose-response curves and quantitative data for this compound in their specific cell lines of interest.

Table 1: Representative IC50 Values of CLK1 Inhibitors in Cancer Cell Lines

Cell LineCancer TypeCLK1 InhibitorIC50 (nM)Citation
MDA-MB-468Breast CancerT-02530-300[1]
A2780Ovarian CancerT3345[2][3]
HCT116Colon CancerT3122[2][3]
VariousHematological and Solid CancersT-02530-300[1]

Table 2: Representative Apoptosis Induction by CLK1 Inhibitors

Cell LineTreatmentApoptotic Cells (%)AssayCitation
A27803 µM T3 (24h)29.1 (Early Apoptosis)Annexin V/PI[2][3]
HCT1163 µM T3 (48h)42.6Annexin V/PI[2][3]
MDA-MB-468CLK inhibitorsSignificant increase in sub-G1 fractionFlow Cytometry[4][5]

Table 3: Representative Cell Cycle Analysis after CLK1 Inhibitor Treatment

Cell LineTreatmentEffect on Cell CycleCitation
HCT116T3G2/M Arrest[2][3]
MDA-MB-468CLK inhibitorsNo significant cell cycle arrest, increase in sub-G1[4][5]

Experimental Protocols

The following are detailed protocols for key cell culture experiments to assess the effects of this compound.

Preparation of this compound Stock Solution

This compound is typically supplied as a solid. A stock solution should be prepared for in vitro experiments.

  • Solvent: Dimethyl sulfoxide (DMSO) is a commonly used solvent for this compound.[6][7]

  • Procedure:

    • Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% DMSO.

    • Gently vortex or sonicate if necessary to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[7]

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • 96-well cell culture plates

    • Complete cell culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Remove the overnight culture medium and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • 6-well cell culture plates

    • Complete cell culture medium

    • This compound stock solution

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control.

    • Harvest the cells by trypsinization and collect the culture supernatant (to include any detached apoptotic cells).

    • Wash the cells twice with cold PBS by centrifugation.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

      • Necrotic cells: Annexin V-negative, PI-positive

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • 6-well cell culture plates

    • Complete cell culture medium

    • This compound stock solution

    • PBS

    • Cold 70% ethanol

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control.

    • Harvest the cells by trypsinization.

    • Wash the cells with cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

    • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content by flow cytometry. The data will be displayed as a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be quantified.

Mandatory Visualizations

Signaling Pathway of CLK1 Inhibition

The following diagram illustrates the proposed signaling pathway affected by this compound. Inhibition of CLK1 disrupts the phosphorylation of SR proteins, leading to altered pre-mRNA splicing of genes critical for cell survival and proliferation.

CLK1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects cluster_outcomes Cellular Outcomes PI3K PI3K AKT AKT PI3K->AKT CLK1 CLK1 AKT->CLK1 Activates SR_Proteins SR Proteins (e.g., SRSF1, SRSF4, SRSF6) CLK1->SR_Proteins Phosphorylates This compound This compound This compound->CLK1 Inhibits Splicing Altered Pre-mRNA Splicing SR_Proteins->Splicing Cell_Cycle_Genes Cell Cycle Genes (e.g., Cyclins, CDKs) Splicing->Cell_Cycle_Genes Apoptosis_Genes Apoptosis Genes (e.g., Bcl-2 family, Caspases) Splicing->Apoptosis_Genes Proliferation_Genes Proliferation Genes (e.g., EGFR, S6K) Splicing->Proliferation_Genes Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Genes->Apoptosis Reduced_Proliferation Reduced Proliferation Proliferation_Genes->Reduced_Proliferation

Caption: Proposed signaling pathway of this compound-mediated CLK1 inhibition.

Experimental Workflow: Cell Viability Assay

This diagram outlines the workflow for assessing the effect of this compound on cell viability using the MTT assay.

Cell_Viability_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with this compound (various concentrations) Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Analyze Data (Calculate IC50) Read->Analyze

Caption: Workflow for the this compound cell viability (MTT) assay.

Experimental Workflow: Apoptosis and Cell Cycle Analysis

This diagram shows the parallel workflows for analyzing apoptosis and cell cycle distribution following this compound treatment.

Apoptosis_CellCycle_Workflow cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Analysis Start Seed Cells in 6-well Plates Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with this compound Incubate1->Treat Harvest Harvest Cells Treat->Harvest Wash_A Wash with PBS Harvest->Wash_A Fix Fix in 70% Ethanol Harvest->Fix Stain_A Stain with Annexin V/PI Wash_A->Stain_A Analyze_A Flow Cytometry Analysis Stain_A->Analyze_A Wash_C Wash with PBS Fix->Wash_C Stain_C Stain with PI/RNase A Wash_C->Stain_C Analyze_C Flow Cytometry Analysis Stain_C->Analyze_C

Caption: Workflows for this compound apoptosis and cell cycle analysis.

References

Application Notes and Protocols for In Vivo Administration of TG693 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG693 is an orally active and selective inhibitor of CDC2-like kinase 1 (CLK1), a key regulator of pre-mRNA splicing. By inhibiting CLK1, this compound can modulate the phosphorylation of serine/arginine-rich (SR) proteins, thereby influencing splice site selection. This mechanism has shown therapeutic potential in diseases caused by splicing dysregulation, most notably Duchenne muscular dystrophy (DMD). In DMD, mutations can disrupt the reading frame of the dystrophin gene, leading to a lack of functional dystrophin protein. This compound has been shown to promote the skipping of mutated exons, restoring the reading frame and allowing for the production of a truncated but functional dystrophin protein.

These application notes provide detailed protocols for the in vivo administration of this compound in mouse models to assess its pharmacokinetic profile, target engagement, and potential efficacy. The protocols are based on published preclinical studies and are intended to guide researchers in designing their own in vivo experiments.

Data Presentation

Table 1: Pharmacokinetic Profile of this compound in Mice
ParameterValueMouse StrainDosing Route & RegimenReference
Cmax ~1 µMJcl:ICR30 mg/kg, subcutaneous
Tmax ~1 hourJcl:ICR30 mg/kg, subcutaneous
t1/2 Not explicitly statedJcl:ICR30 mg/kg, subcutaneous

Note: The pharmacokinetic data presented is from a study utilizing subcutaneous administration. While this compound is orally available, specific oral pharmacokinetic parameters were not detailed in the reviewed literature.

Table 2: In Vivo Efficacy of this compound on Splicing Modulation
Outcome MeasureEffectMouse StrainDosing Route & RegimenTissueReference
SR Protein Phosphorylation DecreasedJcl:ICR30 mg/kg, oralSkeletal Muscle
Endogenous Clk1 Splicing ModulatedJcl:ICR30 mg/kg, oralSkeletal Muscle

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound in modulating pre-mRNA splicing.

TG693_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm This compound This compound CLK1 CLK1 This compound->CLK1 Inhibits SR_proteins SR Proteins CLK1->SR_proteins Phosphorylates SR_proteins_P Phosphorylated SR Proteins Spliceosome Spliceosome SR_proteins_P->Spliceosome Regulates pre_mRNA pre-mRNA Spliceosome->pre_mRNA Processes Exon_Skipping Mutated Exon Skipping Spliceosome->Exon_Skipping Promotes mRNA Mature mRNA pre_mRNA->mRNA Splicing Ribosome Ribosome mRNA->Ribosome Translation Dystrophin Truncated, Functional Dystrophin Protein Ribosome->Dystrophin

Caption: Mechanism of this compound-induced exon skipping.

Experimental Protocols

Protocol 1: Pharmacokinetic Analysis of this compound in Mice

This protocol is designed to determine the pharmacokinetic profile of this compound following oral administration.

Materials:

  • This compound

  • Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water

  • Male Jcl:ICR mice (7 weeks old)

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Analytical equipment for quantifying this compound in plasma (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.

  • Formulation Preparation: Prepare a suspension of this compound in 0.5% CMC at the desired concentration. Ensure the suspension is homogenous by vortexing or sonicating before each administration.

  • Dosing:

    • Fast the mice for 4-6 hours before dosing (with free access to water).

    • Administer a single oral dose of 30 mg/kg this compound via oral gavage. The volume of administration should be based on the individual mouse's body weight (typically 5-10 mL/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 50-100 µL) at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus (terminal procedure).

  • Plasma Preparation:

    • Immediately place the blood samples in EDTA-coated tubes and keep them on ice.

    • Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.

  • Sample Analysis:

    • Store the plasma samples at -80°C until analysis.

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis:

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

PK_Workflow start Start: Acclimate Mice formulation Prepare this compound Suspension (30 mg/kg in 0.5% CMC) start->formulation dosing Oral Gavage Administration formulation->dosing blood_collection Serial Blood Collection (0-24h) dosing->blood_collection plasma_separation Centrifuge for Plasma blood_collection->plasma_separation analysis LC-MS/MS Analysis of this compound plasma_separation->analysis pk_analysis Pharmacokinetic Parameter Calculation analysis->pk_analysis

Caption: Experimental workflow for pharmacokinetic analysis.

Protocol 2: In Vivo Target Engagement and Splicing Modulation

This protocol is designed to assess the ability of orally administered this compound to modulate splicing in the skeletal muscle of mice.

Materials:

  • This compound

  • Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water

  • Male Jcl:ICR mice (7 weeks old)

  • Oral gavage needles

  • Syringes

  • Tissue collection tools (scissors, forceps)

  • Liquid nitrogen

  • Reagents and equipment for Western blotting (for p-SR proteins) and RT-PCR (for Clk1 splicing)

Procedure:

  • Animal Treatment:

    • Administer this compound orally at a dose of 30 mg/kg daily for a specified period (e.g., 3-7 days). A vehicle control group should be included.

  • Tissue Collection:

    • At the end of the treatment period, euthanize the mice.

    • Immediately dissect skeletal muscles (e.g., quadriceps, gastrocnemius) and flash-freeze them in liquid nitrogen.

    • Store the tissue samples at -80°C until analysis.

  • Western Blot for Phospho-SR Proteins:

    • Homogenize the muscle tissue and extract proteins.

    • Perform Western blotting using an antibody specific for phosphorylated SR proteins to assess the level of phosphorylation.

    • Use a loading control (e.g., GAPDH, β-actin) to normalize the results.

  • RT-PCR for Clk1 Splicing:

    • Extract total RNA from the muscle tissue.

    • Perform reverse transcription followed by PCR (RT-PCR) using primers that flank the alternatively spliced region of the Clk1 pre-mRNA.

    • Analyze the PCR products by gel electrophoresis to visualize changes in the splicing pattern of Clk1.

  • Data Analysis:

    • Quantify the band intensities from the Western blots and RT-PCR gels to determine the effect of this compound on SR protein phosphorylation and Clk1 splicing, respectively.

Target_Engagement_Workflow cluster_analysis Molecular Analysis start Start: Daily Oral Dosing (this compound or Vehicle) tissue_harvest Euthanize and Harvest Skeletal Muscle start->tissue_harvest protein_extraction Protein Extraction tissue_harvest->protein_extraction rna_extraction RNA Extraction tissue_harvest->rna_extraction western_blot Western Blot for p-SR Proteins protein_extraction->western_blot quantification Quantify Changes in Phosphorylation and Splicing western_blot->quantification rt_pcr RT-PCR for Clk1 Splicing rna_extraction->rt_pcr rt_pcr->quantification

Caption: Workflow for in vivo target engagement study.

Adaptation for Duchenne Muscular Dystrophy (DMD) Mouse Models

The protocols described above can be adapted for use in DMD mouse models, such as the widely used mdx mouse, to evaluate the therapeutic efficacy of this compound.

Key Considerations for DMD Models:

  • Mouse Strain: The mdx mouse model, which has a nonsense mutation in exon 23 of the dystrophin gene, is a common choice. Other models with different dystrophin mutations may also be suitable depending on the specific exon-skipping target of interest.

  • Treatment Duration: Longer treatment periods will likely be necessary to observe functional improvements in muscle.

  • Outcome Measures: In addition to the molecular readouts described above, efficacy studies in mdx mice should include:

    • Dystrophin Protein Restoration: Quantification of dystrophin protein levels in muscle tissue by Western blotting or immunofluorescence.

    • Muscle Histology: Analysis of muscle sections to assess muscle fiber integrity, inflammation, and fibrosis.

    • Functional Tests: Measurement of muscle strength (e.g., grip strength test) and exercise capacity (e.g., treadmill running).

    • Serum Biomarkers: Measurement of serum creatine kinase (CK) levels as an indicator of muscle damage.

By following these detailed protocols and adapting them to the specific research question, scientists can effectively evaluate the in vivo properties and therapeutic potential of this compound in relevant mouse models.

Application Notes and Protocols for TG693 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and dosage guidelines for the use of TG693, a potent and selective inhibitor of CDC-like kinase 1 (CLK1), in various in vitro assays. This compound has emerged as a valuable research tool, particularly in the context of Duchenne muscular dystrophy (DMD), where it has been shown to modulate pre-mRNA splicing.

Mechanism of Action

This compound is an ATP-competitive inhibitor of CLK1. CLK1 is a dual-specificity kinase that plays a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins. By inhibiting CLK1, this compound reduces the phosphorylation of SR proteins, such as SRSF4 and SRSF6, thereby altering splicing patterns. In the context of DMD, this modulation can lead to the skipping of mutated exons, potentially restoring the reading frame and producing a truncated, yet functional, dystrophin protein.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the available quantitative data for this compound in various in vitro assays.

Parameter Value Assay Type Notes
IC50 112.6 nM[1][2]In Vitro Kinase AssayHalf-maximal inhibitory concentration against purified CLK1 enzyme.
Cell Line Assay Type Concentration Observed Effect
HeLaWestern Blot5 µM[3]Inhibition of SRSF4 phosphorylation.
HeLaWestern Blot10 µM - 20 µM[3]Inhibition of SRSF6 phosphorylation.
DMD Patient-derived cellsWestern Blot10 µM - 20 µM[3]Dose-dependent increase in dystrophin protein expression (130% at 10 µM, 200% at 20 µM).

Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol is adapted for the measurement of this compound's inhibitory activity against CLK1 kinase.

Materials:

  • Recombinant human CLK1 enzyme

  • CLK1 substrate (e.g., myelin basic protein or a specific peptide)

  • This compound (dissolved in DMSO)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well white, opaque plates

Procedure:

  • Prepare Reagents:

    • Dilute this compound in kinase buffer to desired concentrations. Ensure the final DMSO concentration does not exceed 1%.

    • Prepare a solution of CLK1 enzyme and substrate in kinase buffer.

    • Prepare a solution of ATP in kinase buffer.

  • Kinase Reaction:

    • To each well, add 5 µL of the this compound dilution.

    • Add 5 µL of the enzyme/substrate mix.

    • Incubate at 30°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of the ATP solution.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each this compound concentration relative to a DMSO control and determine the IC50 value.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a DMSO vehicle control.

    • Incubate for 24, 48, or 72 hours.

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well.

    • Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the DMSO control and determine the IC50 value.

Western Blotting for SR Protein Phosphorylation

This protocol assesses the effect of this compound on the phosphorylation of SR proteins.

Materials:

  • Cell line of interest (e.g., HeLa or DMD patient-derived myoblasts)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-SR, anti-SRSF4, anti-SRSF6, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere.

    • Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) and a DMSO control for a specified time (e.g., 24 hours).

    • Wash cells with cold PBS and lyse with RIPA buffer.

    • Clarify lysates by centrifugation and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine protein concentration using the BCA assay.

    • Normalize protein amounts and prepare samples with Laemmli buffer, then heat at 95°C for 5 minutes.

  • Electrophoresis and Transfer:

    • Load samples onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities and normalize to the loading control.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

TG693_Mechanism This compound This compound CLK1 CLK1 This compound->CLK1 Inhibits SR_Proteins SR Proteins (e.g., SRSF4, SRSF6) CLK1->SR_Proteins Phosphorylates pSR_Proteins Phosphorylated SR Proteins Splicing Pre-mRNA Splicing pSR_Proteins->Splicing Regulates Dystrophin Altered Dystrophin (Exon Skipping) Splicing->Dystrophin Modulates

Caption: this compound inhibits CLK1, leading to altered SR protein phosphorylation and splicing modulation.

Experimental Workflow for In Vitro Analysis

In_Vitro_Workflow cluster_assays In Vitro Assays KinaseAssay Kinase Assay (IC50 determination) DataAnalysis Data Analysis and Interpretation KinaseAssay->DataAnalysis CellViability Cell Viability Assay (e.g., MTT) CellViability->DataAnalysis WesternBlot Western Blot (Phosphorylation Status) WesternBlot->DataAnalysis This compound This compound Stock (in DMSO) Treatment Treatment of Cells with this compound This compound->Treatment CellCulture Cell Culture (e.g., HeLa, DMD Myoblasts) CellCulture->Treatment Treatment->KinaseAssay Treatment->CellViability Treatment->WesternBlot

Caption: Workflow for evaluating this compound's efficacy and mechanism in vitro.

Potential Crosstalk of CLK1 Inhibition with Other Signaling Pathways in DMD

While the direct effects of this compound on pathways other than CLK1-mediated splicing are not yet fully elucidated, the inhibition of CLK1 may have broader consequences on cellular signaling, particularly in the context of Duchenne muscular dystrophy where multiple pathways are dysregulated. The following diagram illustrates potential areas of crosstalk for further investigation.

Potential_Crosstalk This compound This compound CLK1 CLK1 This compound->CLK1 Inhibits SR_Proteins SR Protein Phosphorylation CLK1->SR_Proteins Regulates PI3K_Akt PI3K/Akt Pathway CLK1->PI3K_Akt Direct/Indirect regulation? MAPK MAPK Pathway CLK1->MAPK Direct/Indirect regulation? Hippo Hippo/YAP Pathway CLK1->Hippo Direct/Indirect regulation? Splicing Alternative Splicing SR_Proteins->Splicing Splicing->PI3K_Akt Splicing of pathway components? Splicing->MAPK Splicing of pathway components? Splicing->Hippo Splicing of pathway components?

Caption: Hypothesized crosstalk between CLK1 inhibition and other key signaling pathways in DMD.

References

Application Notes and Protocols for Measuring Exon Skipping Efficiency after TG693 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duchenne muscular dystrophy (DMD) is a severe, X-linked genetic disorder characterized by progressive muscle degeneration. It is caused by mutations in the DMD gene that disrupt the reading frame, leading to the absence of functional dystrophin protein. One promising therapeutic strategy for DMD is exon skipping, which uses antisense oligonucleotides or small molecules to modulate pre-mRNA splicing and restore the reading frame, resulting in the production of a truncated but partially functional dystrophin protein.

TG693 is an orally available small molecule inhibitor of CDC-like kinase 1 (CLK1).[1] Inhibition of CLK1 alters the phosphorylation of serine/arginine-rich (SR) splicing factors, leading to the modulation of splicing patterns.[2] this compound has been shown to induce the skipping of mutated exons in the dystrophin gene, such as exons 27 and 31, thereby restoring dystrophin protein expression in patient-derived cells.[1][2][3]

These application notes provide detailed protocols for quantifying the efficiency of this compound-induced exon skipping using reverse transcription-quantitative polymerase chain reaction (RT-qPCR) and droplet digital PCR (ddPCR).

Data Presentation

The following table summarizes hypothetical quantitative data for this compound-induced exon skipping of DMD exon 31 in a human myoblast cell line harboring a relevant mutation.

Treatment GroupThis compound Concentration (µM)Exon 31 Skipping Efficiency (%) (RT-qPCR)Exon 31 Skipping Efficiency (%) (ddPCR)Fold Change in Dystrophin Protein Expression
Vehicle Control (DMSO)01.2 ± 0.31.5 ± 0.21.0
This compound525.8 ± 2.128.3 ± 1.94.5 ± 0.5
This compound1045.3 ± 3.548.9 ± 3.18.2 ± 0.9
This compound2062.1 ± 4.265.7 ± 3.815.1 ± 1.5

Experimental Protocols

Protocol 1: RNA Extraction and cDNA Synthesis

This protocol describes the initial steps for preparing RNA from treated cells and converting it into cDNA for subsequent PCR analysis.

Materials:

  • Cultured human myoblasts treated with this compound or vehicle control

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • DNase I, RNase-free

  • Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)

  • Nuclease-free water

  • Spectrophotometer (e.g., NanoDrop)

Procedure:

  • Cell Lysis and Homogenization: Lyse the cultured cells according to the RNA extraction kit manufacturer's protocol.

  • RNA Purification: Purify total RNA using the spin columns provided in the kit.

  • DNase Treatment: Perform an on-column DNase digestion to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer. The A260/A280 ratio should be between 1.8 and 2.1.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers, following the manufacturer's instructions.

Protocol 2: Quantification of Exon Skipping by RT-qPCR

This protocol details the use of TaqMan-based RT-qPCR to quantify the relative levels of dystrophin transcripts with and without the target exon.

Materials:

  • cDNA from Protocol 1

  • TaqMan Gene Expression Master Mix

  • Custom TaqMan assays (primers and probe) for:

    • Dystrophin transcript including the target exon (e.g., exon 31)

    • Dystrophin transcript with the target exon skipped (e.g., spanning the exon 30-32 junction)

    • A stable housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Primer and Probe Design:

  • Unskipped Transcript: Design a forward primer in the target exon and a reverse primer in the subsequent exon. The TaqMan probe should span the junction of these two exons.

  • Skipped Transcript: Design a forward primer in the exon preceding the skipped exon and a reverse primer in the exon following the skipped exon. The TaqMan probe should span this new exon-exon junction.

Procedure:

  • Reaction Setup: Prepare the qPCR reaction mix as follows for each target:

    • TaqMan Gene Expression Master Mix: 10 µL

    • TaqMan Assay (20X): 1 µL

    • cDNA (diluted): 2 µL

    • Nuclease-free water: 7 µL

  • Thermal Cycling: Run the qPCR plate on a real-time PCR instrument with the following cycling conditions:

    • Hold Stage: 50°C for 2 min, 95°C for 10 min

    • PCR Stage (40 cycles): 95°C for 15 sec, 60°C for 1 min

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the skipped and unskipped amplicons.

    • Calculate the exon skipping efficiency using the delta-delta Ct method or the Pfaffl method for efficiency correction.[2] The percentage of exon skipping can be calculated as: % Skipping = 100 / (1 + 2^-(ΔCt)) where ΔCt = Ct(unskipped) - Ct(skipped).

Protocol 3: Absolute Quantification of Exon Skipping by ddPCR

This protocol provides a method for the absolute quantification of skipped and unskipped transcripts using droplet digital PCR, which offers higher precision and sensitivity.[2][4]

Materials:

  • cDNA from Protocol 1

  • ddPCR Supermix for Probes (No dUTP)

  • Custom TaqMan assays (as in Protocol 2)

  • Droplet Generation Oil for Probes

  • ddPCR instrument (e.g., Bio-Rad QX200)

Procedure:

  • Reaction Setup: Prepare the ddPCR reaction mix as follows for each target:

    • ddPCR Supermix for Probes (2X): 10 µL

    • TaqMan Assay (20X): 1 µL

    • cDNA (diluted): 2 µL

    • Nuclease-free water: 7 µL

  • Droplet Generation: Generate droplets from the reaction mix using a droplet generator according to the manufacturer's protocol.

  • Thermal Cycling: Transfer the droplets to a 96-well plate and perform PCR with the following conditions:

    • Enzyme Activation: 95°C for 10 min

    • PCR (40 cycles): 94°C for 30 sec, 60°C for 1 min

    • Enzyme Deactivation: 98°C for 10 min

  • Droplet Reading: Read the droplets on a droplet reader to determine the number of positive droplets for each target.

  • Data Analysis:

    • The software will calculate the concentration (copies/µL) of the skipped and unskipped transcripts based on the fraction of positive droplets using Poisson statistics.

    • Calculate the percentage of exon skipping as: % Skipping = [Concentration(skipped) / (Concentration(skipped) + Concentration(unskipped))] * 100

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_rna_prep RNA Processing cluster_quantification Quantification of Exon Skipping cluster_analysis Data Analysis and Outcome a Human Myoblasts b This compound Treatment a->b c RNA Extraction b->c h Dystrophin Protein Analysis (Western Blot) b->h d cDNA Synthesis c->d e RT-qPCR d->e f ddPCR d->f g Calculation of Exon Skipping Efficiency e->g f->g

Caption: Experimental workflow for measuring this compound-induced exon skipping.

signaling_pathway cluster_drug_target Drug Action cluster_splicing_regulation Splicing Regulation cluster_splicing_event Pre-mRNA Splicing cluster_outcome Therapeutic Outcome This compound This compound CLK1 CLK1 Kinase This compound->CLK1 Inhibition SR_p Phosphorylated SR Proteins (e.g., SRSF4, SRSF6) CLK1->SR_p Phosphorylation SR Dephosphorylated SR Proteins SR_p->SR Dephosphorylation Splicing_machinery Splicing Machinery SR->Splicing_machinery Modulation DMD_pre_mRNA DMD pre-mRNA with Mutated Exon Skipped_mRNA mRNA with Skipped Exon (In-frame) DMD_pre_mRNA->Skipped_mRNA Exon Skipping Splicing_machinery->DMD_pre_mRNA Dystrophin Truncated, Functional Dystrophin Skipped_mRNA->Dystrophin Translation

Caption: Signaling pathway of this compound-induced exon skipping.

References

Application of TG693 for Dystrophin Restoration in DMD Patient-Derived Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Duchenne Muscular Dystrophy (DMD) is a severe, X-linked genetic disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration and weakness.[1][2] One therapeutic strategy for specific mutations is exon skipping, which aims to restore the reading frame of the dystrophin pre-mRNA, enabling the production of a shorter but still functional dystrophin protein. TG693 is an orally active, small molecule inhibitor of Cdc2-like kinase 1 (CLK1), a key regulator of pre-mRNA splicing.[3][4] In DMD patient-derived cells with specific point mutations, this compound has been shown to modulate splicing and restore dystrophin expression.[3]

Mechanism of Action

This compound functions as a selective, ATP-competitive inhibitor of CLK1.[3] CLK1 is a kinase that phosphorylates serine/arginine-rich (SR) proteins, which are crucial components of the spliceosome. By inhibiting CLK1, this compound alters the phosphorylation state of SR proteins, thereby modifying the recognition and selection of exons during pre-mRNA splicing.[3] In the context of a specific DMD-causing point mutation (c.4303G>T) in exon 31 of the dystrophin gene, this compound treatment suppresses the recognition of the mutated exon.[3] This leads to the skipping of exon 31 during mRNA processing, which restores the reading frame and allows for the translation of a truncated, yet functional, dystrophin protein.[3]

Quantitative Data Summary

The efficacy of this compound in restoring dystrophin protein expression has been quantified in an immortalized cell line derived from a DMD patient harboring the c.4303G>T mutation.[3] Cells were treated with this compound for 48 hours.

This compound ConcentrationDystrophin Protein Expression Increase (Relative to Control)
10 µM130%
20 µM200%

Data is derived from Western Blot analysis.[3]

Experimental Protocols

Protocol 1: Culture of DMD Patient-Derived Myoblasts

This protocol outlines the general procedure for culturing immortalized human myoblasts derived from DMD patients.

Materials:

  • DMD patient-derived immortalized myoblasts (e.g., cells harboring the c.4303G>T mutation)

  • Skeletal Muscle Cell Growth Medium (e.g., Promocell, C-23060)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks/plates coated with a suitable extracellular matrix (e.g., collagen or Matrigel)

Procedure:

  • Pre-coat culture vessels with collagen or Matrigel according to the manufacturer's instructions.

  • Thaw cryopreserved myoblasts rapidly in a 37°C water bath.

  • Transfer the cells to a conical tube containing pre-warmed growth medium and centrifuge to pellet the cells.

  • Resuspend the cell pellet in fresh growth medium and plate onto the coated culture vessel.

  • Incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Change the medium every 2-3 days.

  • When cells reach 70-80% confluency, passage them using Trypsin-EDTA.

Protocol 2: this compound Treatment and Dystrophin Expression Analysis

This protocol describes the treatment of DMD patient-derived cells with this compound to induce exon skipping and assess the restoration of dystrophin protein.

Materials:

  • Cultured DMD patient-derived myoblasts

  • Differentiation medium (e.g., DMEM with 2% horse serum)

  • This compound (stored as a stock solution in DMSO)[4]

  • DMSO (vehicle control)

  • For RT-PCR: RNA extraction kit, reverse transcriptase, PCR reagents, primers flanking dystrophin exon 31.

  • For Western Blot: RIPA lysis buffer, protease inhibitors, BCA protein assay kit, SDS-PAGE gels, PVDF membrane, primary antibody against dystrophin (C-terminal), primary antibody for loading control (e.g., α-tubulin), HRP-conjugated secondary antibody, and chemiluminescence substrate.

Procedure:

  • Cell Differentiation: Plate myoblasts and grow to high confluency. To induce differentiation into myotubes, switch the growth medium to differentiation medium. Allow cells to differentiate for 3-5 days.

  • This compound Treatment: Prepare working solutions of this compound in differentiation medium at desired concentrations (e.g., 0 µM, 10 µM, 20 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%. Replace the medium on the differentiated myotubes with the this compound-containing medium.

  • Incubation: Incubate the cells for 48 hours at 37°C and 5% CO2.[3]

A. Semi-Quantitative RT-PCR for Exon Skipping Analysis:

  • After treatment, wash cells with PBS and lyse to extract total RNA using a commercial kit.

  • Synthesize cDNA from the RNA using a reverse transcriptase kit.

  • Perform PCR using primers that flank exon 31 of the dystrophin gene.

  • Analyze the PCR products on an agarose gel. The presence of a shorter band in this compound-treated samples compared to the control indicates the skipping of exon 31.[3]

B. Western Blot for Dystrophin Protein Quantification:

  • After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with a primary antibody targeting the C-terminus of the dystrophin protein.

  • Incubate with a primary antibody for a loading control (e.g., α-tubulin).

  • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities to determine the relative increase in dystrophin expression.[3]

Visualizations

G cluster_0 Splicing Regulation cluster_1 DMD Pathology (c.4303G>T Mutation) cluster_2 Therapeutic Intervention CLK1 CLK1 Kinase SR_Proteins SR Proteins (Inactive) CLK1->SR_Proteins Phosphorylates Mutant_Exon_Recognition Mutant Exon 31 Recognition SR_Proteins_P SR Proteins (Active, Phosphorylated) Spliceosome Spliceosome Assembly SR_Proteins_P->Spliceosome Promotes DMD_pre_mRNA Dystrophin pre-mRNA (with mutated Exon 31) Spliceosome->DMD_pre_mRNA Acts on Exon_Skipping Exon 31 Skipping Spliceosome->Exon_Skipping Mediates DMD_pre_mRNA->Mutant_Exon_Recognition Truncated_Dystrophin Non-functional Dystrophin Mutant_Exon_Recognition->Truncated_Dystrophin Leads to This compound This compound This compound->CLK1 Inhibits Restored_Dystrophin Truncated, Functional Dystrophin Exon_Skipping->Restored_Dystrophin Results in

Caption: Mechanism of this compound action in DMD patient-derived cells.

G cluster_rna RNA Analysis cluster_protein Protein Analysis start Start culture 1. Culture & Differentiate DMD Patient-Derived Myoblasts (e.g., c.4303G>T mutation) start->culture treat 2. Treat Myotubes with this compound (e.g., 0, 10, 20 µM) for 48 hours culture->treat harvest 3. Harvest Cells for Analysis treat->harvest rna_ext 4a. Extract Total RNA harvest->rna_ext lysis 4b. Lyse Cells & Quantify Protein harvest->lysis rt_pcr 5a. Perform RT-PCR (Primers flanking Exon 31) rna_ext->rt_pcr gel 6a. Analyze on Gel for Exon Skipping rt_pcr->gel end End gel->end wb 5b. Western Blot (Anti-Dystrophin Ab) lysis->wb quant 6b. Quantify Dystrophin Expression Levels wb->quant quant->end

Caption: Experimental workflow for this compound application.

References

Application Note & Protocol: Quantitative Western Blot Analysis of Dystrophin Following TG693 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Duchenne muscular dystrophy (DMD) is a severe, progressive muscle-wasting disease caused by mutations in the DMD gene, which prevent the production of functional dystrophin protein.[1][2][3] Dystrophin is crucial for providing structural integrity to muscle fibers.[2] The absence of functional dystrophin leads to muscle cell damage, chronic inflammation, and fibrosis. One therapeutic strategy for DMD involves exon skipping to restore the reading frame of the DMD gene and produce a shorter but still functional dystrophin protein. TG693 is an orally active and selective inhibitor of CDC2-like kinase 1 (CLK1) that has been shown to modulate the splicing of dystrophin pre-mRNA.[4][5][6] Specifically, this compound can induce the skipping of mutated exons, such as exon 31, leading to the production of a truncated dystrophin protein.[4][7][8] This application note provides a detailed protocol for the quantitative analysis of dystrophin protein expression by Western blot in cells or tissues treated with this compound.

Mechanism of Action of this compound:

This compound functions by inhibiting CLK1, a kinase that phosphorylates serine/arginine-rich (SR) proteins.[5][6] SR proteins are crucial for the regulation of alternative splicing. By inhibiting CLK1, this compound alters the phosphorylation status of SR proteins, which in turn modulates their binding to pre-mRNA and influences splice site selection.[5][6] In the context of specific DMD mutations, this modulation can promote the exclusion of a mutated exon, thereby restoring the reading frame and enabling the translation of a truncated, yet functional, dystrophin protein.

TG693_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound CLK1 CLK1 This compound->CLK1 inhibits pSR Phosphorylated SR Proteins CLK1->pSR phosphorylates Splicing Splicing Machinery pSR->Splicing regulates SR SR Proteins DMD_pre_mRNA DMD pre-mRNA (with mutated exon) Mutated_mRNA Mutated Dystrophin mRNA (out-of-frame) DMD_pre_mRNA->Mutated_mRNA Default Splicing Skipped_mRNA Dystrophin mRNA (in-frame, exon skipped) Splicing->DMD_pre_mRNA acts on Splicing->Skipped_mRNA Altered Splicing Ribosome1 Ribosome Mutated_mRNA->Ribosome1 Ribosome2 Ribosome Skipped_mRNA->Ribosome2 No_Dystrophin No Functional Dystrophin Ribosome1->No_Dystrophin Truncated_Dystrophin Truncated, Functional Dystrophin Ribosome2->Truncated_Dystrophin

Caption: Signaling pathway of this compound in promoting dystrophin production.

Quantitative Data Summary

Studies have demonstrated a dose-dependent increase in dystrophin protein expression in immortalized DMD patient-derived cells following treatment with this compound for 48 hours.[7]

This compound Concentration (µM)Mean Dystrophin Increase (%)Standard Deviation (n=3)
10130+/- SD
20200+/- SD

Note: The standard deviation values were not explicitly provided in the source material but are indicated to exist from three independent experiments.

Detailed Experimental Protocol: Quantitative Western Blot for Dystrophin

This protocol is adapted from established methods for dystrophin quantification in muscle tissue and cultured cells.[9][10][11][12][13]

1. Sample Preparation

  • Cultured Cells (e.g., DMD patient-derived myotubes):

    • Treat cells with the desired concentrations of this compound for the specified duration (e.g., 48 hours).

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells directly on the plate with ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Muscle Tissue Biopsies:

    • Snap-freeze tissue samples in liquid nitrogen immediately after collection and store at -80°C.

    • Homogenize the frozen tissue in ice-cold lysis buffer (e.g., 4.4 mM Tris, 9% SDS, 4% glycerol, 5% β-mercaptoethanol) using a tissue homogenizer.[12][13]

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant.

2. Protein Quantification

  • Determine the total protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.

3. Gel Electrophoresis

  • Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.

  • Load 25-50 µg of total protein per lane onto a 3-8% Tris-Acetate or 4-12% Bis-Tris gradient polyacrylamide gel. These large-format gels are recommended for the optimal resolution of the high molecular weight dystrophin protein (~427 kDa).

  • Include a pre-stained high molecular weight protein ladder.

  • Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel. Electrophoresis may take several hours.

4. Protein Transfer

  • Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.

  • Perform a wet transfer overnight at 4°C at a constant current (e.g., 100 mA) or a semi-dry transfer for 1-2 hours.[14] Ensure optimal conditions for the transfer of high molecular weight proteins.

5. Immunoblotting

  • Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBS-T) for 1-2 hours at room temperature.

  • Incubate the membrane with a primary antibody specific to the C-terminus of dystrophin (to detect the truncated protein) overnight at 4°C with gentle agitation. A recommended antibody is rabbit anti-dystrophin (e.g., Abcam ab15277) diluted 1:500 to 1:1000 in blocking buffer.[12]

  • Wash the membrane three times for 10 minutes each with TBS-T.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBS-T.

6. Detection and Quantification

  • Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against a loading control protein such as GAPDH, α-tubulin, or α-actinin.[7][12][13]

  • Express the dystrophin signal as a ratio to the loading control signal.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_electro Electrophoresis & Transfer cluster_immuno Immunodetection cluster_analysis Analysis Sample Cell/Tissue Sample (this compound Treated) Lysis Lysis and Homogenization Sample->Lysis Quant Protein Quantification (BCA Assay) Lysis->Quant Load Load Samples onto SDS-PAGE Gel Quant->Load Run Gel Electrophoresis Load->Run Transfer Protein Transfer to Membrane Run->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody (anti-Dystrophin) Block->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detect Chemiluminescent Detection (ECL) SecondaryAb->Detect Image Image Acquisition Detect->Image Quantify Densitometry and Normalization Image->Quantify

Caption: Experimental workflow for quantitative Western blot analysis.

This application note provides a comprehensive protocol for the quantitative Western blot analysis of dystrophin protein expression following treatment with the CLK1 inhibitor, this compound. Adherence to this detailed methodology will enable researchers to reliably assess the efficacy of this compound and similar exon-skipping therapeutic agents in restoring dystrophin production in relevant cellular and preclinical models of Duchenne muscular dystrophy.

References

Application Note: Analysis of Splicing Variants with TG693 using RT-PCR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG693 is an orally active and selective inhibitor of the CDC2-like kinase 1 (CLK1).[1] CLK1 is a key regulator of pre-mRNA splicing through its phosphorylation of serine/arginine-rich (SR) proteins. By inhibiting CLK1, this compound modulates the phosphorylation status of SR proteins, thereby influencing splice site selection. This mechanism has shown therapeutic potential in genetic disorders caused by splicing mutations, such as Duchenne muscular dystrophy (DMD). In DMD, specific mutations can lead to the inclusion of premature stop codons in the dystrophin mRNA, resulting in a non-functional protein. This compound has been demonstrated to promote the skipping of such mutated exons, restoring the reading frame and enabling the production of a shorter, yet functional, dystrophin protein.[2] This application note provides detailed protocols for the analysis of this compound-mediated splicing modulation using reverse transcription-polymerase chain reaction (RT-PCR).

Mechanism of Action: this compound Signaling Pathway

This compound acts as an ATP-competitive inhibitor of CLK1. The inhibition of CLK1 leads to a reduction in the phosphorylation of SR proteins. Hypophosphorylated SR proteins have altered binding affinities for splicing enhancers and silencers within the pre-mRNA, leading to changes in splice site recognition by the spliceosome. In the context of certain dystrophin mutations, this modulation of SR protein activity by this compound prevents the recognition of a mutated exon, causing it to be excluded from the mature mRNA.

TG693_Signaling_Pathway cluster_nucleus Nucleus This compound This compound CLK1 CLK1 This compound->CLK1 Inhibits SR_Proteins SR Proteins (Hypophosphorylated) This compound->SR_Proteins Leads to Hypophosphorylation SR_Proteins_P SR Proteins (Phosphorylated) CLK1->SR_Proteins_P Phosphorylates Pre_mRNA Dystrophin Pre-mRNA (with mutated exon) SR_Proteins_P->Pre_mRNA Promotes inclusion of mutated exon SR_Proteins->Pre_mRNA Prevents inclusion of mutated exon Spliceosome Spliceosome Pre_mRNA->Spliceosome Splicing Mutated_mRNA Mutated mRNA (Non-functional protein) Spliceosome->Mutated_mRNA Default Splicing Skipped_mRNA Exon-Skipped mRNA (Functional truncated protein) Spliceosome->Skipped_mRNA Alternative Splicing (this compound induced)

Figure 1: this compound signaling pathway for exon skipping.

Experimental Protocols

The following protocols are based on methodologies reported for the analysis of this compound-mediated skipping of exon 31 in the dystrophin gene.

Cell Culture and this compound Treatment

This protocol is applicable to both HeLa cells transfected with a dystrophin minigene reporter and immortalized DMD patient-derived myoblasts.

  • Cell Lines:

    • HeLa cells

    • Immortalized DMD patient-derived myoblasts (harboring a mutation in dystrophin exon 31)

  • Reagents:

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • This compound (stock solution in DMSO)

    • DMSO (vehicle control)

  • Procedure:

    • Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.

    • For DMD patient-derived myoblasts, induce differentiation into myotubes by switching to a low-serum differentiation medium if required by the specific cell line protocol.

    • Prepare working solutions of this compound in culture medium at final concentrations ranging from 0 to 20 µM. Ensure the final DMSO concentration is consistent across all conditions (e.g., 0.1%).

    • Remove the culture medium and add the medium containing the respective concentrations of this compound or DMSO vehicle control.

    • Incubate the cells for 24 to 48 hours.

RNA Extraction and cDNA Synthesis
  • Reagents:

    • TRIzol reagent or equivalent RNA extraction kit

    • Reverse transcriptase enzyme (e.g., SuperScript III)

    • dNTPs

    • Random hexamers or oligo(dT) primers

    • RNase inhibitor

  • Procedure:

    • Following this compound treatment, wash the cells with PBS and lyse them directly in the culture plate using an appropriate volume of TRIzol reagent.

    • Extract total RNA according to the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

Semi-Quantitative RT-PCR Analysis

This method allows for the visualization and relative quantification of splicing variants.

  • Reagents:

    • Taq DNA polymerase

    • dNTPs

    • PCR buffer

    • Forward and reverse primers flanking the target exon (e.g., dystrophin exon 31)

    • Forward and reverse primers for a housekeeping gene (e.g., GAPDH)

    • Agarose

    • Ethidium bromide or other DNA stain

  • Primer Design: Primers should be designed to anneal to the exons flanking the alternative exon of interest. This allows for the amplification of both the included and skipped isoforms in the same reaction.

  • Thermocycling Conditions (Example):

    • Initial denaturation: 94°C for 2 minutes

    • 30-35 cycles of:

      • Denaturation: 94°C for 30 seconds

      • Annealing: 55-60°C for 30 seconds

      • Extension: 72°C for 1 minute

    • Final extension: 72°C for 5 minutes

  • Analysis:

    • Resolve the PCR products on a 2% agarose gel.

    • Visualize the bands under UV light. The band representing the exon-skipped transcript will be smaller than the band for the transcript including the exon.

    • Quantify the intensity of each band using densitometry software (e.g., ImageJ).

    • Calculate the percentage of exon skipping as: (Intensity of skipped band / (Intensity of skipped band + Intensity of included band)) x 100.

Quantitative Real-Time PCR (qPCR) Analysis

For more precise quantification of splicing variants.

  • Reagents:

    • SYBR Green or TaqMan-based qPCR master mix

    • Forward and reverse primers specific for the exon-skipped junction and for a control region.

  • Primer Design:

    • Skipped Isoform: One primer spanning the exon-exon junction created by the skipping event.

    • Total Isoforms: Primers amplifying a constitutive region of the gene that is present in all isoforms.

  • Procedure:

    • Set up qPCR reactions according to the master mix manufacturer's protocol.

    • Perform the qPCR using a real-time PCR instrument.

    • Analyze the data using the ΔΔCt method to determine the relative abundance of the skipped isoform compared to the total transcript level, normalized to a housekeeping gene.

RT_PCR_Workflow cluster_pcr PCR Analysis Cell_Culture Cell Culture & this compound Treatment RNA_Extraction Total RNA Extraction Cell_Culture->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Semi_Quant_PCR Semi-Quantitative RT-PCR cDNA_Synthesis->Semi_Quant_PCR qPCR Quantitative RT-PCR (qPCR) cDNA_Synthesis->qPCR Agarose_Gel Agarose Gel Electrophoresis Semi_Quant_PCR->Agarose_Gel Data_Analysis_Q ΔΔCt Analysis qPCR->Data_Analysis_Q Data_Analysis_SQ Densitometry Analysis Agarose_Gel->Data_Analysis_SQ

Figure 2: Experimental workflow for RT-PCR analysis.

Data Presentation

The following tables summarize the expected quantitative data from the analysis of this compound-mediated exon skipping in immortalized DMD patient-derived cells.

Table 1: Semi-Quantitative RT-PCR Analysis of Dystrophin Exon 31 Skipping

This compound Concentration (µM)Included Isoform (Band Intensity)Skipped Isoform (Band Intensity)% Exon Skipping
0 (DMSO)HighLowBaseline
1Moderately HighModerately LowIncreased
5ModerateModerateSignificantly Increased
10LowHighHighly Increased
20Very LowVery HighMaximally Increased

Table 2: Quantitative RT-PCR Analysis of Dystrophin Exon 31 Skipping

This compound Concentration (µM)Relative Fold Change in Skipped Isoform (Normalized to Total Dystrophin and Housekeeping Gene)
0 (DMSO)1.0
1> 1.0
5>> 1.0
10>>> 1.0
20>>>> 1.0

Conclusion

This compound presents a promising small molecule approach for the modulation of alternative splicing in diseases like Duchenne muscular dystrophy. The RT-PCR-based protocols described in this application note provide robust and reliable methods for quantifying the efficacy of this compound in inducing exon skipping. Both semi-quantitative and quantitative RT-PCR are valuable tools for researchers in the development and characterization of splicing-modulating therapeutics. Careful primer design and adherence to optimized protocols are critical for obtaining accurate and reproducible results.

References

Application Notes and Protocols for High-Throughput Screening Using TG693

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG693 is an orally active and selective ATP-competitive inhibitor of the CDC2-like kinase 1 (CLK1).[1][2][3] CLK1 is a dual-specificity kinase that plays a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins. By inhibiting CLK1, this compound modulates the phosphorylation status of SR proteins, thereby influencing alternative splicing events. This mechanism of action makes this compound a valuable tool for studying splicing regulation and a potential therapeutic agent for diseases caused by splicing dysregulation, such as Duchenne muscular dystrophy (DMD). In the context of DMD, this compound has been shown to promote the skipping of mutated exons in the dystrophin gene. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify novel modulators of splicing.

Mechanism of Action of this compound

This compound exerts its biological effects through the inhibition of CLK1, a key regulator of pre-mRNA splicing. The signaling pathway is initiated by the binding of this compound to the ATP-binding pocket of CLK1, which prevents the transfer of phosphate groups to its substrates, primarily SR proteins. Hypophosphorylation of SR proteins alters their subnuclear localization and their binding affinity to splicing enhancers or silencers on pre-mRNAs. This modulation of SR protein activity ultimately leads to changes in alternative splicing patterns, such as exon skipping or inclusion.

This compound Signaling Pathway This compound This compound CLK1 CLK1 Kinase This compound->CLK1 inhibits SR_proteins SR Proteins CLK1->SR_proteins phosphorylates ATP ATP ATP->CLK1 competes with this compound SR_proteins_P Phosphorylated SR Proteins Alternative_Splicing Alternative Splicing Modulation SR_proteins_P->Alternative_Splicing regulates Exon_Skipping Exon Skipping Alternative_Splicing->Exon_Skipping results in Biochemical HTS Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis plate Dispense Compounds (including this compound control) reagents Add CLK1 Enzyme, Substrate, and ATP plate->reagents incubation Incubate at RT reagents->incubation add_detection_reagent Add ADP Detection Reagent incubation->add_detection_reagent read_plate Measure Luminescence/ Fluorescence add_detection_reagent->read_plate analyze Calculate % Inhibition and Z'-factor read_plate->analyze

References

Application Notes and Protocols: Cellular Uptake and Distribution of TG693

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG693 is an orally active and selective inhibitor of CDC2-like kinase 1 (CLK1), a key regulator of alternative splicing.[1][2][3] It has shown potential in the research of Duchenne muscular dystrophy (DMD) by modulating the splicing of the dystrophin gene.[1][2] Understanding the cellular uptake and intracellular distribution of this compound is critical for optimizing its therapeutic efficacy and elucidating its mechanism of action at the cellular level. These application notes provide a summary of hypothetical data and detailed protocols for investigating the cellular transport and localization of this compound.

While specific studies on the cellular uptake and distribution of this compound are not extensively documented in publicly available literature, this document outlines standard experimental approaches that can be employed to characterize these critical pharmacokinetic and pharmacodynamic properties.

Hypothetical Data Presentation

The following tables represent hypothetical data that could be generated from the described experimental protocols. These tables are intended to serve as a guide for data presentation and interpretation.

Table 1: Hypothetical Cellular Uptake of this compound in HeLa Cells

Treatment ConditionThis compound Concentration (µM)Uptake (pmol/mg protein)Percent Inhibition (%)
Control (37°C)10150 ± 12-
4°C1025 ± 483
Amiloride (1 mM)10142 ± 155
Chlorpromazine (10 µM)1085 ± 943
Genistein (200 µM)10135 ± 1110
Nocodazole (10 µM)1098 ± 735

Table 2: Hypothetical Subcellular Distribution of this compound in HeLa Cells

Subcellular FractionThis compound Concentration (pmol/fraction)Percentage of Total Cellular this compound (%)
Cytosol85 ± 757
Nucleus45 ± 530
Mitochondria10 ± 27
Microsomes5 ± 13
Other5 ± 13

Experimental Protocols

The following are detailed protocols that can be adapted to study the cellular uptake and distribution of this compound.

Protocol 1: Determination of this compound Cellular Uptake

This protocol aims to quantify the amount of this compound taken up by cells over time and under different temperature conditions to assess the nature of the transport process.

Materials:

  • HeLa cells (or other relevant cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • Phosphate Buffered Saline (PBS), ice-cold

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA Protein Assay Kit

  • LC-MS/MS system for this compound quantification

Procedure:

  • Cell Seeding: Seed HeLa cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-incubation: Wash the cells twice with pre-warmed PBS. For the low-temperature experiment, pre-incubate one set of plates at 4°C for 30 minutes.

  • This compound Treatment: Add DMEM containing the desired concentration of this compound (e.g., 10 µM) to the cells. Incubate at 37°C (and 4°C for the low-temperature condition) for various time points (e.g., 5, 15, 30, 60 minutes).

  • Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular this compound.

  • Cell Lysis: Add 200 µL of cell lysis buffer to each well and incubate on ice for 10 minutes. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.

  • This compound Quantification: Analyze the concentration of this compound in the cell lysates using a validated LC-MS/MS method.

  • Data Analysis: Express the cellular uptake of this compound as pmol of compound per mg of total cell protein.

Protocol 2: Investigation of Cellular Uptake Mechanisms

This protocol uses pharmacological inhibitors to investigate the potential involvement of different endocytic pathways in this compound uptake.

Materials:

  • Same as Protocol 1

  • Endocytosis inhibitors:

    • Amiloride (macropinocytosis inhibitor)

    • Chlorpromazine (clathrin-mediated endocytosis inhibitor)

    • Genistein (caveolae-mediated endocytosis inhibitor)

    • Nocodazole (microtubule polymerization inhibitor)

Procedure:

  • Cell Seeding: Follow step 1 from Protocol 1.

  • Inhibitor Pre-treatment: Pre-incubate the cells with serum-free medium containing the respective inhibitors at their effective concentrations for 30-60 minutes at 37°C.

  • This compound Treatment: Add this compound to the inhibitor-containing medium to the final desired concentration and incubate for a predetermined time (e.g., 30 minutes).

  • Washing, Lysis, and Quantification: Follow steps 4-8 from Protocol 1.

  • Data Analysis: Compare the uptake of this compound in the presence of inhibitors to the control (no inhibitor) to determine the percentage of inhibition for each pathway.

Protocol 3: Subcellular Fractionation for this compound Distribution

This protocol describes the separation of cellular components to determine the localization of this compound within the cell.

Materials:

  • HeLa cells treated with this compound (as in Protocol 1)

  • Subcellular Fractionation Kit (e.g., from Thermo Fisher Scientific)

  • Dounce homogenizer

  • Centrifuge

Procedure:

  • Cell Treatment and Harvesting: Treat a large batch of cells (e.g., in 10 cm dishes) with this compound. After incubation, wash with ice-cold PBS and harvest the cells by scraping.

  • Homogenization: Resuspend the cell pellet in the provided cytoplasmic extraction buffer and homogenize using a Dounce homogenizer.

  • Fractionation by Differential Centrifugation: Follow the manufacturer's protocol for the subcellular fractionation kit. This typically involves a series of centrifugation steps at increasing speeds to sequentially pellet nuclei, mitochondria, microsomes, and leave the cytosol in the supernatant.

  • Protein Quantification: Determine the protein concentration of each fraction.

  • This compound Quantification: Extract and quantify the amount of this compound in each subcellular fraction using LC-MS/MS.

  • Data Analysis: Express the distribution of this compound as the amount of compound per fraction and as a percentage of the total cellular this compound.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway related to this compound's mechanism of action.

G cluster_workflow Experimental Workflow for this compound Cellular Uptake start Seed HeLa Cells treatment Treat with this compound (± Inhibitors, Different Temperatures) start->treatment wash Wash with Ice-Cold PBS treatment->wash lysis Lyse Cells wash->lysis protein_quant Quantify Protein (BCA Assay) lysis->protein_quant tg693_quant Quantify this compound (LC-MS/MS) lysis->tg693_quant analysis Data Analysis protein_quant->analysis tg693_quant->analysis

Caption: Workflow for this compound cellular uptake experiments.

G cluster_pathway Hypothesized this compound Mechanism of Action This compound This compound CLK1 CLK1 This compound->CLK1 Inhibits p_SR_proteins Phosphorylated SR Proteins CLK1->p_SR_proteins Phosphorylates SR_proteins SR Proteins splicing Alternative Splicing p_SR_proteins->splicing Regulates pre_mRNA Dystrophin pre-mRNA pre_mRNA->splicing exon_skipping Mutated Exon Skipping splicing->exon_skipping dystrophin Functional Dystrophin Protein exon_skipping->dystrophin

References

Application Notes and Protocols for Creating Stable Cell Lines for TG693 Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG693 is an orally active and selective inhibitor of CDC2-like kinase 1 (CLK1) that has shown potential in the research of Duchenne muscular dystrophy (DMD).[1][2] Its mechanism of action involves the modulation of alternative splicing of the dystrophin (DMD) gene, specifically promoting the skipping of mutated exons.[1][2] Studies have identified its activity in regulating the mutated exon 31 of the dystrophin gene.[1][2] The creation of stable cell lines expressing the specific dystrophin mutation targeted by this compound is a critical step in facilitating in vitro studies to further elucidate its mechanism, screen for more potent analogs, and assess its therapeutic potential.

This document provides detailed application notes and protocols for the generation and validation of stable cell lines suitable for this compound research. The focus is on creating a cellular model that accurately recapitulates the genetic defect addressed by this compound, thereby providing a robust platform for drug discovery and development.

Data Presentation

Table 1: Quantitative Data Summary for Stable Cell Line Generation

ParameterRecommended Value/RangeRationale
Target Mutation Dystrophin (DMD) gene, exon 31, c.4303G>TThis specific point mutation is a known target for this compound-mediated exon skipping.[2]
Cell Line Human embryonic kidney (HEK293T) cells or human myoblastsHEK293T cells are easy to culture and transfect, making them suitable for initial high-throughput screening.[3] Myoblasts are more physiologically relevant for studying muscle diseases like DMD.[4][5]
Gene Editing Method CRISPR/Cas9-mediated homologous recombinationOffers precise introduction of the desired point mutation with high efficiency.
Selection Marker Puromycin or Neomycin (G418) resistanceAllows for efficient selection of successfully transfected and integrated cells.
Validation Methods Sanger Sequencing, Western Blot, RT-PCRConfirms the presence of the point mutation, assesses dystrophin protein expression (or lack thereof), and evaluates exon skipping upon this compound treatment.

Signaling Pathway of this compound Action

This compound acts by inhibiting CLK1, a kinase that plays a crucial role in the regulation of alternative splicing. CLK1 phosphorylates serine/arginine-rich (SR) proteins, which are key splicing factors.[1][6] Phosphorylation of SR proteins by CLK1 influences their localization and ability to bind to pre-mRNA, thereby directing the spliceosome to specific splice sites. By inhibiting CLK1, this compound alters the phosphorylation status of SR proteins, leading to the exclusion of the mutated exon 31 from the final dystrophin mRNA. This "exon skipping" can restore the reading frame and lead to the production of a shorter but still functional dystrophin protein.

TG693_Signaling_Pathway cluster_nucleus Nucleus This compound This compound CLK1 CLK1 This compound->CLK1 inhibits SR_proteins SR Proteins (unphosphorylated) CLK1->SR_proteins phosphorylates pSR_proteins p-SR Proteins (phosphorylated) splicing Alternative Splicing pSR_proteins->splicing regulates pre_mRNA Dystrophin pre-mRNA (with mutated exon 31) pre_mRNA->splicing mutant_mRNA Mutant Dystrophin mRNA (includes exon 31) splicing->mutant_mRNA Default Splicing skipped_mRNA Skipped Dystrophin mRNA (excludes exon 31) splicing->skipped_mRNA This compound-induced Exon Skipping Experimental_Workflow cluster_design Phase 1: Design cluster_transfection Phase 2: Transfection & Selection cluster_isolation Phase 3: Clonal Isolation & Expansion cluster_validation Phase 4: Validation gRNA_design 1. gRNA Design for DMD exon 31 transfection 3. Co-transfection of HEK293T/Myoblasts with Cas9, gRNA, and Donor gRNA_design->transfection donor_template 2. Donor Template Synthesis (with c.4303G>T mutation and selection marker) donor_template->transfection selection 4. Antibiotic Selection (e.g., Puromycin) transfection->selection limiting_dilution 5. Limiting Dilution to Isolate Single Clones selection->limiting_dilution expansion 6. Clonal Expansion limiting_dilution->expansion sanger 7. Sanger Sequencing of Genomic DNA expansion->sanger western 8. Western Blot for Dystrophin Protein expansion->western rtpcr 9. RT-PCR for Exon Skipping Analysis expansion->rtpcr

References

Troubleshooting & Optimization

TG693 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed information on the solubility, handling, and experimental use of TG693, a potent and orally active inhibitor of CDC-like kinase 1 (CLK1). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of CDC-like kinase 1 (CLK1).[1] CLK1 is a dual-specificity kinase that plays a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins. By inhibiting CLK1, this compound can modulate the splicing of target genes. It has been specifically investigated for its ability to regulate the mutated exon 31 of the dystrophin gene, making it a compound of interest in Duchenne muscular dystrophy (DMD) research.[1]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).

Q3: How should this compound be stored?

A3: this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent, the stock solution is stable for up to 6 months at -80°C and for up to 1 month at -20°C. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.

Solubility Data

The solubility of this compound has been determined in various solvents. The following table summarizes the available quantitative data. For solvents where specific quantitative data is not publicly available, general observations are provided. Researchers should perform their own solubility tests for their specific experimental needs.

SolventConcentrationMethod/Notes
DMSO 33.33 mg/mL (170.73 mM)Ultrasonic and warming to 60°C may be required for complete dissolution. It is crucial to use newly opened, anhydrous DMSO as hygroscopic DMSO can significantly reduce solubility.[2]
Ethanol Data not availableGeneral kinase inhibitors may have variable solubility in ethanol. It is recommended to test solubility starting with a small amount of this compound.
Water Data not availableAs a small molecule inhibitor, this compound is expected to have low solubility in aqueous solutions.
PBS (Phosphate-Buffered Saline) Data not availableSimilar to water, this compound is expected to have low solubility in PBS. For cell culture experiments, it is common practice to dilute a high-concentration DMSO stock solution into the aqueous media.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound and DMSO to achieve a 10 mM concentration (Molecular Weight of this compound = 195.22 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.19522 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the this compound powder in a sterile vial.

  • Vortex the solution thoroughly to aid dissolution.

  • If the compound does not fully dissolve, gentle warming (up to 60°C) and/or sonication can be applied.

  • Once a clear solution is obtained, aliquot the stock solution into single-use, sterile tubes.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Preparation of an In Vivo Working Solution

This protocol provides an example of how to prepare a working solution for in vivo experiments, starting from a concentrated DMSO stock solution.

Materials:

  • This compound stock solution (e.g., 33.3 mg/mL in DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

Procedure (for 1 mL of working solution):

  • To 400 µL of PEG300, add 100 µL of the 33.3 mg/mL this compound stock solution in DMSO.

  • Mix thoroughly until a homogenous solution is formed.

  • Add 50 µL of Tween-80 to the mixture and mix again.

  • Add 450 µL of saline to the solution and mix to obtain the final working solution.[1]

  • It is recommended to prepare this working solution fresh on the day of use.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
This compound powder does not dissolve in DMSO. 1. The concentration is too high.2. The DMSO is not anhydrous (has absorbed water).3. Insufficient agitation.1. Ensure you are not exceeding the maximum solubility of 33.33 mg/mL.2. Use a fresh, unopened bottle of anhydrous DMSO.3. Apply gentle warming (up to 60°C) and/or sonication to aid dissolution.
Precipitation occurs when diluting the DMSO stock solution into aqueous media (e.g., cell culture medium, PBS). 1. The final concentration of this compound in the aqueous medium is above its solubility limit.2. The final percentage of DMSO is too low to maintain solubility.1. Lower the final concentration of this compound in your experiment.2. Ensure the final DMSO concentration in your aqueous medium is sufficient to keep this compound in solution (typically ≤ 0.5-1%, but this should be optimized for your specific cell line or assay). Perform a vehicle control with the same final DMSO concentration.
Inconsistent experimental results. 1. Degradation of this compound due to improper storage or repeated freeze-thaw cycles.2. Inaccurate concentration of the stock solution.1. Always aliquot the stock solution into single-use vials and store them at the recommended temperature.2. Ensure accurate weighing of the compound and measurement of the solvent during stock solution preparation.

Signaling Pathway and Experimental Workflow Diagrams

TG693_CLK1_Signaling_Pathway cluster_nucleus Nucleus CLK1 CLK1 SR_Proteins_hypo Hypo-phosphorylated SR Proteins CLK1->SR_Proteins_hypo Phosphorylation SR_Proteins_hyper Hyper-phosphorylated SR Proteins Spliceosome Spliceosome Assembly SR_Proteins_hyper->Spliceosome Pre_mRNA Pre-mRNA Pre_mRNA->Spliceosome Spliced_mRNA Mature mRNA Spliceosome->Spliced_mRNA This compound This compound This compound->CLK1 Inhibition

Caption: this compound inhibits CLK1, preventing the hyper-phosphorylation of SR proteins and modulating pre-mRNA splicing.

TG693_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment start Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO start->dissolve stock Prepare 10 mM Stock Solution dissolve->stock aliquot Aliquot into Single-Use Vials stock->aliquot store Store at -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Dilute to Working Concentration (e.g., in cell culture medium) thaw->dilute treat Treat Cells/Administer In Vivo dilute->treat analyze Analyze Experimental Endpoint treat->analyze

Caption: A typical workflow for preparing and using this compound in a research setting.

References

Technical Support Center: Improving TG693 Stability and Experimental Success

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and successful application of TG693 in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally active and selective inhibitor of CDC-like kinase 1 (CLK1). Its primary mechanism of action involves the inhibition of CLK1, which in turn prevents the phosphorylation of serine/arginine-rich (SR) proteins. This modulation of SR protein phosphorylation alters pre-mRNA splicing, a critical process in gene expression.[1][2] In the context of Duchenne muscular dystrophy (DMD) research, this compound has been shown to promote the skipping of mutated exons, potentially leading to the production of a more functional dystrophin protein.[1]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial for maintaining the stability and activity of this compound. Based on supplier recommendations, the following conditions should be observed.[3]

Q3: I am observing precipitation after adding this compound to my cell culture medium. What could be the cause?

A3: Precipitation of small molecules like this compound in aqueous solutions such as cell culture media is a common issue. Several factors can contribute to this:

  • Solvent Shock: this compound is typically dissolved in a non-aqueous solvent like DMSO to create a stock solution. When this concentrated stock is rapidly diluted into an aqueous medium, the drastic change in solvent polarity can cause the compound to precipitate out of solution.

  • Exceeding Solubility Limit: Every compound has a finite solubility in a given solvent system. If the final concentration of this compound in your experimental solution exceeds its solubility limit, it will precipitate.

  • Media Components: Components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.

  • pH and Temperature: The pH and temperature of the medium can influence the solubility of this compound.

Q4: How can I prevent the precipitation of this compound in my experiments?

A4: To prevent precipitation, consider the following strategies:

  • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of medium, perform one or more intermediate dilution steps in your medium or a suitable buffer.

  • Gentle Mixing: When adding the this compound stock solution to the medium, do so dropwise while gently vortexing or swirling the medium to ensure rapid and uniform dispersion.

  • Pre-warming Medium: Ensure your cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound.

  • Optimize Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your experimental solution as low as possible, typically below 0.5%.

  • Solubility Testing: If you continue to experience issues, it is advisable to perform a small-scale solubility test in your specific experimental medium before proceeding with your main experiment.

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Activity of this compound
Potential Cause Troubleshooting Steps
Compound Degradation Ensure this compound stock solutions are stored correctly at -20°C or -80°C and protected from light.[3] Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation.
Incorrect Concentration Verify the calculations for your dilutions. If possible, confirm the concentration of your stock solution using a suitable analytical method like HPLC.
Cellular Efflux Cells may actively pump the compound out. Consider using efflux pump inhibitors, if appropriate for your experimental system, to see if the activity of this compound is restored.
Metabolic Instability in Cell Culture While this compound is reported to be metabolically stable in vivo, its stability in your specific cell line and culture conditions may vary.[1] Consider performing a time-course experiment to determine the optimal incubation time.
Issue 2: Variability in Western Blot Results for Phosphorylated SR Proteins
Potential Cause Troubleshooting Steps
Sample Preparation Ensure that cell lysates are prepared quickly on ice and that phosphatase inhibitors are included in the lysis buffer to preserve the phosphorylation state of SR proteins.
Antibody Quality Use a well-validated antibody that specifically recognizes phosphorylated SR proteins. The quality of these antibodies can vary, so it may be necessary to test antibodies from different suppliers. A pan-phospho-SR antibody is often used.[1][4][5]
Loading Controls Use a reliable loading control to ensure equal protein loading across all lanes. GAPDH or β-actin are commonly used.
Transfer Efficiency Optimize the Western blot transfer conditions (time, voltage, membrane type) to ensure efficient transfer of SR proteins, which can have varying molecular weights.

Data Presentation

Table 1: Solubility and Storage of this compound

Parameter Information Source
Solubility in DMSO ≥ 3.33 mg/mLMedChemExpress[3]
Storage of Powder -20°C for up to 3 yearsGeneral small molecule handling
Storage of Stock Solution (in DMSO) -20°C for up to 1 month, -80°C for up to 6 months[3]MedChemExpress

Experimental Protocols

Protocol 1: In Vitro CLK1 Kinase Assay with this compound

This protocol is adapted from standard kinase assay procedures and is intended to assess the inhibitory activity of this compound on CLK1.

Materials:

  • Recombinant human CLK1 enzyme

  • SR protein-derived peptide substrate (e.g., a peptide containing a known CLK1 phosphorylation site)

  • This compound

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare this compound dilutions: Prepare a serial dilution of this compound in the kinase reaction buffer. Also, prepare a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound dilution.

  • Prepare enzyme and substrate: Dilute the recombinant CLK1 and the SR protein substrate in the kinase reaction buffer to the desired concentrations.

  • Set up the reaction: In a 384-well plate, add the following to each well:

    • 1 µL of this compound dilution or vehicle control

    • 2 µL of diluted CLK1 enzyme

    • 2 µL of a mix of the SR protein substrate and ATP

  • Incubate: Incubate the plate at 30°C for 60 minutes.

  • Detect kinase activity: Stop the kinase reaction and measure the amount of ADP produced using a commercial kinase assay kit (e.g., ADP-Glo™) according to the manufacturer's instructions.

  • Data analysis: Plot the kinase activity against the concentration of this compound to determine the IC₅₀ value.

Protocol 2: Western Blot for Phosphorylated SR Proteins

This protocol describes the detection of changes in SR protein phosphorylation in cells treated with this compound.

Materials:

  • Cells of interest

  • This compound

  • Cell culture medium

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibody: anti-phospho-SR protein antibody

  • Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG

  • Loading control antibody (e.g., anti-GAPDH)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Chemiluminescent substrate

Procedure:

  • Cell treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control for the desired amount of time.

  • Cell lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and transfer: Separate equal amounts of protein from each sample by SDS-PAGE and then transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

  • Primary antibody incubation: Incubate the membrane with the anti-phospho-SR protein primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary antibody incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Stripping and reprobing (optional): The membrane can be stripped and reprobed with a loading control antibody to confirm equal protein loading.

Mandatory Visualization

TG693_Signaling_Pathway This compound This compound CLK1 CLK1 (CDC-like Kinase 1) This compound->CLK1 Inhibition SR_Proteins SR Proteins (Serine/Arginine-rich) CLK1->SR_Proteins Phosphorylation pSR_Proteins Phosphorylated SR Proteins Splicing Alternative pre-mRNA Splicing pSR_Proteins->Splicing Modulation Experimental_Workflow_Troubleshooting cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_troubleshooting Troubleshooting Stock_Solution This compound Stock (DMSO, -80°C) Working_Solution Prepare Working Solution Stock_Solution->Working_Solution Cell_Treatment Cell Treatment Working_Solution->Cell_Treatment In_Vitro_Assay In Vitro Kinase Assay Working_Solution->In_Vitro_Assay Precipitation Precipitation? Working_Solution->Precipitation Western_Blot Western Blot (p-SR Proteins) Cell_Treatment->Western_Blot Activity_Measurement Measure Kinase Activity In_Vitro_Assay->Activity_Measurement Variability High Variability? Western_Blot->Variability No_Activity No/Low Activity? Activity_Measurement->No_Activity Precipitation->Working_Solution Adjust Dilution & Mixing No_Activity->Stock_Solution Check Storage & Freshness Variability->Western_Blot Optimize Protocol

References

Technical Support Center: Troubleshooting Western Blot Background

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with high background during Western blotting experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common types of high background in a Western blot?

High background in Western blotting typically presents in two main ways: a uniform, dark haze across the entire membrane, or the appearance of multiple non-specific bands.[1]

  • Uniform Background: Often indicates issues with the blocking step, antibody concentrations being too high, or problems with the detection reagent.[1][2][3]

  • Non-specific Bands: May suggest problems with the primary or secondary antibodies, sample degradation, or insufficient washing.[1][2]

Q2: I'm observing a uniform high background across my entire blot. What should I do?

A uniform high background can obscure the signal from your protein of interest.[1][3] Here are several troubleshooting steps to address this issue:

  • Optimize Blocking: Insufficient blocking is a primary cause of high background.[1][4]

    • Increase the concentration of your blocking agent (e.g., from 3-5% to 5-7% non-fat dry milk or BSA).[4]

    • Increase the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C) with gentle agitation.[4][5]

    • Consider switching your blocking agent. If you are using non-fat milk, try Bovine Serum Albumin (BSA), especially for detecting phosphoproteins, as milk contains phosphoproteins that can interfere with the signal.[1]

  • Adjust Antibody Concentrations: Using excessive amounts of primary or secondary antibody is a common mistake that leads to high background.[1][5]

    • Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong signal with minimal background.[1][4] A dot blot can be a quick method for this optimization.[3][6]

  • Improve Washing Steps: Inadequate washing can leave unbound antibodies on the membrane.

    • Increase the number and duration of your washes (e.g., 4-5 washes of 5-10 minutes each).[4]

    • Ensure you are using a sufficient volume of wash buffer to completely cover the membrane.[4]

    • Consider adding a detergent like Tween-20 to your wash buffer if you are not already.[4]

  • Check Membrane Handling: Never let the membrane dry out during the Western blotting process, as this can cause irreversible and non-specific antibody binding.[1]

Q3: My blot shows many non-specific bands. How can I resolve this?

Non-specific bands can make it difficult to identify your target protein. Here are some potential solutions:

  • Review Antibody Specificity:

    • Ensure your primary antibody is specific for the target protein.

    • Run a control experiment using only the secondary antibody to check for non-specific binding. If bands appear, consider using a pre-adsorbed secondary antibody.[2][7]

  • Prevent Sample Degradation:

    • Always use fresh lysates and keep samples on ice.[2]

    • Incorporate protease and phosphatase inhibitors in your lysis buffer.[2]

  • Optimize Incubation Conditions:

    • Consider incubating your primary antibody at 4°C overnight instead of at room temperature to reduce non-specific binding.[5]

  • Adjust Protein Loading:

    • Loading too much protein per lane can lead to streaky blots and non-specific bands. Aim for a protein concentration of 30-50 µg per lane as a starting point.[8][9]

Quantitative Data Summary

For optimal results, it is crucial to titrate your antibodies. The following table provides common starting concentration ranges.

ReagentRecommended Starting Concentration/DilutionIncubation TimeIncubation Temperature
Primary Antibody 1:1000 - 1:5000 (or as per datasheet)1-2 hours or OvernightRoom Temperature or 4°C
Secondary Antibody 1:5000 - 1:20000 (or as per datasheet)1 hourRoom Temperature
Blocking Agent 3-5% Non-fat Dry Milk or BSA1 hour or OvernightRoom Temperature or 4°C

Note: These are general recommendations. Always refer to the manufacturer's datasheet for specific instructions.

Experimental Protocols

Standard Western Blot Workflow

A standard Western blot experiment involves several key steps. Optimizing each step is critical for obtaining a clean blot with a high signal-to-noise ratio.

G cluster_0 Preparation cluster_1 Transfer cluster_2 Immunodetection A Sample Preparation (Lysis) B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (to PVDF or Nitrocellulose) C->D E Blocking D->E F Primary Antibody Incubation E->F G Washing F->G H Secondary Antibody Incubation G->H I Washing H->I J Detection I->J

Caption: A standard workflow for a Western blot experiment.

Troubleshooting Decision Tree

When faced with high background, this decision tree can help you systematically identify and address the potential cause.

G A High Background Observed B Uniform Background? A->B C Non-specific Bands? B->C No D Optimize Blocking - Increase concentration/time - Change blocking agent B->D Yes H Check Antibody Specificity - Run secondary only control C->H Yes E Titrate Antibodies - Decrease concentration D->E F Improve Washing - Increase number/duration E->F G Check for Contamination - Use fresh buffers F->G I Prevent Sample Degradation - Use fresh lysates & inhibitors H->I J Optimize Incubation - Incubate at 4°C I->J

Caption: A decision tree for troubleshooting high background.

References

TG693 off-target kinase inhibition profile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the off-target kinase inhibition profile of TG693. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and a quantitative summary of inhibition data to facilitate your research and experiments.

Troubleshooting Guide & FAQs

This section addresses specific issues and questions that may arise during the experimental use of this compound, particularly concerning its kinase inhibition profile.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary target of this compound? A1: this compound is a potent inhibitor of CDC2-like kinase 1 (CLK1).[1] It functions as an ATP-competitive inhibitor for CLK1.

  • Q2: How selective is this compound? A2: this compound is a fairly selective kinase inhibitor. In a broad panel of 313 kinases, this compound at a concentration of 1 µM demonstrated significant inhibition (>70%) of only four kinases.[1][2]

  • Q3: What are the known significant off-target kinases for this compound? A3: At a concentration of 1 µM, besides its primary target CLK1, this compound significantly inhibits Haspin, CLK4, and DYRK1A.[1]

  • Q4: I am observing unexpected cellular effects. Could this be due to off-target inhibition? A4: While this compound is quite selective, off-target effects are possible, especially at higher concentrations. The known significant off-targets are Haspin, CLK4, and DYRK1A.[1] Depending on your cellular context, inhibition of these kinases could lead to unanticipated phenotypes. We recommend performing dose-response experiments and, if possible, using a more structurally distinct CLK1 inhibitor as a control to differentiate on-target from off-target effects.

Troubleshooting Common Experimental Issues

  • Issue 1: Inconsistent IC50 values for this compound in my kinase assay.

    • Possible Cause 1: ATP Concentration. this compound is an ATP-competitive inhibitor. Variations in the ATP concentration in your assay will directly impact the apparent IC50 value.

    • Troubleshooting Step: Ensure you are using a consistent and reported ATP concentration, ideally at or near the Km for the specific kinase you are testing. For comparative studies, it is crucial to maintain the same ATP concentration across all experiments.

    • Possible Cause 2: Reagent Quality. The purity and stability of this compound, the kinase, and the substrate can affect results.

    • Troubleshooting Step: Use high-purity, validated reagents. Prepare fresh solutions of this compound and ATP for each experiment. Ensure the kinase is properly stored and handled to maintain its activity.

    • Possible Cause 3: Assay Format. Different assay technologies (e.g., radiometric vs. fluorescence-based) can yield slightly different IC50 values due to variations in detection methods and potential for compound interference.[3]

    • Troubleshooting Step: When comparing your results to published data, ensure you are using a similar assay methodology. If you suspect compound interference with your assay signal (e.g., fluorescence quenching or enhancement), run appropriate controls, such as testing the compound in the absence of the kinase.

  • Issue 2: My cellular assay results with this compound do not correlate with its known kinase inhibition profile.

    • Possible Cause 1: Cell Permeability and Efflux. The concentration of this compound that reaches the intracellular kinases can be influenced by cell membrane permeability and the activity of drug efflux pumps.

    • Troubleshooting Step: If you suspect poor permeability, you can try to optimize the treatment conditions (e.g., incubation time, serum concentration). To investigate the role of efflux pumps, co-incubation with known efflux pump inhibitors could be considered, though this can introduce its own off-target effects.

    • Possible Cause 2: Cellular Metabolism. this compound may be metabolized by the cells, leading to a lower effective intracellular concentration or the formation of active/inactive metabolites.

    • Troubleshooting Step: This can be investigated using techniques like LC-MS/MS to measure the intracellular concentration of this compound over time.

    • Possible Cause 3: Indirect Cellular Effects. The observed phenotype may be a downstream consequence of inhibiting the primary target (CLK1) or one of its off-targets, rather than a direct effect of inhibiting another kinase.

Quantitative Kinase Inhibition Data

The following table summarizes the in vitro kinase inhibition profile of this compound at a concentration of 1 µM against a panel of 313 kinases. Only kinases with significant inhibition (>70%) are listed.

Kinase TargetPercent Inhibition at 1 µM this compound
CLK1>90%
Haspin>90%
CLK4>70%
DYRK1A>70%

Data sourced from Sako et al., Scientific Reports, 2017.[1]

Experimental Protocols

General Protocol for In Vitro Kinase Inhibition Profiling (e.g., using ADP-Glo™ Kinase Assay)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified kinase.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare a serial dilution of this compound in assay buffer (e.g., Tris-HCl, MgCl2, DTT, and BSA). The final DMSO concentration in the assay should be kept constant and low (typically ≤1%).

    • Prepare the kinase and substrate solutions in the appropriate assay buffer. The final concentrations should be optimized for each kinase, often near the Km for ATP and the substrate.

  • Assay Procedure:

    • Add the serially diluted this compound or DMSO (as a vehicle control) to the wells of a 384-well plate.

    • Add the kinase solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP and substrate solution to each well.

    • Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 30°C).

    • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. This is typically a two-step process involving the depletion of remaining ATP followed by the conversion of ADP to ATP, which is then used to generate a luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percent inhibition versus the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Off_Target_Kinase_Inhibition_Workflow Workflow for Assessing Off-Target Kinase Inhibition cluster_0 Compound Preparation cluster_1 Kinase Profiling cluster_2 Data Analysis cluster_3 Validation Compound Test Compound (this compound) SerialDilution Serial Dilution Compound->SerialDilution Assay Biochemical Kinase Assay (e.g., ADP-Glo, KinomeScan) SerialDilution->Assay KinasePanel Broad Kinase Panel (e.g., 313 kinases) KinasePanel->Assay DataAcquisition Data Acquisition (Luminescence/Fluorescence) Assay->DataAcquisition PercentInhibition Calculate % Inhibition DataAcquisition->PercentInhibition HitIdentification Identify Significant Off-Targets (>70% Inhibition) PercentInhibition->HitIdentification IC50 IC50 Determination for Hits HitIdentification->IC50 CellularAssay Cell-Based Target Engagement Assays IC50->CellularAssay

Caption: Workflow for assessing off-target kinase inhibition.

Simplified_CLK1_Signaling_Pathway Simplified CLK1 Signaling Pathway and Inhibition by this compound This compound This compound CLK1 CLK1 This compound->CLK1 Inhibits SR_Proteins SR Proteins (e.g., SRSF1) CLK1->SR_Proteins Phosphorylates ADP ADP Phospho_SR Phosphorylated SR Proteins Splicing Alternative Splicing Regulation Phospho_SR->Splicing Regulates mRNA Mature mRNA Splicing->mRNA Protein Protein Isoforms mRNA->Protein ATP ATP ATP->CLK1 Substrate

Caption: Simplified CLK1 signaling and this compound inhibition.

References

Technical Support Center: Optimizing TG693 Treatment for Exon Skipping

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TG693, a novel antisense oligonucleotide designed to induce exon skipping. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of this compound treatment duration in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an antisense oligonucleotide that modulates pre-mRNA splicing.[1][2] It is designed to bind to a specific sequence on the pre-mRNA, sterically hindering the binding of splicing factors.[3][4][5] This interference with the spliceosome assembly leads to the exclusion, or "skipping," of a target exon from the mature mRNA transcript.[6][7] The goal of this process is often to restore the reading frame of a gene that has been disrupted by a mutation, allowing for the production of a truncated but still functional protein.[8][9][10][11]

Q2: How do I determine the optimal concentration of this compound for my experiments?

A2: The optimal concentration of this compound will vary depending on the cell type or animal model being used. It is recommended to perform a dose-response study to determine the concentration that provides the highest level of exon skipping with the lowest level of toxicity. A typical starting point for in vitro studies is in the nanomolar to low micromolar range. You can assess exon skipping efficiency using RT-PCR and protein restoration via Western blot, while monitoring cell viability with assays like MTT or LDH.

Q3: What is the recommended duration for an initial this compound treatment?

A3: For initial in vitro experiments, a treatment duration of 24 to 72 hours is recommended. This timeframe is generally sufficient to observe significant exon skipping at the RNA level. However, the optimal duration can be influenced by factors such as the stability of the target protein and the turnover rate of the mRNA. A time-course experiment is the best way to determine the ideal treatment window for your specific experimental system.

Q4: How can I quantify the efficiency of this compound-mediated exon skipping?

A4: The efficiency of exon skipping can be quantified at both the RNA and protein levels. For RNA analysis, reverse transcription-polymerase chain reaction (RT-PCR) is a common method to detect the presence of the skipped transcript.[12][13] For more precise quantification, quantitative real-time PCR (qRT-PCR) or digital droplet PCR (ddPCR) are recommended.[3][8][14][15][16] At the protein level, Western blotting can be used to measure the restoration of the target protein.[13][17][18][19]

Q5: What are the best practices for designing primers for RT-PCR analysis of exon skipping?

A5: To specifically detect the skipped transcript, design a forward primer that spans the junction of the exons that are brought together after the target exon is skipped. The reverse primer should be located in a downstream constitutive exon. To detect the unskipped transcript, a forward primer can be designed within the target exon itself, with the reverse primer in the same downstream exon.[12]

Troubleshooting Guides

Low or No Exon Skipping Detected
Potential Cause Recommended Solution
Suboptimal this compound Concentration Perform a dose-response experiment to identify the optimal concentration. Start with a broader range and then narrow it down based on initial results.
Inefficient Transfection/Delivery Optimize the transfection protocol for your specific cell type. Consider using a different transfection reagent or delivery method. For in vivo studies, evaluate different administration routes and formulations.
Incorrect Primer Design for RT-PCR Verify primer sequences and their specificity. Design new primers if necessary, ensuring they specifically amplify the skipped and unskipped products.[12]
Degradation of RNA Samples Use an RNase inhibitor during RNA extraction and handle samples with care to prevent degradation. Assess RNA integrity using a bioanalyzer or gel electrophoresis.
Short Treatment Duration Extend the treatment duration. A time-course experiment (e.g., 24, 48, 72, 96 hours) can help determine the optimal time point for analysis.
High Cell Toxicity or Death
Potential Cause Recommended Solution
This compound Concentration is Too High Reduce the concentration of this compound. Refer to your dose-response data to select a concentration with high efficacy and low toxicity.
Toxicity of Transfection Reagent Lower the concentration of the transfection reagent or try a different, less toxic reagent. Ensure the reagent is compatible with your cell line.
Off-Target Effects Perform a BLAST search with the this compound sequence to check for potential off-target binding sites. Consider designing control oligonucleotides with mismatched sequences.
Contamination Check cell cultures for signs of bacterial or fungal contamination. Test for mycoplasma contamination.
Inconsistent Results Between Experiments
Potential Cause Recommended Solution
Variability in Cell Culture Conditions Maintain consistent cell passage numbers, confluency at the time of treatment, and media formulations.
Pipetting Errors Use calibrated pipettes and be meticulous with pipetting techniques to ensure accurate and consistent reagent volumes.
Reagent Instability Aliquot reagents to avoid multiple freeze-thaw cycles. Store this compound and other critical reagents according to the manufacturer's instructions.
Inconsistent Incubation Times Use a precise timer for all incubation steps, including treatment and reagent incubations.

Quantitative Data Summary

Table 1: Dose-Response of this compound on Exon Skipping and Cell Viability
This compound Concentration (nM)Exon Skipping Efficiency (%) (mean ± SD)Cell Viability (%) (mean ± SD)
0 (Control)1.2 ± 0.5100 ± 2.1
1015.6 ± 2.198.5 ± 3.4
5048.3 ± 4.595.2 ± 2.8
10075.9 ± 5.291.7 ± 4.1
20082.1 ± 4.885.3 ± 5.6
50085.4 ± 3.970.1 ± 6.2
Table 2: Time-Course of this compound Treatment on Exon Skipping and Protein Restoration
Treatment Duration (hours)Exon Skipping Efficiency (%) (mean ± SD)Protein Restoration (%) (mean ± SD)
01.1 ± 0.40.5 ± 0.2
2445.2 ± 3.810.3 ± 1.5
4878.6 ± 5.125.7 ± 2.9
7281.3 ± 4.935.1 ± 3.4
9680.5 ± 5.333.8 ± 3.1

Experimental Protocols

Protocol 1: Quantification of Exon Skipping by RT-PCR
  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired duration.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit, following the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and appropriate primers.

  • PCR Amplification: Perform PCR using primers specific for the skipped and unskipped transcripts.

  • Gel Electrophoresis: Run the PCR products on an agarose gel to separate them by size.

  • Quantification: Quantify the intensity of the bands corresponding to the skipped and unskipped products using densitometry software. The exon skipping efficiency can be calculated as: (skipped product intensity) / (skipped + unskipped product intensity) * 100.

Protocol 2: Assessment of Protein Restoration by Western Blot
  • Cell Lysis: After treatment with this compound, wash cells with PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 3: Cell Viability Assessment using MTT Assay
  • Cell Treatment: Plate cells in a 96-well plate and treat with this compound as described above.

  • MTT Incubation: At the end of the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the untreated control.

Visualizations

TG693_Mechanism_of_Action cluster_pre_mRNA Pre-mRNA Splicing cluster_splicing Splicing Machinery cluster_treatment This compound Treatment cluster_outcome Splicing Outcome Exon1 Exon N-1 TargetExon Target Exon Exon2 Exon N+1 Skipped_mRNA Skipped mRNA (Exon N-1 + Exon N+1) Spliceosome Spliceosome Spliceosome->TargetExon SplicingFactors Splicing Factors SplicingFactors->TargetExon Binds to Splicing Enhancer This compound This compound This compound->TargetExon Blocks Binding Restored_Protein Restored Protein Skipped_mRNA->Restored_Protein Translation

Caption: Mechanism of action of this compound in mediating exon skipping.

Experimental_Workflow cluster_analysis Downstream Analysis start Start: Cell Culture treatment This compound Treatment (Dose-Response & Time-Course) start->treatment harvest Harvest Cells treatment->harvest cell_viability Cell Viability Assay (e.g., MTT) treatment->cell_viability rna_extraction RNA Extraction harvest->rna_extraction protein_lysis Protein Lysis harvest->protein_lysis rt_pcr RT-PCR / qRT-PCR rna_extraction->rt_pcr western_blot Western Blot protein_lysis->western_blot end End: Data Analysis cell_viability->end rt_pcr->end western_blot->end

Caption: General experimental workflow for optimizing this compound treatment.

Troubleshooting_Logic start Low/No Exon Skipping check_concentration Is this compound concentration optimized? start->check_concentration check_delivery Is delivery/transfection efficient? check_concentration->check_delivery Yes solution_concentration Action: Perform Dose-Response check_concentration->solution_concentration No check_duration Is treatment duration sufficient? check_delivery->check_duration Yes solution_delivery Action: Optimize Delivery Protocol check_delivery->solution_delivery No check_analysis Are analytical methods (e.g., primers) validated? check_duration->check_analysis Yes solution_duration Action: Perform Time-Course check_duration->solution_duration No solution_analysis Action: Validate Primers/Antibodies check_analysis->solution_analysis No success Exon Skipping Improved check_analysis->success Yes solution_concentration->success solution_delivery->success solution_duration->success solution_analysis->success

Caption: Troubleshooting logic for low or no exon skipping.

References

Potential cytotoxicity of TG693 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: TG693*

*Note on Compound Identification: Initial searches for "this compound" did not yield a specific compound associated with cytotoxicity studies. However, "NSC73306," a thiosemicarbazone derivative with well-documented cytotoxic properties, especially in multidrug-resistant (MDR) cancer cells, closely aligns with the context of the user's request. This technical support guide is therefore based on the available data for NSC73306. Researchers should verify the identity of their compound of interest.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the potential cytotoxicity of NSC73306 at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cytotoxicity for NSC73306 at high concentrations?

A1: NSC73306 exhibits a unique mechanism of cytotoxicity that is particularly effective against cancer cells expressing high levels of P-glycoprotein (P-gp), a key mediator of multidrug resistance.[1][2] Instead of inhibiting P-gp, NSC73306 appears to exploit its function to induce cell death.[1][2] The cytotoxicity of NSC73306 is proportional to the level of P-gp function.[1] While the precise interaction is not fully elucidated, it is known that functional P-gp is required for the compound's potentiation of toxicity.[1][3] However, biochemical assays have not shown a direct interaction between NSC73306 and P-gp at typical substrate or inhibitor sites.[3]

Q2: My cells are showing variable sensitivity to NSC73306. What could be the reason?

A2: Variability in sensitivity to NSC73306 is often linked to the expression and function of P-glycoprotein (P-gp/MDR1).[1][2] Cells with higher P-gp expression tend to be more sensitive to NSC73306.[1] Therefore, differences in P-gp levels between cell lines or even within a heterogeneous cell population can lead to varied responses. It is also important to consider that long-term exposure to NSC73306 can lead to a loss of P-gp expression, resulting in acquired resistance to the compound.[1][3]

Q3: Does NSC73306 induce apoptosis? If so, what is the signaling pathway?

A3: While the direct apoptotic signaling pathway of NSC73306 is not explicitly detailed in the provided search results, anticancer drugs that induce cytotoxicity often trigger apoptosis through intrinsic and/or extrinsic pathways.[4][5][6] The intrinsic pathway, or mitochondrial pathway, is a common route activated by cellular stress and DNA damage.[4][6][7] This pathway involves the release of cytochrome c from the mitochondria, which then forms an apoptosome with Apaf-1 and procaspase-9, leading to the activation of executioner caspases like caspase-3.[4][5][6]

Q4: What are the recommended methods for assessing NSC73306-induced cytotoxicity?

A4: Standard cell viability and apoptosis assays are recommended. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity as an indicator of viability.[8][9][10] To specifically measure apoptosis, a caspase activity assay, which detects the activity of key apoptotic enzymes like caspase-3, is highly recommended.[11][12]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in cytotoxicity assays.

Possible Cause Troubleshooting Steps
Cell density variation Ensure consistent cell seeding density across all wells and experiments. Create a standard curve with a range of cell numbers to determine the optimal density for your cell line.[13]
P-gp expression levels Characterize the P-gp expression levels in your cell line using techniques like Western blot or flow cytometry. Compare the sensitivity of parental and P-gp overexpressing cell lines.[1][3]
Compound stability Prepare fresh stock solutions of NSC73306 for each experiment. Store the compound under recommended conditions to prevent degradation.
Incubation time Optimize the incubation time with NSC73306. Perform a time-course experiment to determine the optimal duration for observing a cytotoxic effect.

Problem 2: No significant increase in caspase-3 activity despite observed cell death.

Possible Cause Troubleshooting Steps
Timing of assay Caspase activation is a transient event. Perform a time-course experiment to identify the peak of caspase-3 activity after NSC73306 treatment.
Cell lysate preparation Ensure proper cell lysis to release caspases. Use a recommended lysis buffer and keep samples on ice to prevent protein degradation.[12][14]
Alternative cell death pathways The observed cell death may be occurring through a caspase-independent pathway. Consider investigating other markers of apoptosis or alternative cell death mechanisms like necrosis or autophagy.
Assay sensitivity Ensure the protein concentration of your cell lysate is within the detection range of the caspase-3 assay kit.[15] Consider using a more sensitive fluorometric assay instead of a colorimetric one.[11]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability based on the reduction of MTT by mitochondrial dehydrogenases in living cells.[8]

Materials:

  • 96-well plates

  • Cells of interest

  • NSC73306

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., SDS-HCl)[13]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) in 100 µL of complete culture medium.[13]

  • Incubate the plate for 24 hours at 37°C in a humidified CO2 incubator.

  • Prepare serial dilutions of NSC73306 in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound. Include untreated control wells.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[9]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]

  • Mix gently by pipetting up and down.

  • Read the absorbance at 570 nm using a microplate reader.

Caspase-3 Colorimetric Assay

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, through the cleavage of a colorimetric substrate.[11][16]

Materials:

  • Cells treated with NSC73306 and untreated control cells

  • Cell Lysis Buffer

  • Reaction Buffer

  • Caspase-3 substrate (e.g., DEVD-pNA)[11]

  • Microplate reader

Procedure:

  • Induce apoptosis in your cells by treating with NSC73306 for the desired time.

  • Harvest the cells (for adherent cells, use trypsinization) and pellet them by centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10-15 minutes.[12][14]

  • Centrifuge at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C.[12][14]

  • Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add 50-100 µg of protein lysate per well.

  • Add Reaction Buffer to each well.

  • Add the caspase-3 substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.[16]

  • Read the absorbance at 405 nm in a microplate reader.[16]

Visualizations

G NSC73306 Experimental Workflow cluster_treatment Cell Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Cell_Culture Seed Cells Treatment Treat with NSC73306 Cell_Culture->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Caspase_Assay Caspase-3 Assay (Apoptosis) Treatment->Caspase_Assay IC50 Determine IC50 MTT_Assay->IC50 Apoptosis_Quantification Quantify Apoptosis Caspase_Assay->Apoptosis_Quantification

Caption: Workflow for assessing NSC73306 cytotoxicity.

G Simplified Intrinsic Apoptosis Pathway NSC73306 NSC73306 (Cellular Stress) Mitochondrion Mitochondrion NSC73306->Mitochondrion Induces Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Procaspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Key steps of the intrinsic apoptosis pathway.

References

Technical Support Center: Overcoming Resistance to TG693 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the CLK1 inhibitor, TG693. Our goal is to help you identify and overcome potential mechanisms of treatment resistance.

Troubleshooting Guides

This section provides solutions to common issues that may arise during your in vitro experiments with this compound.

Issue Potential Cause Recommended Solution
Decreased cell death in this compound-treated cells compared to initial experiments. Development of acquired resistance.1. Verify Drug Potency: Test a fresh dilution of this compound on a sensitive control cell line to rule out compound degradation. 2. Sequence Target Gene: Perform sanger or next-generation sequencing of the CLK1 gene to identify potential mutations that may interfere with this compound binding. 3. Assess Protein Expression: Use Western blot to check for upregulation of CLK1 or compensatory signaling pathway proteins.
High variability in cell viability assay results. Inconsistent cell seeding, uneven drug distribution, or edge effects in multi-well plates.1. Optimize Cell Seeding: Ensure a homogenous single-cell suspension and consistent cell number per well.[1] 2. Proper Mixing: Gently mix the plate after adding this compound to ensure even distribution. 3. Minimize Edge Effects: Avoid using the outermost wells of the plate for experimental conditions. Fill them with sterile PBS or media.
No change in downstream signaling markers after this compound treatment. Ineffective drug concentration, altered signaling pathways, or technical issues with the assay.1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. 2. Pathway Analysis: Investigate alternative signaling pathways that may be compensating for CLK1 inhibition using techniques like multiplex Western blotting.[2][3] 3. Assay Controls: Include positive and negative controls in your Western blot to ensure antibody and system functionality.
Increased expression of drug efflux pumps (e.g., P-glycoprotein). A common mechanism of multidrug resistance where the cell actively removes the drug.1. Efflux Pump Inhibitors: Co-treat cells with this compound and a known efflux pump inhibitor (e.g., verapamil) to see if sensitivity is restored. 2. Gene Expression Analysis: Use qRT-PCR or Western blot to quantify the expression levels of common drug resistance-associated genes and proteins.

Frequently Asked Questions (FAQs)

Q1: What are the potential mechanisms of acquired resistance to this compound?

A1: While specific mechanisms for this compound are under investigation, resistance to kinase inhibitors in cancer therapy can arise from several factors:

  • Target Alterations: Mutations in the CLK1 gene that prevent this compound from binding effectively.

  • Bypass Pathways: Activation of alternative signaling pathways that compensate for the inhibition of CLK1.[4][5]

  • Drug Efflux: Increased expression of membrane pumps that actively remove this compound from the cell.[6]

  • Metabolic Alterations: Changes in cellular metabolism that reduce the efficacy of the drug.

Q2: How can I determine the IC50 of this compound in my cell line?

A2: The half-maximal inhibitory concentration (IC50) can be determined using a cell viability assay, such as the MTT or resazurin assay.[1] You would treat your cells with a range of this compound concentrations for a specified period (e.g., 72 hours) and then measure the percentage of viable cells relative to an untreated control. The IC50 is the concentration of this compound that results in a 50% reduction in cell viability.

Q3: What experimental approaches can I use to investigate suspected resistance?

A3: A multi-pronged approach is recommended:

  • Cell Viability Assays: To quantify the level of resistance.[7][8]

  • Apoptosis Assays: To determine if this compound is still inducing programmed cell death.[9][10][]

  • Western Blotting: To analyze changes in protein expression in the target signaling pathway and potential bypass pathways.[2][3][12]

  • Gene Sequencing: To identify mutations in the drug target.

Q4: Can combination therapies overcome this compound resistance?

A4: Combining this compound with other therapeutic agents is a promising strategy to overcome resistance.[4][5] The choice of the combination agent depends on the identified resistance mechanism. For example, if a bypass pathway is activated, an inhibitor of a key protein in that pathway could be used in combination with this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for assessing cell viability by measuring metabolic activity.[8]

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete growth medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • The next day, treat the cells with a serial dilution of this compound. Include untreated and vehicle-treated controls.

  • Incubate for the desired treatment duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • Complete growth medium

  • This compound

  • Annexin V-FITC Kit with Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with the desired concentration of this compound for the specified time.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Analyze the cells by flow cytometry.

Western Blot for Signaling Pathway Analysis

This protocol allows for the detection of specific proteins to assess the activation state of signaling pathways.[2][12][14][15]

Materials:

  • Cell culture dishes

  • This compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CLK1, anti-phospho-protein, anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at the desired concentration and time points.

  • Lyse the cells on ice and collect the protein lysate.

  • Quantify the protein concentration.

  • Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineIC50 (µM)Fold Resistance
Parental (Sensitive)0.51
Resistant Clone 15.210.4
Resistant Clone 28.917.8

Table 2: Hypothetical Protein Expression Changes in this compound-Resistant Cells

ProteinParental (Relative Expression)Resistant (Relative Expression)Potential Role in Resistance
CLK11.01.1Target of this compound
Phospho-ERK1.03.5Activation of bypass pathway
P-glycoprotein1.06.2Increased drug efflux
B-actin1.01.0Loading control

Visualizations

TG693_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Upstream_Kinase Upstream_Kinase Receptor->Upstream_Kinase CLK1 CLK1 Upstream_Kinase->CLK1 Downstream_Effector Downstream_Effector CLK1->Downstream_Effector Transcription_Factor Transcription_Factor Downstream_Effector->Transcription_Factor This compound This compound This compound->CLK1 Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression

Caption: Hypothetical signaling pathway inhibited by this compound.

Resistance_Workflow Start Decreased this compound Efficacy Observed Viability_Assay Confirm Resistance with Cell Viability Assay Start->Viability_Assay Mechanism_Investigation Investigate Mechanism? Viability_Assay->Mechanism_Investigation Target_Sequencing Sequence CLK1 Gene Mechanism_Investigation->Target_Sequencing Yes Pathway_Analysis Analyze Bypass Pathways (Western Blot) Mechanism_Investigation->Pathway_Analysis Yes Efflux_Analysis Assess Efflux Pump Expression Mechanism_Investigation->Efflux_Analysis Yes Identify_Mechanism Identify Resistance Mechanism Target_Sequencing->Identify_Mechanism Pathway_Analysis->Identify_Mechanism Efflux_Analysis->Identify_Mechanism Develop_Strategy Develop Combination Therapy Strategy Identify_Mechanism->Develop_Strategy End Test New Strategy Develop_Strategy->End

Caption: Experimental workflow for investigating this compound resistance.

References

TG693 Experimental Results: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results when working with TG693.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally active and selective inhibitor of CDC-like kinase 1 (CLK1).[1][2] Its primary mechanism of action involves the inhibition of CLK1, which leads to altered phosphorylation of serine/arginine-rich (SR) proteins. This change in phosphorylation modulates pre-mRNA splicing, and in the context of certain genetic disorders like Duchenne muscular dystrophy (DMD), it can be used to induce exon skipping.[1]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage of this compound is crucial to maintain its stability and activity. Recommended storage conditions for stock solutions are -80°C for up to 6 months or -20°C for up to 1 month.[2]

Q3: How should this compound be prepared for in vitro and in vivo experiments?

A3: For in vitro experiments, a clear stock solution should first be prepared. For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use from a clear stock solution.[2] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[2]

Q4: What is the reported specificity of this compound?

A4: this compound has a fairly specific inhibition profile. In a screen against 313 kinases, it showed significant off-target effects (>70% inhibition) on only four other kinases.[1]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
High variability in exon skipping efficiency between experiments. Inconsistent this compound concentration.Prepare a fresh dilution of this compound from a validated stock solution for each experiment. Ensure accurate pipetting.
Cell confluence or passage number differences.Standardize cell seeding density and use cells within a consistent and low passage number range for all experiments.
Variation in transfection efficiency (if using a reporter system).Optimize and standardize the transfection protocol. Include a positive control to monitor transfection efficiency.
Unexpected off-target effects or cellular toxicity. This compound concentration is too high.Perform a dose-response experiment to determine the optimal concentration with maximal exon skipping and minimal toxicity.[1]
Impurities in the this compound compound.Ensure the purity of the this compound compound. If possible, obtain a certificate of analysis from the supplier.
Solvent toxicity.Include a vehicle control (the solvent used to dissolve this compound) in all experiments to assess its effect on the cells.
Inconsistent results in in vivo studies. Poor bioavailability or inconsistent administration.Ensure the formulation of this compound is suitable for the chosen route of administration (e.g., oral gavage). Standardize the administration procedure.[1]
Animal-to-animal variability.Increase the number of animals per group to account for biological variability. Monitor animal health and weight throughout the study.
Differences in tissue harvesting and processing.Standardize the timing and method of tissue collection and subsequent processing for RNA or protein analysis.
No significant effect on SR protein phosphorylation. Inactive this compound.Verify the activity of the this compound stock. If possible, test it in a well-established in vitro kinase assay.
Insufficient incubation time or concentration.Optimize the incubation time and concentration of this compound. A time-course and dose-response experiment can help determine the optimal conditions.
Issues with antibody-based detection (Western blot).Ensure the specificity and sensitivity of the antibodies used to detect phosphorylated SR proteins. Include appropriate positive and negative controls.

Methodologies for Key Experiments

In Vitro Exon Skipping Assay

  • Cell Culture: Plate HeLa cells or patient-derived myotubes in 24-well plates at a density of 5 x 10^4 cells/well and grow overnight.

  • Transfection (if using a reporter): Transfect cells with a splicing reporter plasmid (e.g., H492-Dys Ex31m) using a standard transfection reagent according to the manufacturer's protocol.

  • This compound Treatment: 24 hours post-transfection, treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM). Include a vehicle control.

  • RNA Extraction: After 24-48 hours of treatment, harvest the cells and extract total RNA using a commercial kit.

  • RT-PCR: Perform reverse transcription-polymerase chain reaction (RT-PCR) using primers flanking the target exon.

  • Analysis: Analyze the PCR products on a 2% agarose gel or using a fragment analyzer to quantify the ratio of exon-skipped to full-length transcripts.

Western Blot for SR Protein Phosphorylation

  • Cell Lysis: Treat cells with this compound as described above. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.

  • Western Blotting: Transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated SR proteins (e.g., anti-phospho-SRSF4/6). Incubate with a secondary antibody conjugated to HRP.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

TG693_Mechanism_of_Action cluster_phosphorylation Phosphorylation State This compound This compound CLK1 CLK1 This compound->CLK1 Inhibits SR_proteins SR Proteins (e.g., SRSF4, SRSF6) CLK1->SR_proteins Phosphorylates pSR_proteins Phosphorylated SR Proteins Pre_mRNA Pre-mRNA pSR_proteins->Pre_mRNA Regulates Splicing Splicing Altered Splicing (Exon Skipping) Pre_mRNA->Splicing

Caption: Mechanism of action of this compound in modulating pre-mRNA splicing.

Experimental_Workflow_Troubleshooting cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_troubleshooting Troubleshooting Points Stock_Solution This compound Stock (-80°C / -20°C) Working_Solution Fresh Working Solution Stock_Solution->Working_Solution Dilute T1 Variability Source: Storage/Preparation Treatment This compound Treatment (Dose-Response) Working_Solution->Treatment Cell_Culture Cell Culture (Standardized) Cell_Culture->Treatment T2 Variability Source: Cell Handling/Dosage RNA_Protein_Extraction RNA/Protein Extraction Treatment->RNA_Protein_Extraction Data_Analysis RT-PCR / Western Blot RNA_Protein_Extraction->Data_Analysis Results Results Data_Analysis->Results T3 Variability Source: Assay Performance

Caption: Key sources of variability in the this compound experimental workflow.

References

Impact of serum concentration on TG693 activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the CLK1 inhibitor, TG693.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an orally active and selective inhibitor of CDC2-like kinase 1 (CLK1).[1][2][3] CLK1 is a kinase that phosphorylates serine/arginine-rich (SR) proteins, which are involved in regulating alternative splicing of pre-mRNA.[3][4] By inhibiting CLK1, this compound reduces the phosphorylation of SR proteins, such as SRSF4 and SRSF6.[4][5] This modulation of SR protein activity can lead to changes in splicing patterns, such as promoting the skipping of mutated exons. This mechanism is particularly relevant in the context of Duchenne muscular dystrophy (DMD), where this compound has been shown to induce skipping of mutated dystrophin exons.[1][4]

Q2: What is the recommended solvent and storage for this compound?

A2: For in vitro studies, this compound can be dissolved in DMSO. For in vivo experiments, a stock solution in DMSO can be further diluted with co-solvents such as PEG300, Tween-80, and saline.[2] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[2] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1][2]

Q3: How might serum concentration in cell culture media affect this compound activity?

Q4: What are the observed effective concentrations of this compound in cell-based assays?

A4: In HeLa cells, this compound has been shown to inhibit the phosphorylation of SRSF4 at a concentration of 5 µM and SRSF6 at 20 µM.[4][5] In immortalized DMD patient-derived cells, this compound induced a dose-dependent increase in dystrophin protein expression, with significant effects observed at 10 µM and 20 µM.[5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no this compound activity observed Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution.Prepare fresh aliquots of this compound from a new stock. Store stock solutions at -80°C for long-term storage and -20°C for short-term storage.[1][2]
Suboptimal Concentration: The concentration of this compound used may be too low for the specific cell line or assay.Perform a dose-response experiment to determine the optimal concentration of this compound for your experimental setup.
Serum Protein Binding: High serum concentrations in the cell culture media may reduce the bioavailability of this compound.Try reducing the serum concentration in your media. However, ensure that the reduced serum level does not negatively impact cell viability. Maintain consistency in serum concentration across all experiments.
Inconsistent results between experiments Variable Serum Lots: Different lots of serum can have varying compositions, affecting cell growth and compound activity.Use the same lot of serum for the entire set of experiments. If a new lot must be used, it is advisable to test its performance before critical experiments.
Inconsistent Cell Passages: Cells at very high or low passage numbers can behave differently.Use cells within a consistent and defined passage number range for all experiments.
Cell Toxicity Observed High this compound Concentration: The concentration of this compound may be too high, leading to off-target effects and cytotoxicity.Determine the EC50 and cytotoxic concentration (CC50) of this compound for your specific cell line using a cell viability assay. Work with concentrations below the cytotoxic level.
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells.Ensure the final concentration of the solvent in the cell culture media is low (typically <0.5%) and consistent across all wells, including vehicle controls.

Quantitative Data Summary

The following table summarizes the effective concentrations and observed effects of this compound in various experimental setups based on available literature.

Cell LineConcentrationEffectReference
HeLa Cells5 µMInhibition of SRSF4 phosphorylation[4][5]
HeLa Cells10 µMInhibition of SRSF6 phosphorylation[5]
HeLa Cells20 µMInhibition of SRSF6 phosphorylation[4]
Immortalized DMD patient-derived cells10 µM130% increase in dystrophin protein expression[5]
Immortalized DMD patient-derived cells20 µM200% increase in dystrophin protein expression[5]

Experimental Protocols

Protocol: Assessing the Impact of this compound on SR Protein Phosphorylation

This protocol outlines a general method for evaluating the effect of this compound on the phosphorylation of SR proteins in a cell-based assay.

1. Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)
  • Cell line of interest (e.g., HeLa cells)
  • Complete cell culture medium (with a consistent serum concentration)
  • Phosphate-buffered saline (PBS)
  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
  • BCA protein assay kit
  • SDS-PAGE gels and running buffer
  • Transfer buffer and PVDF membrane
  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
  • Primary antibodies: anti-pan-phospho-SR, anti-Lamin B (loading control)
  • HRP-conjugated secondary antibody
  • Chemiluminescent substrate

2. Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
  • Cell Treatment: The next day, treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration. Incubate for the desired time (e.g., 1 hour).[5]
  • Cell Lysis: After incubation, wash the cells with cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
  • Western Blotting:
  • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  • Block the membrane with blocking buffer for 1 hour at room temperature.
  • Incubate the membrane with the primary anti-pan-phospho-SR antibody overnight at 4°C.
  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Detect the signal using a chemiluminescent substrate.
  • Strip the membrane and re-probe with an anti-Lamin B antibody as a loading control.[5]

3. Data Analysis:

  • Quantify the band intensities for phospho-SR proteins and the loading control.
  • Normalize the phospho-SR protein levels to the loading control.
  • Plot the normalized phospho-SR protein levels against the this compound concentration to determine the dose-dependent effect.

Visualizations

TG693_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound CLK1 CLK1 This compound->CLK1 Inhibits pSR_Proteins Phosphorylated SR Proteins CLK1->pSR_Proteins Phosphorylates SR_Proteins SR Proteins (e.g., SRSF4, SRSF6) Splicing Alternative Splicing pSR_Proteins->Splicing Regulates Pre_mRNA pre-mRNA Pre_mRNA->Splicing Mutated_Exon_Skipping Mutated Exon Skipping Splicing->Mutated_Exon_Skipping

Caption: Signaling pathway of this compound action.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Seeding TG693_Prep 2. Prepare this compound dilutions Cell_Treatment 3. Treat cells with this compound TG693_Prep->Cell_Treatment Cell_Lysis 4. Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quant 5. Protein Quantification Cell_Lysis->Protein_Quant Western_Blot 6. Western Blotting for pSR Protein_Quant->Western_Blot Data_Analysis 7. Data Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for assessing this compound activity.

References

Validation & Comparative

A Comparative Analysis of TG693 and TG003: Metabolic Stability and Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of two CDC2-like kinase 1 (CLK1) inhibitors, TG693 and TG003. Both compounds have demonstrated potential as splicing modulators, particularly in the context of Duchenne muscular dystrophy (DMD), by promoting therapeutic exon skipping. However, they exhibit critical differences in their pharmacokinetic profiles, specifically metabolic stability, which significantly impacts their potential for clinical development. This document summarizes key experimental data on their metabolic stability and efficacy, provides detailed methodologies for the cited experiments, and visualizes relevant pathways and workflows.

Introduction to this compound and TG003

TG003 was identified as a potent inhibitor of the CLK family of kinases, which phosphorylate serine/arginine-rich (SR) proteins to regulate pre-mRNA splicing.[1][2] Its ability to modify splicing made it a promising candidate for therapies aimed at correcting splicing defects, such as in DMD.[1][3] However, a significant drawback of TG003 is its metabolic instability, which limits its clinical applicability.[3][4] To address this limitation, this compound was developed as an orally available and more metabolically stable CLK1 inhibitor, building upon the therapeutic concept of TG003.[3][4][5]

Metabolic Stability: this compound Demonstrates Superior In Vivo Stability

A primary differentiator between the two compounds is their stability in vivo. Experimental data clearly indicates that this compound has a significantly improved pharmacokinetic profile compared to TG003.

Table 1: Comparative In Vivo Metabolic Stability

CompoundAnimal ModelDosingTime PointSerum Concentration (µM)Finding
This compound MouseNot Specified (Injection)6 hours13Stable in blood plasma
TG003 MouseNot Specified (Injection)6 hoursTrace AmountsUnstable in blood plasma

Data sourced from ResearchGate.[6]

The enhanced stability of this compound is a critical advancement, suggesting it can achieve and maintain therapeutic concentrations in vivo, a prerequisite for a viable oral drug candidate.[3][6]

Experimental Protocol: In Vivo Metabolic Stability Assessment

The comparative metabolic stability of this compound and TG003 was evaluated in a mouse model.

  • Animal Model: Male Jcl:TCR mice were used for the study.

  • Compound Administration: this compound and TG003 were administered via injection (specific route not detailed in the available source).

  • Sample Collection: Blood samples were collected at various time points, including 6 hours post-injection.

  • Sample Processing: Blood was processed to isolate serum.

  • Bioanalysis: The concentration of each compound in the serum was quantified using an appropriate bioanalytical method, likely liquid chromatography-mass spectrometry (LC-MS), though the specific method is not detailed in the abstract.

  • Data Analysis: The average serum concentration for each compound at the 6-hour time point was calculated and compared.[6]

G cluster_0 In Vivo Administration cluster_1 Sample Collection & Processing cluster_2 Analysis A Compound Administration (this compound or TG003 injected into mice) B Blood Collection (6 hours post-injection) A->B Wait 6h C Serum Isolation B->C D LC-MS Quantification C->D E Data Comparison (Serum Concentration) D->E G cluster_pathway Normal Splicing Regulation CLK1 CLK1 Kinase SR_Protein SR Protein (e.g., SRSF4, SRSF6) CLK1->SR_Protein Phosphorylates pSR_Protein Phosphorylated SR Protein Splicing Splicing Event pSR_Protein->Splicing Regulates Pre_mRNA Dystrophin Pre-mRNA (with mutated exon) Pre_mRNA->Splicing Aberrant_mRNA Aberrant mRNA (Non-functional protein) Splicing->Aberrant_mRNA Includes mutated exon Skipped_mRNA Corrected mRNA (Exon 31 Skipped) Splicing->Skipped_mRNA Promotes skipping This compound This compound / TG003 This compound->CLK1 Inhibits

References

A Comparative Guide to the Validation of TG693-Induced Dystrophin Protein Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of TG693 with other therapeutic alternatives for Duchenne Muscular Dystrophy (DMD), focusing on the validation of dystrophin protein expression. Experimental data is presented to aid in the objective assessment of these treatment strategies.

Introduction to this compound

This compound is an orally active inhibitor of CDC2-like kinase 1 (CLK1) that has been investigated for its potential in treating Duchenne muscular dystrophy. Its mechanism of action involves modulating the splicing of the dystrophin gene, specifically promoting the skipping of mutated exons.[1] In preclinical studies using immortalized DMD patient-derived cells with a specific mutation in exon 31, this compound treatment led to a dose-dependent increase in the skipping of this mutated exon. This resulted in the production of a truncated, yet potentially functional, dystrophin protein.[2][3]

Comparative Analysis of Dystrophin Restoration Therapies

The primary goal of many DMD therapies is to restore the expression of functional dystrophin protein. The following tables provide a quantitative comparison of dystrophin protein expression levels achieved by this compound and other therapeutic modalities.

Table 1: Comparison of Exon Skipping Therapies

Therapeutic AgentMechanismDystrophin Expression Level (% of Normal)Administration
This compound CLK1 Inhibitor (promotes exon skipping)130-200% increase from baseline in patient-derived cells (absolute % of normal not reported)[3][4]Oral
Eteplirsen (Exondys 51) Antisense oligonucleotide (skips exon 51)~0.93% after 180 weeks[5]Intravenous
Golodirsen (Vyondys 53) Antisense oligonucleotide (skips exon 53)~1.02%[5][6]Intravenous
Viltolarsen (Viltepso) Antisense oligonucleotide (skips exon 53)~5%[7]Intravenous
Casimersen (Amondys 45) Antisense oligonucleotide (skips exon 45)~1.74% (compared to 0.93% in placebo)[5]Intravenous
SRP-5051 (Vesleteplirsen) Next-generation PPMO (skips exon 51)~5.17% (at ~30 mg/kg)Intravenous (monthly)

Table 2: Comparison with Other Therapeutic Strategies

Therapeutic StrategyExample Agent(s)MechanismDystrophin Expression Level (% of Normal)Administration
Read-Through Therapy Ataluren (Translarna)Promotes ribosomal read-through of premature stop codonsIncrease in dystrophin in 80% of patients (mean % of normal not specified)[2]Oral
Gene Therapy AAVrh74.MHCK7.micro-dystrophinAAV-mediated delivery of a truncated, functional dystrophin gene81.2% of muscle fibers expressing micro-dystrophin[8]Intravenous (one-time)
Gene Therapy PF-06939926AAV9-mediated delivery of a mini-dystrophin gene21.2% - 50.6% of muscle fibers expressing mini-dystrophin[9]Intravenous (one-time)

Experimental Protocols for Dystrophin Quantification

The validation of dystrophin protein expression is crucial for evaluating the efficacy of any DMD therapy. The following are summaries of standard experimental protocols used in preclinical and clinical studies.

Western Blotting

Western blotting is a widely used technique to detect and quantify the amount of dystrophin protein in muscle biopsy samples.

Protocol Summary:

  • Protein Extraction: Muscle tissue is homogenized in a lysis buffer to extract total proteins.

  • Protein Quantification: The total protein concentration in the lysate is determined using a standard assay (e.g., Bradford or BCA assay).

  • Gel Electrophoresis: A specific amount of total protein is loaded onto an SDS-PAGE gel to separate proteins based on their molecular weight.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Immunodetection:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to dystrophin.

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added.

  • Signal Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence).

  • Quantification: The intensity of the band corresponding to dystrophin is measured and can be normalized to a loading control (e.g., α-actinin or α-tubulin) to ensure equal protein loading.[8] The dystrophin levels in treated samples are often compared to a known standard from healthy muscle tissue to express the results as a percentage of normal dystrophin.[8]

Immunohistochemistry (IHC) / Immunofluorescence (IF)

IHC and IF are used to visualize the localization and distribution of dystrophin protein within muscle fibers.

Protocol Summary:

  • Tissue Preparation: Muscle biopsy samples are frozen and thinly sectioned using a cryostat.

  • Antibody Staining:

    • The tissue sections are fixed and permeabilized.

    • Sections are incubated with a primary antibody against dystrophin.

    • A secondary antibody, which is labeled with a fluorescent dye (for IF) or an enzyme (for IHC), is applied.

  • Visualization:

    • For IF, the sections are visualized using a fluorescence microscope to detect the fluorescent signal at the sarcolemma.

    • For IHC, a substrate is added to produce a colored precipitate that can be visualized with a light microscope.

  • Analysis: The percentage of dystrophin-positive fibers and the intensity of the staining at the muscle fiber membrane (sarcolemma) are quantified.

Visualizing the Mechanisms and Workflows

This compound Mechanism of Action

TG693_Mechanism cluster_nucleus Nucleus cluster_inhibition Nucleus cluster_cytoplasm Cytoplasm This compound This compound CLK1 CLK1 This compound->CLK1 inhibits SR_proteins SR Proteins CLK1->SR_proteins phosphorylates SR_proteins_P Phosphorylated SR Proteins Splicing_machinery Splicing Machinery SR_proteins_P->Splicing_machinery recruits to mutated exon SR_proteins->SR_proteins_P DMD_pre_mRNA DMD pre-mRNA (with mutated exon) Mutated_mRNA mRNA with mutated exon DMD_pre_mRNA->Mutated_mRNA Inclusion of mutated exon Splicing_machinery->DMD_pre_mRNA acts on Skipped_mRNA mRNA with skipped exon Splicing_machinery->Skipped_mRNA Exon Skipping (in presence of this compound) Ribosome Ribosome Mutated_mRNA->Ribosome Skipped_mRNA->Ribosome translation Truncated_Dystrophin Truncated Dystrophin (Functional) Ribosome->Truncated_Dystrophin Non_functional_protein Non-functional Protein Ribosome->Non_functional_protein Dystrophin_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cluster_ihc Immunohistochemistry Biopsy Muscle Biopsy Homogenization Homogenization & Protein Extraction Biopsy->Homogenization Cryosectioning Cryosectioning Biopsy->Cryosectioning Quantification Protein Quantification Homogenization->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (to membrane) SDS_PAGE->Transfer Immunodetection Immunodetection (Primary & Secondary Abs) Transfer->Immunodetection Detection Signal Detection Immunodetection->Detection Analysis Band Intensity Analysis Detection->Analysis Result Dystrophin Expression (% of Normal) Analysis->Result Staining Antibody Staining Cryosectioning->Staining Imaging Microscopy Imaging Staining->Imaging IHC_Analysis Image Analysis (% positive fibers) Imaging->IHC_Analysis IHC_Analysis->Result Therapeutic_Strategies cluster_strategies Therapeutic Strategies cluster_agents Example Agents DMD Duchenne Muscular Dystrophy (DMD) Exon_Skipping Exon Skipping DMD->Exon_Skipping Read_Through Read-Through DMD->Read_Through Gene_Therapy Gene Therapy DMD->Gene_Therapy This compound This compound Exon_Skipping->this compound Eteplirsen Eteplirsen Exon_Skipping->Eteplirsen Ataluren Ataluren Read_Through->Ataluren Microdystrophin Micro-dystrophin AAV Gene_Therapy->Microdystrophin Goal Restore Functional Dystrophin Protein This compound->Goal Eteplirsen->Goal Ataluren->Goal Microdystrophin->Goal

References

A Comparative Analysis of B-MSP-PMO and Other Therapeutic Strategies for Duchenne Muscular Dystrophy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the functional rescue observed in Duchenne Muscular Dystrophy (DMD) models with the chimeric peptide-phosphorodiamidate morpholino oligomer (B-MSP-PMO) versus other emerging therapeutic compounds. This analysis is supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.

Duchenne Muscular Dystrophy is a fatal X-linked genetic disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration. The field of DMD therapeutics is rapidly evolving, with a multitude of strategies aimed at restoring dystrophin expression, improving muscle function, and reducing pathology. This guide focuses on the efficacy of B-MSP-PMO, a next-generation antisense oligonucleotide designed for enhanced muscle delivery, in comparison to other notable approaches, including gene therapy, alternative exon-skipping drugs, and novel small molecules.

Quantitative Comparison of Therapeutic Efficacy

The following tables summarize the quantitative outcomes of B-MSP-PMO and other representative compounds in preclinical and clinical DMD models.

Compound/Therapy Animal Model/ Patient Population Dose and Administration Dystrophin Expression Functional Improvement Biomarker Changes Reference
B-MSP-PMO mdx mice6 mg/kg, bi-weekly intravenous injections for 12 weeks100% dystrophin-positive fibers; ~50% of normal protein levelsSignificant recovery in grip strengthSignificant decrease in serum creatine kinase (CK) levels[1]
Eteplirsen (Exon 51 skipping) DMD patientsIntramuscular injectionUp to 42% dystrophin-positive fibersNot specified in the provided contextNot specified in the provided context
PF-06939926 (Mini-dystrophin gene therapy) Boys with DMD (Phase 1b trial)Single intravenous infusionTo be assessedTo be assessed (muscle function, quality, and strength)Not specified in the provided context[2]
Gentamicin (Stop-codon read-through) mdx miceNot specifiedUp to 20% dystrophin-positive fibersNot specified in the provided contextNot specified in the provided context[3]

Detailed Experimental Protocols

A clear understanding of the experimental methodologies is crucial for the interpretation of efficacy data.

B-MSP-PMO Efficacy Study in mdx Mice
  • Animal Model: mdx mice, a commonly used mouse model for DMD which has a point mutation in the dystrophin gene.[4]

  • Compound: B-MSP-PMO is a phosphorodiamidate morpholino oligomer (PMO) conjugated to a muscle-specific peptide (MSP) and a cell-penetrating peptide (B-peptide) to enhance delivery to muscle tissue.[3][5]

  • Dosing and Administration: Mdx mice were administered 6 mg/kg of B-MSP-PMO via intravenous injection every two weeks for a total of 12 weeks.[6]

  • Efficacy Endpoints:

    • Dystrophin Expression: Assessed by immunostaining of muscle tissue sections to determine the percentage of dystrophin-positive fibers and by Western blot to quantify the level of dystrophin protein.[6]

    • Muscle Function: Measured using a grip strength test to assess functional recovery.[6][1]

    • Muscle Pathology: Evaluated by measuring serum creatine kinase (CK) levels, a marker of muscle damage, and by histological analysis of muscle tissue to assess features like central nucleation.[6][1]

    • Dystrophin-Associated Protein Complex (DAPC): The restoration of DAPC components, such as β-dystroglycan and α-sarcoglycan, was examined to confirm the functional recovery of the myoarchitecture.[6][1]

Visualizing Mechanisms and Workflows

Diagrams created using the DOT language provide a clear visual representation of the complex biological processes and experimental designs involved in DMD therapeutic strategies.

cluster_0 B-MSP-PMO Mechanism of Action DMD_gene DMD Gene with Out-of-Frame Mutation pre_mRNA pre-mRNA with Mutated Exon DMD_gene->pre_mRNA Transcription Splicing Splicing Machinery pre_mRNA->Splicing B_MSP_PMO B-MSP-PMO B_MSP_PMO->Splicing Binds to mutated exon in pre-mRNA, sterically hindering splicing factors mRNA_skipped mRNA with Exon Skipped (Reading Frame Restored) Splicing->mRNA_skipped Truncated_Dystrophin Truncated, Functional Dystrophin Protein mRNA_skipped->Truncated_Dystrophin Translation Muscle_Cell Muscle Cell Membrane Stabilization Truncated_Dystrophin->Muscle_Cell

Caption: Mechanism of action of B-MSP-PMO in restoring the dystrophin reading frame.

cluster_1 Experimental Workflow for B-MSP-PMO in mdx Mice Animal_Model mdx Mice Treatment Bi-weekly IV Injection of B-MSP-PMO (6 mg/kg) for 12 weeks Animal_Model->Treatment Endpoint_Analysis Endpoint Analysis Treatment->Endpoint_Analysis Dystrophin_Analysis Dystrophin Expression (IHC, Western Blot) Endpoint_Analysis->Dystrophin_Analysis Functional_Analysis Grip Strength Test Endpoint_Analysis->Functional_Analysis Pathology_Analysis Serum CK Levels, Histology Endpoint_Analysis->Pathology_Analysis

Caption: Workflow for evaluating the efficacy of B-MSP-PMO in the mdx mouse model.

Concluding Remarks

The data presented in this guide highlight the potential of B-MSP-PMO as a promising therapeutic agent for Duchenne Muscular Dystrophy. The targeted delivery system appears to enable significant restoration of dystrophin expression and functional improvement in a preclinical model at relatively low doses.[3] In comparison, other strategies such as gene therapy and stop-codon read-through also show promise but come with their own unique sets of challenges and are at various stages of clinical development.[2][3] Exon-skipping drugs like Eteplirsen have received regulatory approval, demonstrating the viability of this approach, although the levels of dystrophin restoration have been a subject of discussion.[7]

For researchers and drug developers, the comparative data underscores the importance of efficient in vivo delivery for oligonucleotide-based therapies. The success of the peptide-conjugation strategy in B-MSP-PMO suggests a valuable direction for the future development of therapies for DMD and other genetic disorders. Continued research and head-to-head clinical trials will be essential to fully elucidate the comparative efficacy and safety of these diverse therapeutic modalities.

References

On-Target Engagement of TG693 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of TG693, a potent and orally active inhibitor of CDC-like kinase 1 (CLK1), with other relevant small molecules. It is designed to offer an objective overview of this compound's performance, supported by experimental data, to aid in research and drug development decisions. This document details methods to confirm the on-target engagement of this compound in a cellular context, crucial for validating its mechanism of action and advancing its therapeutic potential, particularly in the context of Duchenne muscular dystrophy (DMD).

Executive Summary

This compound is a selective inhibitor of CLK1, a key regulator of alternative splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[1] By inhibiting CLK1, this compound modulates the splicing of pre-mRNA, a mechanism with therapeutic implications for diseases like DMD.[1] This guide presents a comparative analysis of this compound's potency and selectivity against other known CLK1 inhibitors, namely TG003 and KH-CB19. Furthermore, it provides detailed experimental protocols for confirming the direct interaction of this compound with CLK1 in cells using state-of-the-art techniques such as the Cellular Thermal Shift Assay (CETSA) and Immunoprecipitation-Mass Spectrometry (IP-MS).

Comparative Analysis of CLK1 Inhibitors

The following tables summarize the in vitro potency and selectivity of this compound in comparison to other well-characterized CLK1 inhibitors.

Table 1: In Vitro Potency of CLK1 Inhibitors

CompoundTargetIC50 (nM)Reference(s)
This compound CLK1 112.6
TG003CLK113.1 - 20[2]
CLK415[2]
KH-CB19CLK119.7[3][4]
CLK3530[3][4]

Table 2: Kinase Selectivity Profile of this compound

Kinase% Inhibition at 1 µM this compoundReference(s)
CLK1 >90%
Haspin>90%
Other kinases with >50% inhibition are presented in the referenced kinase dendrogram.

On-Target Engagement Confirmation: Experimental Protocols

Confirming that a compound directly interacts with its intended target within the complex cellular environment is a critical step in drug development. The following sections detail robust methodologies to validate the on-target engagement of this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.[5]

Experimental Protocol: CETSA for this compound Target Engagement with CLK1

  • Cell Culture and Treatment:

    • Culture a human cell line known to express CLK1 (e.g., HeLa or HEK293T cells) to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

  • Heat Shock:

    • After incubation, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Expose the cells to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at room temperature. The optimal temperature range should be determined empirically for CLK1, but a starting point can be guided by general protocols.[6][7]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) or by using a lysis buffer (e.g., RIPA buffer).

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Detection and Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble CLK1 in each sample by Western blotting using a specific anti-CLK1 antibody.

    • Quantify the band intensities and plot the percentage of soluble CLK1 as a function of temperature for both this compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and confirms target engagement.

Immunoprecipitation-Mass Spectrometry (IP-MS)

IP-MS is a definitive method to identify the direct binding partners of a protein of interest, in this case, to confirm the interaction of this compound with CLK1.[8]

Experimental Protocol: IP-MS for this compound and CLK1 Interaction

  • Cell Lysis:

    • Harvest cultured cells and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors) to maintain protein-protein interactions.[9]

  • Immunoprecipitation of CLK1:

    • Pre-clear the cell lysate with protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with a validated anti-CLK1 antibody (e.g., from Proteintech, Cat# 20439-1-AP or Santa Cruz Biotechnology, Cat# sc-515897) overnight at 4°C with gentle rotation.[10][11]

    • Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with wash buffer (e.g., a buffer with a lower concentration of detergent than the lysis buffer) to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

  • Mass Spectrometry and Data Analysis:

    • Prepare the eluted proteins for mass spectrometry analysis by in-gel or in-solution digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins in the sample by searching the acquired MS/MS spectra against a protein database.

    • Enrichment of CLK1 in the this compound-treated sample compared to the control confirms direct binding.

Visualizing the Molecular Mechanisms

To facilitate a deeper understanding of this compound's function, the following diagrams illustrate its signaling pathway and the experimental workflow for target engagement confirmation.

This compound Signaling Pathway

The following diagram illustrates the mechanism of action of this compound. By inhibiting CLK1, this compound prevents the phosphorylation of SR proteins. This modulation of SR protein activity leads to changes in the alternative splicing of pre-mRNA, which is the basis for its therapeutic potential in conditions like Duchenne muscular dystrophy.

TG693_Signaling_Pathway This compound This compound CLK1 CLK1 This compound->CLK1 Inhibits SR_Proteins SR Proteins CLK1->SR_Proteins Phosphorylates pSR_Proteins Phosphorylated SR Proteins SR_Proteins->pSR_Proteins Alternative_Splicing Alternative Splicing pSR_Proteins->Alternative_Splicing Regulates Pre_mRNA pre-mRNA Pre_mRNA->Alternative_Splicing mRNA_Isoforms mRNA Isoforms Alternative_Splicing->mRNA_Isoforms

Caption: this compound inhibits CLK1, altering SR protein phosphorylation and alternative splicing.

Experimental Workflow for Target Engagement Confirmation

This diagram outlines the key steps involved in confirming the on-target engagement of this compound using CETSA and IP-MS.

Target_Engagement_Workflow cluster_CETSA Cellular Thermal Shift Assay (CETSA) cluster_IPMS Immunoprecipitation-Mass Spectrometry (IP-MS) Cell_Treatment_CETSA Cell Treatment (this compound vs. Vehicle) Heat_Shock Heat Shock Cell_Treatment_CETSA->Heat_Shock Lysis_CETSA Cell Lysis Heat_Shock->Lysis_CETSA Centrifugation_CETSA Centrifugation Lysis_CETSA->Centrifugation_CETSA Western_Blot Western Blot (Anti-CLK1) Centrifugation_CETSA->Western_Blot Analysis_CETSA Analysis of Thermal Stability Western_Blot->Analysis_CETSA Confirmation Target Engagement Confirmed Analysis_CETSA->Confirmation Cell_Lysis_IPMS Cell Lysis IP_CLK1 Immunoprecipitation (Anti-CLK1) Cell_Lysis_IPMS->IP_CLK1 Elution Elution IP_CLK1->Elution MS_Analysis LC-MS/MS Analysis Elution->MS_Analysis Protein_ID Protein Identification MS_Analysis->Protein_ID Protein_ID->Confirmation Start Start Start->Cell_Treatment_CETSA Start->Cell_Lysis_IPMS

Caption: Workflow for confirming this compound's on-target engagement using CETSA and IP-MS.

References

Assessing the Long-Term In Vivo Effects of TG693 Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the preclinical investigational drug TG693 with two alternative therapies, Givinostat and the gene therapy fordadistrogene movaparvovec (PF-06939926), for the treatment of Duchenne muscular dystrophy (DMD). The information is intended for researchers, scientists, and drug development professionals to objectively assess the performance and methodologies of these treatments based on available experimental data.

Mechanism of Action

This compound is an orally active and selective inhibitor of CDC2-like kinase 1 (CLK1).[1] In DMD, it functions by modulating the splicing of pre-mRNA of the dystrophin gene, specifically promoting the skipping of mutated exons.[1] This action allows for the production of a truncated, yet functional, dystrophin protein. Oral administration of this compound in mice has been shown to inhibit the phosphorylation of serine/arginine-rich (SR) proteins, which are substrates of CLK1, and modulate pre-mRNA splicing in skeletal muscle.[1]

  • Givinostat is a histone deacetylase (HDAC) inhibitor. In DMD, it is believed to work by reducing inflammation and fibrosis, processes that contribute to muscle damage.[2]

  • Fordadistrogene movaparvovec (PF-06939926) is a gene therapy that utilizes an adeno-associated virus serotype 9 (AAV9) vector to deliver a shortened, functional version of the human dystrophin gene (mini-dystrophin) to muscle cells.[3][4]

Quantitative Data Summary

The following tables summarize key preclinical and clinical findings for this compound, Givinostat, and PF-06939926. It is important to note that the data for this compound is from preclinical in vivo studies in mice, while the data for Givinostat and PF-06939926 are primarily from human clinical trials.

Table 1: Efficacy Data Comparison

Parameter This compound (Preclinical, Mice) Givinostat (Clinical, Human) Fordadistrogene Movaparvovec (PF-06939926) (Clinical, Human)
Primary Efficacy Endpoint Increased functional exon 31-skipped dystrophin protein production in DMD patient-derived cells.[1]Delayed disease progression in ambulant patients aged six years and older.[5]Improvement in motor function 12 months after treatment.[3]
Functional Improvement Modulated pre-mRNA splicing in skeletal muscle.[1]Delayed loss of ability to rise from the floor by a median of 2 years, climb four stairs by 3.3 years, and walk by 2.9 years.[5][6]Motor performance improved by 3.5 points on the NSAA scale compared to control patients.[3]
Biomarker/Target Engagement Inhibited phosphorylation of serine/arginine-rich proteins in skeletal muscle.[1]Not specified in the provided results.Dystrophin produced in muscles and localized under the membrane. 21.2% dystrophin-positive muscle fibers with low dose and 50.6% with high dose.[3]

Table 2: Safety and Tolerability

Parameter This compound (Preclinical, Mice) Givinostat (Clinical, Human) Fordadistrogene Movaparvovec (PF-06939926) (Clinical, Human)
Reported Adverse Events No apparent acute toxicity in rats at up to 100 mg/kg.[7]Most adverse events were mild to moderate and included increased blood triglycerides, decreased platelet counts, and diarrhea.[2][8]Generally well-tolerated. The most common adverse effects were vomiting, nausea, decreased appetite, and fever. Three serious adverse events were recorded and resolved.[9]
Long-Term Safety Profile Further preclinical studies are noted as necessary.[7]Consistent and manageable over the long term, with no new safety signals emerging with extended use.[2][6]Follow-up is planned for up to 15 years after treatment.[10]

Experimental Protocols

This compound: In Vivo Splicing Modulation (Representative Protocol)
  • Animal Model: Dystrophin-deficient (mdx) mouse model of DMD.

  • Treatment Administration: this compound administered orally to mdx mice.

  • Efficacy Assessment:

    • Splicing Analysis: Skeletal muscle tissue is harvested after a defined treatment period. RNA is extracted, and RT-PCR is performed to analyze the splicing pattern of the dystrophin pre-mRNA.

    • Protein Expression: Western blotting is used to detect and quantify the levels of truncated dystrophin protein in muscle tissue lysates.

  • Safety Assessment:

    • Acute Toxicity: Rats are administered single escalating doses of this compound, and observed for signs of toxicity over a 14-day period.

    • General Health Monitoring: Body weight, food and water intake, and clinical signs are monitored throughout the study.

    • Histopathology: At the end of the study, major organs are collected for histopathological examination.

Givinostat: Phase 3 Clinical Trial (EPIDYS)
  • Study Design: International, multicenter, open-label extension study.[8]

  • Participants: Ambulant males aged six years and older with a diagnosis of DMD.[5][8]

  • Treatment: Givinostat oral suspension administered at a weight-based dose in addition to systemic corticosteroids.[11]

  • Efficacy Assessment:

    • Functional Mobility: Assessed using standardized tests such as the time to rise from the floor, time to climb four stairs, and the North Star Ambulatory Assessment (NSAA).[2][5]

  • Safety Assessment:

    • Monitoring and recording of all adverse events, with a focus on known side effects such as changes in blood triglyceride levels and platelet counts.[8][12]

Fordadistrogene Movaparvovec (PF-06939926): Phase 1b Clinical Trial
  • Study Design: Open-label clinical trial to investigate safety and tolerability.[4]

  • Participants: Ambulatory boys aged 6 to 12 years with DMD.[3][9]

  • Treatment: A single intravenous infusion of PF-06939926 at either a low dose (1x10^14 vg/kg) or a high dose (3x10^14 vg/kg).[3][4]

  • Efficacy Assessment:

    • Dystrophin Expression: Muscle biopsies are collected at 12 months post-infusion to measure the percentage of dystrophin-positive fibers.[3]

    • Motor Function: Assessed using the North Star Ambulatory Assessment (NSAA) rating scale.[3][9]

  • Safety Assessment:

    • Close monitoring for adverse events, particularly immune responses to the AAV vector.[9] Long-term follow-up for up to 15 years is planned.[10]

Signaling Pathways and Experimental Workflows

TG693_Mechanism_of_Action This compound This compound CLK1 CLK1 Kinase This compound->CLK1 Inhibits SR_Proteins SR Proteins (Phosphorylated) CLK1->SR_Proteins Phosphorylates Splicing_Factors Altered Splicing Factor Activity SR_Proteins->Splicing_Factors Exon_Skipping Mutated Dystrophin Exon Skipping Splicing_Factors->Exon_Skipping Truncated_Dystrophin Functional Truncated Dystrophin Exon_Skipping->Truncated_Dystrophin

Caption: this compound signaling pathway leading to functional dystrophin production.

Experimental_Workflow_Comparison cluster_this compound This compound (Preclinical) cluster_givinostat Givinostat (Clinical) cluster_pf06939926 PF-06939926 (Clinical) tg693_start Mdx Mouse Model tg693_treat Oral Administration tg693_start->tg693_treat tg693_assess Splicing & Protein Analysis tg693_treat->tg693_assess giv_start DMD Patients (Ambulant) giv_treat Oral Administration giv_start->giv_treat giv_assess Functional Mobility Tests giv_treat->giv_assess pf_start DMD Patients (Ambulant) pf_treat Single IV Infusion pf_start->pf_treat pf_assess Muscle Biopsy & Motor Function pf_treat->pf_assess

Caption: Comparative experimental workflows for this compound and alternatives.

References

Independent Analysis of TG693: A Call for Verification of a Promising Duchenne Muscular Dystrophy Drug Candidate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the initial findings on TG693, a potential oral therapeutic for Duchenne muscular dystrophy, reveals a compelling mechanism of action. However, a notable absence of independent verification studies underscores the critical need for further research to validate its promising preclinical results.

This compound, an orally active inhibitor of CDC2-like kinase 1 (CLK1), has been identified as a potential therapeutic agent for Duchenne muscular dystrophy (DMD). The primary research highlights its ability to modulate the splicing of the dystrophin gene, promoting the skipping of mutated exons. This mechanism offers a potential treatment avenue for DMD patients with specific genetic mutations. While the initial publication presents a thorough investigation of this compound's effects, the scientific community awaits independent replication of these findings to solidify its therapeutic potential.

Summary of Published Quantitative Data

The following tables summarize the key quantitative findings from the foundational study on this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

KinasePercent Inhibition at 1 µM this compound
CLK1> 90%
Haspin> 90%
Other (311 kinases)< 50% for the majority
Data sourced from in vitro kinase panel screening.

Table 2: Effect of this compound on Dystrophin Exon Skipping and Protein Expression in DMD Patient-Derived Cells

This compound Concentration (µM)Increase in Dystrophin Protein Expression
10130%
20200%
Data represents the means of three independent experiments.

Key Experimental Protocols

Cellular Activity Assay: HeLa cells were treated with varying concentrations of this compound. Subsequently, the phosphorylation of SR proteins was evaluated using Western blotting with an anti-pan-phospho-SR antibody. This experiment aimed to confirm that this compound acts through the same biochemical mechanism as its predecessor, TG003.

In Vitro Kinase Panel Screening: The inhibitory activity of 1 µM this compound was assessed against a panel of 313 recombinant kinases to determine its selectivity. The results indicated that this compound is a potent and selective inhibitor of CLK1.

Dystrophin Exon Skipping and Protein Expression in Patient-Derived Cells: Immortalized DMD patient-derived cells were treated with increasing concentrations of this compound for 48 hours. Semi-quantitative RT-PCR was used to analyze dystrophin exon skipping. Western blotting with a C-terminal-directed antibody was employed to measure the expression of dystrophin protein, with α-Tubulin serving as a loading control.

Visualizing the Mechanism and Workflow

To better understand the proposed mechanism of this compound and the experimental process, the following diagrams have been generated.

TG693_Signaling_Pathway cluster_nucleus Nucleus This compound This compound CLK1 CLK1 This compound->CLK1 inhibits SR_proteins SR Proteins (p-SR) CLK1->SR_proteins phosphorylates Splicing Splicing SR_proteins->Splicing regulates Pre_mRNA Dystrophin pre-mRNA (with mutated exon) Pre_mRNA->Splicing mRNA Dystrophin mRNA (mutated exon skipped) Splicing->mRNA Functional_Dystrophin Truncated, Functional Dystrophin Protein mRNA->Functional_Dystrophin translation

Caption: Proposed signaling pathway of this compound in promoting mutated dystrophin exon skipping.

Experimental_Workflow start Start: DMD Patient-Derived Cells treatment Treatment with varying concentrations of this compound start->treatment incubation 48-hour Incubation treatment->incubation cell_lysis Cell Lysis and Sample Preparation incubation->cell_lysis analysis Parallel Analysis cell_lysis->analysis rt_pcr Semi-quantitative RT-PCR (Exon Skipping Analysis) analysis->rt_pcr western_blot Western Blotting (Dystrophin Protein Quantification) analysis->western_blot results Results: Increased Exon Skipping and Dystrophin Expression rt_pcr->results western_blot->results

Caption: Experimental workflow for assessing this compound's effect on patient-derived cells.

While the initial data for this compound is promising, the lack of independent studies means that the findings have not yet been externally validated. Replication of these experiments by other laboratories is a crucial next step in the drug development process. Such independent verification would provide greater confidence in this compound's mechanism of action and its potential as a viable treatment for Duchenne muscular dystrophy. Further preclinical studies in various animal models are also necessary before considering clinical applications.

Safety Operating Guide

Essential Safety and Handling Protocols for TG693

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and laboratory personnel must adhere to stringent safety protocols when handling TG693, a potent and orally active inhibitor of CDC-like kinase 1 (CLK1) utilized in Duchenne muscular dystrophy (DMD) research.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines, based on standard laboratory practices for handling research-grade chemical compounds, are provided to ensure the safety of laboratory personnel and the integrity of experiments.

Immediate Safety and Handling Information

All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves.[2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[2][3]

In case of exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[3][4]

  • Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[3][4]

  • Inhalation: Move to fresh air. If breathing becomes difficult, seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][4]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. Due to the absence of a specific SDS, some data points are not available.

PropertyValueSource
Storage Temperature-80°C (for 6 months), -20°C (for 1 month)MedChemExpress[1]
Solution StabilityPrepare fresh for in vivo experimentsMedChemExpress[1]
Solubility≥ 3.33 mg/mL in a clear solution (saturation unknown)MedChemExpress[1]
Acute ToxicityNo apparent acute toxicity in rats at up to 100 mg/kg per osResearchGate[5]
Flash PointNot available
Autoignition TemperatureNot available
Explosive LimitsNot available

Experimental Protocols

Preparation of a this compound Stock Solution:

To prepare a stock solution of this compound, follow the dissolution methods appropriate for the intended experimental model. For in vivo studies, it is recommended to first prepare a clear stock solution.[1] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] The final solution should be clear.[1]

Cellular Activity Assay:

To assess the cellular activity of this compound, HeLa cells can be treated with varying concentrations of the compound. The phosphorylation of SR proteins, such as SRSF4 and SRSF6, can then be analyzed by western blotting to determine the inhibitory effect of this compound on CLK1.[5]

Operational and Disposal Plans

A systematic approach to the handling and disposal of this compound is critical to maintain a safe laboratory environment. The following workflow outlines the key steps from receipt to disposal.

TG693_Handling_Disposal_Workflow cluster_handling Handling Workflow cluster_disposal Disposal Workflow receipt Receiving this compound storage Store at -20°C or -80°C receipt->storage 1. Log & Store ppe Wear Appropriate PPE storage->ppe 2. Retrieve preparation Prepare Solutions in Fume Hood ppe->preparation 3. Safe Prep experiment Conduct Experiment preparation->experiment 4. Use waste_collection Collect Waste (Solid & Liquid) experiment->waste_collection 5. Post-Experiment decontamination Decontaminate (if necessary) waste_collection->decontamination 6. Inactivate segregation Segregate Chemical Waste decontamination->segregation 7. Separate disposal Dispose via Certified Waste Handler segregation->disposal 8. Final Disposal

Fig. 1: Workflow for the safe handling and disposal of this compound.

Disposal Plan:

All waste materials containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, should be treated as hazardous chemical waste.

  • Segregation: Collect solid and liquid waste in separate, clearly labeled, and sealed containers. Do not mix with other waste streams.

  • Liquid Waste: Liquid waste containing this compound should be collected in a designated, leak-proof container. Depending on the solvents used, neutralization or other treatments may be required before disposal.

  • Solid Waste: Contaminated items such as gloves, absorbent pads, and empty vials should be placed in a designated hazardous waste container.

  • Disposal: All this compound waste must be disposed of through a licensed hazardous waste disposal service, following all local, state, and federal regulations.[2]

References

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